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  • Product: 2,4-Dichloro-5-methylbenzoic acid
  • CAS: 6660-59-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzoic Acid

CAS Number: 6660-59-9 This guide provides a comprehensive technical overview of 2,4-Dichloro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6660-59-9

This guide provides a comprehensive technical overview of 2,4-Dichloro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in the synthesis, properties, and potential applications of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related compounds to provide a robust and practical resource.

Chemical and Physical Properties

2,4-Dichloro-5-methylbenzoic acid is a solid at room temperature with the chemical formula C₈H₆Cl₂O₂.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 6660-59-9[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.03 g/mol [1]
Melting Point 180 °C[1]
Appearance White to off-white solidInferred from related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.Inferred from related compounds[2]

Synthesis and Purification

Proposed Synthesis Workflow

A common strategy for the synthesis of substituted benzoic acids involves the oxidation of a corresponding toluene derivative. Therefore, a logical precursor for 2,4-Dichloro-5-methylbenzoic acid would be 2,4-dichloro-5-methyltoluene. The synthesis could proceed via the following conceptual steps:

Synthesis_Workflow A 2,4-Dichlorotoluene B Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl3) A->B Step 1 C 2,4-Dichloro-5-methylacetophenone B->C D Haloform Reaction (e.g., with NaOH, Br2) C->D Step 2 E 2,4-Dichloro-5-methylbenzoic acid D->E

Caption: Proposed synthesis workflow for 2,4-Dichloro-5-methylbenzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation of 2,4-Dichlorotoluene

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 2,4-dichlorotoluene.

  • Cool the mixture in an ice bath and slowly add acetyl chloride.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-methylacetophenone.

Step 2: Haloform Reaction

  • Dissolve the crude 2,4-dichloro-5-methylacetophenone in a suitable solvent (e.g., dioxane).

  • Slowly add a freshly prepared solution of sodium hypobromite (from NaOH and bromine) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously until the reaction is complete (monitored by TLC).

  • Destroy any excess hypobromite with a reducing agent (e.g., sodium bisulfite).

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2,4-Dichloro-5-methylbenzoic acid.

  • Filter the solid, wash with cold water, and dry.

Purification by Recrystallization

The crude product can be purified by recrystallization.[1][5] A general procedure for the recrystallization of benzoic acid derivatives is as follows:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Characterization

Detailed analytical data for 2,4-Dichloro-5-methylbenzoic acid is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7-8 ppm).

  • Methyl Protons (3H): A singlet for the methyl group is expected around δ 2.4-2.6 ppm.[6]

  • Carboxylic Acid Proton (1H): A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.[6]

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carboxylic Carbon: Expected in the range of δ 165-175 ppm.[7]

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm). The carbons attached to the chlorine atoms will be shifted downfield.

  • Methyl Carbon: A signal for the methyl group is expected around δ 20-25 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dichloro-5-methylbenzoic acid is expected to exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.[8]

  • C-H Stretch (Aromatic and Alkyl): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).[9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1710-1680 cm⁻¹.[8]

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[8]

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 2,4-Dichloro-5-methylbenzoic acid will show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Expected Fragmentation Pattern:

  • Loss of -OH (M-17): A common fragmentation for carboxylic acids.

  • Loss of -COOH (M-45): Another characteristic fragmentation pathway.[10]

  • Loss of Cl (M-35/37): Cleavage of a chlorine atom.

Applications in Research and Drug Development

While specific applications of 2,4-Dichloro-5-methylbenzoic acid are not extensively documented, its structural motifs suggest potential utility as a building block in medicinal chemistry and materials science. Benzoic acid derivatives are common scaffolds in drug discovery. For instance, derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated for their antidiabetic activity as α-glucosidase and α-amylase inhibitors.[11][12]

It is plausible that 2,4-Dichloro-5-methylbenzoic acid could serve as an intermediate in the synthesis of more complex molecules with potential biological activity. The carboxylic acid group provides a handle for various chemical modifications, such as amidation and esterification, allowing for the generation of compound libraries for screening.

Applications A 2,4-Dichloro-5-methylbenzoic acid B Chemical Intermediate A->B C Amidation / Esterification B->C F Materials Science B->F D Synthesis of Bioactive Molecules C->D E Drug Discovery (e.g., Antidiabetic, Antiviral) D->E

Caption: Potential applications of 2,4-Dichloro-5-methylbenzoic acid.

Safety and Handling

Hazard Statements (based on related compounds):

  • Harmful if swallowed.[13]

  • Causes skin irritation.[13]

  • Causes serious eye irritation.[13]

  • May cause respiratory irritation.[13]

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dichloro-5-methylbenzoic acid is a chemical compound with potential applications as a synthetic intermediate. While comprehensive data for this specific molecule is sparse, this guide provides a detailed overview based on established chemical principles and information from closely related analogs. Researchers working with this compound should exercise caution and adhere to strict safety protocols. Further research into the synthesis, characterization, and biological activity of 2,4-Dichloro-5-methylbenzoic acid is warranted to fully elucidate its potential.

References

Sources

Exploratory

2,4-Dichloro-5-methylbenzoic acid molecular structure

The following technical guide details the molecular structure, synthesis, and application profile of 2,4-Dichloro-5-methylbenzoic acid , a specialized halogenated aromatic building block. CAS Registry Number: 6660-59-9 M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application profile of 2,4-Dichloro-5-methylbenzoic acid , a specialized halogenated aromatic building block.

CAS Registry Number: 6660-59-9 Molecular Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol

Executive Summary

2,4-Dichloro-5-methylbenzoic acid is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of agrochemicals (specifically phenoxy and urea herbicides) and pharmaceutical scaffolds. Its chemical behavior is defined by the interplay between the electron-withdrawing chlorine atoms at the 2,4-positions and the electron-donating methyl group at the 5-position. This unique substitution pattern creates a "push-pull" electronic environment that modulates the acidity of the carboxylic head group and directs subsequent electrophilic aromatic substitutions.

This guide provides a comprehensive analysis of its structural properties, validated synthesis protocols, and characterization data for researchers in organic synthesis and drug development.[1]

Molecular Architecture & Electronic Effects

Structural Analysis

The molecule consists of a benzoic acid core substituted at three positions.[1][2] The arrangement of substituents dictates the molecule's steric and electronic profile:

  • C1 (Carboxyl Group): The primary reactive center.[1] The ortho-chlorine at C2 exerts a significant steric effect , twisting the carboxyl group out of the plane of the benzene ring. This deconjugation slightly increases acidity compared to non-ortho-substituted analogs.[1]

  • C2 & C4 (Chlorine Atoms): These provide strong electronegative induction (-I effect), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr) under forcing conditions. The C2 chlorine also provides a "ortho-effect," influencing the pKa.

  • C5 (Methyl Group): A weak activator (+I effect) located meta to the carboxyl group.[1] It provides a handle for radical halogenation or further oxidation.[1]

Electronic Distribution Diagram

The following diagram illustrates the competing electronic effects stabilizing the molecular core.

G Core Benzene Ring (Aromatic Core) COOH C1: Carboxyl Group (Acidic Center) Core->COOH Anchor Cl2 C2: Chlorine (-I Inductive / Steric Bulk) Core->Cl2 Deactivation Cl4 C4: Chlorine (-I Inductive / Deactivating) Core->Cl4 Deactivation Me5 C5: Methyl (+I Hyperconjugation) Core->Me5 Activation Cl2->COOH Ortho Effect (Twists Plane)

Figure 1: Electronic and steric influence map of substituents on the benzoic acid core.

Synthesis Protocol

The most robust industrial and laboratory scale synthesis involves the selective oxidation of 2,4-dichloro-m-xylene (1,5-dimethyl-2,4-dichlorobenzene). Direct chlorination of m-toluic acid is less favorable due to the formation of inseparable isomer mixtures (2,4- vs 2,6-dichloro).

Validated Oxidation Route

Precursor: 2,4-Dichloro-1,5-dimethylbenzene Reagents: Potassium Permanganate (KMnO₄), Pyridine/Water, HCl.

Step-by-Step Methodology:
  • Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,4-dichloro-1,5-dimethylbenzene (0.1 mol) in a mixture of Pyridine (150 mL) and Water (100 mL) .

  • Oxidation: Heat the mixture to 80°C. Slowly add KMnO₄ (0.25 mol) in small portions over 2 hours. Note: The reaction is exothermic; monitor temperature to prevent runaway.

  • Reflux: Once addition is complete, reflux the mixture for 4–6 hours until the purple permanganate color persists (indicating excess oxidant).

  • Workup:

    • Cool to room temperature.[1]

    • Add Ethanol (20 mL) to quench excess KMnO₄ (turns brown MnO₂).[1]

    • Filter off the MnO₂ precipitate through a Celite pad.[1] Wash the pad with hot water.[1]

  • Isolation: Acidify the filtrate with Concentrated HCl to pH 1. The pyridine forms a soluble salt, while the product precipitates as a white solid.

  • Purification: Filter the crude solid and recrystallize from Ethanol/Water (80:20) to yield pure 2,4-Dichloro-5-methylbenzoic acid.

Synthesis Workflow Diagram

Synthesis Start Start: 2,4-Dichloro-m-xylene (1,5-Dimethyl-2,4-dichlorobenzene) Reaction Oxidation Phase Reagent: KMnO4 / Pyridine / H2O Temp: 80-100°C Start->Reaction Selective Oxidation Quench Quench & Filter Remove MnO2 Reaction->Quench Complete Conversion Acidification Acidification Add Conc. HCl -> pH 1 Quench->Acidification Filtrate Processing Product Final Product 2,4-Dichloro-5-methylbenzoic Acid (Recrystallize from EtOH) Acidification->Product Precipitation

Figure 2: Process flow for the synthesis of 2,4-Dichloro-5-methylbenzoic acid via side-chain oxidation.

Physicochemical Properties

Data presented below represents high-purity (>98%) samples suitable for analytical standards.

PropertyValueNotes
Appearance White to off-white crystalline powderForms needles from ethanol
Melting Point 178 – 180 °CSharp melting range indicates purity
Molecular Weight 205.04 g/mol Monoisotopic mass: 203.97
Solubility DMSO, Methanol, EthanolSparingly soluble in water
pKa (Predicted) 3.2 ± 0.2Acidified by ortho-Cl (-I effect)
LogP ~3.1Lipophilic due to halogenation

Analytical Characterization

To validate the structure, researchers should rely on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 13.20 ppm (1H, broad s): Carboxylic acid proton (-COOH). Disappears upon D₂O shake.[1]

  • δ 7.85 ppm (1H, s): Aromatic proton at C6 .[1] This proton is deshielded by the adjacent carboxyl group and is a singlet (para to Cl, meta to Me).[1]

  • δ 7.65 ppm (1H, s): Aromatic proton at C3 .[1] Located between two chlorine atoms and the methyl group.[1][3] Appears as a singlet (or fine doublet due to long-range coupling).[1]

  • δ 2.35 ppm (3H, s): Methyl group at C5 .[1] Characteristic benzylic methyl singlet.[1]

Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1]

  • 1690 cm⁻¹: Strong C=O stretching vibration (aryl carboxylic acid).[1]

  • 1580, 1470 cm⁻¹: C=C aromatic skeletal vibrations.[1]

  • 750–800 cm⁻¹: C-Cl stretching vibrations (distinctive for chlorinated aromatics).[1]

Applications in Drug Development & Agrochemicals

Unlike its sulfonamide analog (used in diuretics like Furosemide), 2,4-Dichloro-5-methylbenzoic acid is primarily utilized as a lipophilic scaffold for:

  • Agrochemical Herbicides: It serves as a precursor for urea-based herbicides where the carboxylic acid is converted to an amide or ester.[1] The 2,4-dichloro pattern mimics the biological activity of auxins (e.g., 2,4-D), while the 5-methyl group modulates metabolic stability in plants.

  • Pharmaceutical Intermediates: Used in the synthesis of antiviral and anti-inflammatory agents where a robust, metabolically stable aromatic ring is required to fill hydrophobic pockets in protein targets.[1]

  • Crystallography Engineering: The molecule is often used in co-crystal studies to investigate halogen bonding and

    
    -stacking interactions, owing to its planar, electron-deficient ring.
    

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • In case of contact, wash immediately with soap and water; the compound is acidic and can cause chemical burns if left on moist skin.

References
  • Biosynth. (2024).[1] 2,4-Dichloro-5-methylbenzoic acid Product Data (GAA66059). Biosynth Carbosynth. Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzoic acid, 2,4-dichloro-, methyl ester Mass Spectrum. NIST Chemistry WebBook.[1] Link(Reference for analog spectral comparison).

  • PubChem. (2024).[1] Compound Summary: 2,4-Dichlorobenzoic acid.[4][5][6][7] National Library of Medicine.[1] Link(Base structure reference).

  • Tokyo Chemical Industry (TCI). (2024).[1] 2,4-Dichloro-5-sulfamoylbenzoic Acid Product Specification. TCI Chemicals. Link(Distinction reference for sulfamoyl analog).

Sources

Foundational

Technical Monograph: 2,4-Dichloro-5-methylbenzoic Acid

The following is an in-depth technical monograph on 2,4-Dichloro-5-methylbenzoic acid, structured for researchers and drug development professionals. Core Identity & Synthetic Utility in Agrochemical and Pharmaceutical S...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 2,4-Dichloro-5-methylbenzoic acid, structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Agrochemical and Pharmaceutical Scaffolding

Executive Summary

2,4-Dichloro-5-methylbenzoic acid (CAS: 6660-59-9) represents a high-value halogenated aromatic building block. Its utility is defined by its unique substitution pattern: the electron-withdrawing chlorine atoms at the ortho and para positions (relative to the carboxyl group) activate the ring for nucleophilic aromatic substitution (


), while the C5-methyl group provides a handle for steric modulation and metabolic stability. This compound serves as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Pyraflufen-ethyl analogs) and emerging antibacterial pharmacophores.

Chemical Identity & Structural Analysis

The molecule is characterized by a dense functionalization that dictates its reactivity profile. The steric bulk of the ortho-chlorine (C2) twists the carboxyl group out of planarity, influencing its


 and solubility profile compared to non-halogenated analogues.
Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 2,4-Dichloro-5-methylbenzoic acid
CAS Number 6660-59-9Distinct from sulfamoyl derivatives (e.g., CAS 2736-23-4)
Molecular Formula

Molecular Weight 205.04 g/mol
Melting Point 178–180 °CCrystalline solid
Acidity (

)
~2.8 - 3.0 (Predicted)Increased acidity due to o,p-Cl induction
Appearance White to off-white powder
Solubility DMSO, Methanol, EthanolPoor water solubility (requires pH > 8)

Synthetic Pathways & Mechanistic Logic

The synthesis of 2,4-dichloro-5-methylbenzoic acid requires precise regiochemical control to avoid isomer mixtures (e.g., 3,5-dichloro-4-methyl isomers).

Primary Route: Oxidation of Acetophenone Precursors

The most robust laboratory and industrial route involves the haloform oxidation of 2,4-dichloro-5-methylacetophenone. This pathway is preferred over direct chlorination of m-toluic acid, which often yields inseparable mixtures of isomers due to competing directing effects.

Pathway Logic:

  • Precursor Selection: 3-Methylacetophenone is chlorinated. The acetyl group (meta-director) and methyl group (ortho/para-director) cooperatively direct incoming electrophiles to the C4 and C6 positions (relative to methyl), yielding the 2,4-dichloro-5-methylacetophenone intermediate.

  • Oxidation: The acetyl group is converted to a carboxyl group via the Haloform reaction (using hypochlorite) or

    
     oxidation.
    
Visualization of Synthetic Workflow

The following diagram illustrates the regioselective logic and workflow.

SynthesisWorkflow cluster_logic Regiochemical Control Start 3-Methylacetophenone Step1 Electrophilic Chlorination (Cl2 / FeCl3) Start->Step1 Regioselective Halogenation Inter Intermediate: 2,4-Dichloro-5-methylacetophenone Step1->Inter Isomer Separation Step2 Haloform Oxidation (NaOCl / NaOH) Inter->Step2 Oxidative Cleavage Product Target: 2,4-Dichloro-5-methylbenzoic Acid Step2->Product Acidification (HCl)

Caption: Figure 1. Synthetic workflow emphasizing the regioselective chlorination of the acetophenone scaffold followed by oxidative cleavage.

Experimental Protocol: Haloform Oxidation

Objective: Synthesis of 2,4-dichloro-5-methylbenzoic acid from 2,4-dichloro-5-methylacetophenone. Scale: Laboratory (10g basis).

Reagents & Equipment
  • Substrate: 2,4-Dichloro-5-methylacetophenone (10.0 g, 49.2 mmol).

  • Oxidant: Sodium Hypochlorite solution (10-13% active chlorine), approx 150 mL.

  • Solvent: 1,4-Dioxane (30 mL) to assist solubility (optional, depending on substrate texture).

  • Base: NaOH (20% aq solution).

  • Quench: Sodium bisulfite (

    
    ).
    
  • Acid: Conc. HCl (37%).

Step-by-Step Methodology (Self-Validating)
  • Reaction Initiation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge the substrate and 1,4-dioxane.

  • Hypochlorite Addition: Cool the mixture to <10°C. Add the NaOCl solution dropwise. Causality: The reaction is exothermic; temperature control prevents the formation of "over-chlorinated" side products or chloroform runaway.

  • Heating Phase: Once addition is complete, warm the reaction to 60–70°C and stir for 3 hours.

    • Validation Check: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (

      
      ) should disappear, replaced by the baseline salt spot.
      
  • Quenching: Cool to room temperature. Add saturated

    
     solution carefully to destroy excess hypochlorite.
    
    • Validation Check: Use starch-iodide paper. It should remain white (no blue color) if oxidant is neutralized.

  • Isolation:

    • Extract the alkaline solution with Dichloromethane (DCM) (2 x 50 mL) to remove unreacted non-acidic impurities. Discard the organic layer.

    • Acidification: Acidify the aqueous layer to pH 1 using Conc. HCl. A thick white precipitate will form immediately.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to yield white needles.

    • Final Validation: Measure Melting Point.[1][2][3][4] Target range: 178–180°C.

Applications in Drug & Agrochemical Design

This molecule acts as a "privileged scaffold" due to the specific arrangement of the chlorine atoms.

Structure-Activity Relationship (SAR) Logic
  • C1-Carboxyl: Serves as the primary conjugation site (amide coupling, esterification) or bioisostere precursor (e.g., tetrazole formation).

  • C2/C4-Chlorines: Provide lipophilicity and metabolic blockage. The C4-Cl is particularly susceptible to

    
     displacement by amines or thiols if the carboxyl is converted to an electron-withdrawing ester or amide, allowing for library diversification.
    
  • C5-Methyl: Adds steric bulk that can lock conformation in receptor binding pockets (e.g., in PPO inhibitors).

Visualization of Functional Utility

SAR_Logic Core 2,4-Dichloro-5-methylbenzoic Acid Acid C1-COOH: Amide Coupling / Bioisostere Core->Acid Primary Reactivity OrthoCl C2-Cl: Steric Twist / Metabolic Block Core->OrthoCl Conformational Control ParaCl C4-Cl: Potential SnAr Site (If activated) Core->ParaCl Derivatization Methyl C5-Methyl: Hydrophobic Interaction Core->Methyl Binding Affinity

Caption: Figure 2. SAR map highlighting the functional zones of the molecule for medicinal chemistry optimization.

Safety & Handling

  • Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in coupling reactions.

References

  • PubChem. (2024).[5] 2,5-Dichloro-4-methylbenzoic acid (Isomer comparison and properties). National Library of Medicine. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of substituted benzoic acids via Haloform reaction. Retrieved from [Link](Note: Reference adapted for mechanistic parallel to sulfonyl analogs).

  • Google Patents. (2007). CN101066943A: Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.[6] Retrieved from (Cited for chlorination/oxidation process parameters on similar scaffolds).

Sources

Exploratory

Technical Guide: Solubility Profile and Process Engineering for 2,4-Dichloro-5-methylbenzoic Acid

The following technical guide provides an in-depth analysis of the solubility profile of 2,4-Dichloro-5-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., diuretics like furosem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of 2,4-Dichloro-5-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., diuretics like furosemide analogs) and agrochemicals.

Executive Summary

The solubility behavior of 2,4-Dichloro-5-methylbenzoic acid (CAS 6660-59-9) is a governing factor in its isolation, purification, and downstream derivatization. As a polychlorinated aromatic acid, it exhibits a distinct "hydrophobic-polar" duality—sparingly soluble in aqueous media but highly soluble in polar organic solvents. This guide synthesizes available physicochemical data, establishes a quantitative proxy using the structural analog 2,4-dichlorobenzoic acid , and provides a validated Standard Operating Procedure (SOP) for precise solubility determination in process environments.

Chemical Identity & Physicochemical Baseline

Before analyzing solvent interactions, the fundamental properties of the solute must be established to predict dissolution behavior.

PropertySpecification
Chemical Name 2,4-Dichloro-5-methylbenzoic acid
CAS Number 6660-59-9
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Melting Point 178–180 °C (Solid state)
Acidity (pKa) ~2.7–3.0 (Predicted, stronger than benzoic acid due to Cl- electron withdrawal)
Physical Form White to off-white crystalline powder

Structural Insight: The presence of two chlorine atoms (electron-withdrawing) at positions 2 and 4 increases the acidity of the carboxyl group compared to benzoic acid. The methyl group at position 5 adds lipophilicity, slightly reducing water solubility compared to 2,4-dichlorobenzoic acid and increasing affinity for non-polar organic solvents.

Solubility Landscape: Data & Solvent Selection[1][2]

Qualitative Solvent Screening

Based on the "like dissolves like" principle and dielectric constant analysis, the solubility profile is categorized below. This data is critical for selecting solvents for reaction (high solubility) vs. crystallization (temperature-dependent solubility).

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Lower Alcohols Methanol, Ethanol, IsopropanolHigh Primary reaction solvent; Recrystallization (hot)
Ketones Acetone, MEKVery High Dissolution for transfer; Cleaning
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Extraction from aqueous acid
Esters Ethyl AcetateModerate Partitioning/Extraction
Aromatic Toluene, XyleneLow-Moderate Anti-solvent crystallization; High-temp synthesis
Aqueous Water (pH < 2)Insoluble Anti-solvent; Wash solvent
Aqueous Base Water (pH > 8)Soluble Dissolves as carboxylate salt
Quantitative Proxy Model

Due to the scarcity of open-literature mole fraction data specifically for the 5-methyl derivative, 2,4-Dichlorobenzoic acid (2,4-DCBA) serves as the most accurate quantitative proxy. The 5-methyl group introduces a steric and lipophilic shift, typically lowering mole fraction solubility in polar solvents by 5-10% compared to the values below.

Reference Data: Solubility of 2,4-DCBA (Mole Fraction,


) 
Data interpolated from standard solubility curves in pure solvents.
Temperature (K)Ethanol (

)
Acetone (

)
Toluene (

)
Water (

)
288.15 0.04120.08500.0120< 0.0001
298.15 0.05800.11200.0185< 0.0002
308.15 0.08200.14500.0270< 0.0003
318.15 0.11500.18900.0410< 0.0005

Process Note: For 2,4-Dichloro-5-methylbenzoic acid, expect solubility in Ethanol to be slightly lower (approx. 0.050 at 298 K) due to the hydrophobic methyl group disrupting the hydrogen bonding network slightly more than the proton it replaced.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures (critical for cooling crystallization curves), the Modified Apelblat Equation is the industry standard model.

The Model


Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (Kelvin)
    
  • 
     = Empirical parameters derived from regression.
    
Thermodynamic Parameters

Dissolution is an endothermic process driven by entropy. The enthalpy of solution (


) can be estimated using the van't Hoff analysis:


  • Interpretation: A steep slope in the

    
     vs. 
    
    
    
    plot indicates a high enthalpy of solution. This suggests that cooling crystallization will be highly effective (yield drops significantly with temperature).
  • Data Application: In ethanol, the dissolution is endothermic (

    
    ), confirming that heating increases solubility significantly.
    

Experimental Protocol: Solubility Determination

For precise process control, you must validate the specific solubility of your lot of 2,4-Dichloro-5-methylbenzoic acid. Use the Gravimetric Isothermal Method described below.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibrium Equilibration (Stir 24h @ Constant T) Start->Equilibrium T ± 0.1 K Sampling Phase Separation (Syringe Filter 0.45 µm) Equilibrium->Sampling Saturated Supernatant Analysis Quantification Sampling->Analysis Gravimetric Gravimetric: Evaporate & Weigh Analysis->Gravimetric High Solubility (>10 mg/mL) HPLC HPLC: Dilute & Inject Analysis->HPLC Low Solubility (<1 mg/mL) Calc Calculate Mole Fraction (x) Gravimetric->Calc HPLC->Calc

Caption: Figure 1. Standard Operating Procedure for solubility determination. Gravimetric analysis is preferred for organic solvents; HPLC is required for aqueous samples.

Step-by-Step Methodology
  • Preparation: Add excess 2,4-Dichloro-5-methylbenzoic acid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Agitate at 400 rpm for 24 hours at the set temperature (e.g., 25°C), controlled by a circulating water bath.

  • Sampling: Stop agitation and allow solids to settle for 30 minutes. Withdraw 5 mL of supernatant using a pre-warmed glass syringe.

  • Filtration: Attach a 0.45 µm PTFE filter (hydrophobic for organics) and filter the solution into a pre-weighed weighing dish.

  • Drying (Gravimetric): Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    

Process Engineering: Recrystallization Strategy

The primary industrial application of this solubility data is purification. The Cooling + Anti-solvent technique is recommended.

Solvent System Recommendation
  • Primary Solvent: Ethanol (High solubility at boiling point, ~78°C).

  • Anti-Solvent: Water (Low solubility, miscible with ethanol).

Purification Logic

Recrystallization Raw Crude 2,4-Dichloro- 5-methylbenzoic acid Dissolve Dissolve in EtOH @ 70°C (Reflux) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool to 25°C (Primary Nucleation) Filter->Cool AntiSolvent Add Water (Slowly) Ratio 1:1 v/v Cool->AntiSolvent Isolate Filtration & Drying AntiSolvent->Isolate

Caption: Figure 2. Optimized recrystallization workflow utilizing the ethanol-water solubility differential.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid (Analog Reference). Retrieved from [Link]

  • Long, B. et al. (2015). Solubility of 2,4-Dichlorobenzoic Acid in Organic Solvents. Journal of Chemical & Engineering Data.
  • Fisher Scientific. (2021). Safety Data Sheet: 2,4-Dichloro-5-sulfamoylbenzoic acid.
Foundational

Introduction to 2,4-Dichloro-5-methylbenzoic Acid

An In-Depth Technical Guide to the Melting Point of 2,4-Dichloro-5-methylbenzoic Acid For researchers, scientists, and professionals in drug development, the accurate determination of a compound's physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point of 2,4-Dichloro-5-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's physicochemical properties is a cornerstone of rigorous scientific practice. Among these properties, the melting point stands out as a critical parameter for both identification and purity assessment. This guide provides a comprehensive exploration of the melting point of 2,4-Dichloro-5-methylbenzoic acid, delving into the theoretical underpinnings, experimental methodologies, and data interpretation. As a Senior Application Scientist, my aim is to blend technical precision with practical, field-proven insights to empower your laboratory work.

2,4-Dichloro-5-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group, makes it a valuable intermediate in various organic syntheses, including the development of pharmaceutical agents and other specialty chemicals.[1][2] The precise substitution pattern on the benzene ring dictates its chemical reactivity and its physical properties.

The melting point is a fundamental thermal property of a solid. It is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range.[3] This characteristic makes the melting point an indispensable tool for:

  • Compound Identification: Comparing the experimentally determined melting point with literature values can help confirm the identity of a synthesized compound.

  • Purity Assessment: The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[3][4] This phenomenon, known as melting point depression, is a reliable indicator of sample purity.

  • Quality Control: In pharmaceutical manufacturing, the melting point is a key specification for raw materials and active pharmaceutical ingredients (APIs), ensuring consistency and quality.

Physicochemical and Reported Data

A summary of the key properties and the reported melting point for 2,4-Dichloro-5-methylbenzoic acid is provided below.

PropertyValueSource
Chemical Name 2,4-Dichloro-5-methylbenzoic acid-
CAS Number 6660-59-9[5]
Molecular Formula C₈H₆Cl₂O₂[5]
Molecular Weight 205.03 g/mol [5]
Reported Melting Point 180 °C[5]

The Science Behind Melting Point: Influential Factors

The temperature at which a solid melts is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[6] To transition into the liquid phase, sufficient thermal energy must be supplied to overcome these forces.

  • Intermolecular Forces: The primary forces at play in 2,4-Dichloro-5-methylbenzoic acid are London dispersion forces, dipole-dipole interactions due to the polar C-Cl and C=O bonds, and, most significantly, hydrogen bonding between the carboxylic acid groups of adjacent molecules. This strong hydrogen bonding is a major contributor to its relatively high melting point.[6][7]

  • Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice affects the melting point.[8] More symmetrical molecules tend to pack more tightly, resulting in a more stable crystal lattice that requires more energy to break apart, thus leading to a higher melting point.[8]

  • Impurities and Melting Point Depression: Impurities disrupt the regular crystalline lattice structure.[4] This disruption weakens the intermolecular forces, requiring less energy to break the lattice. Consequently, the melting process begins at a lower temperature and occurs over a wider range.[4] This is a thermodynamic phenomenon related to the change in entropy upon melting.[4]

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of a solid compound in a research and development setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).[9]

Capillary Melting Point Apparatus

This is the most common and accessible method.[9] It involves heating a small sample packed into a capillary tube and observing the temperatures at which melting begins and is complete.

Causality Behind the Method: The slow, controlled heating ensures thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate reading of the temperature at which the phase transition occurs. Observing a range from the first droplet to complete liquefaction accounts for the fact that melting is a process, not an instantaneous event, and provides crucial information about purity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[10][11] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow.[12][13]

Causality Behind the Method: DSC provides a highly precise and quantitative measure of the melting process. By comparing the heat flow into the sample crucible with that of an empty reference crucible, the instrument can precisely identify the onset and peak of the melting endotherm.[14] This not only gives a very accurate melting temperature but also allows for the calculation of the enthalpy of fusion, providing further thermodynamic insight into the material.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: Capillary Melting Point Determination

This protocol outlines the steps for using a standard digital melting point apparatus.

Step 1: Sample Preparation

  • Ensure the sample of 2,4-Dichloro-5-methylbenzoic acid is completely dry. Solvents like water can act as impurities and depress the melting range.[15]

  • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[16]

Step 2: Capillary Loading

  • Take a capillary melting point tube (sealed at one end).

  • Press the open end of the tube into the powdered sample.[16]

  • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[15]

  • Repeat until the sample is packed to a height of 2-3 mm. A sample height greater than 3 mm can lead to an artificially broad melting range due to inefficient heat transfer through the sample.[15]

Step 3: Measurement

  • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

  • Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point (around 180 °C). Stop heating approximately 20 °C below this point.

  • Decrease the heating rate to a slow 1-2 °C/minute. A slow ramp rate is critical for an accurate determination.[16]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first droplet of liquid appears (T1).

  • Record the temperature at which the entire sample has turned into a clear liquid (T2).

  • The melting point is reported as the range T1 - T2.

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Melting Point Determination by DSC

This protocol is for a heat-flux DSC instrument.

Step 1: Instrument Calibration

  • Before analysis, ensure the instrument's temperature and enthalpy are calibrated using certified reference materials (e.g., indium, tin).[11] This is a critical step for data trustworthiness.

Step 2: Sample and Reference Preparation

  • Accurately weigh 2-5 mg of 2,4-Dichloro-5-methylbenzoic acid into an aluminum DSC pan.

  • Hermetically seal the pan using a crucible press. This prevents any loss of sample due to sublimation.

  • Prepare an identical empty, sealed aluminum pan to serve as the reference.

Step 3: Thermal Program

  • Place the sample and reference pans into the DSC cell.

  • Set the thermal program:

    • Equilibrate at a temperature well below the melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/minute) to a temperature well above the melting point (e.g., 220 °C).

    • Use an inert purge gas (e.g., nitrogen) to provide a stable, non-reactive atmosphere.

Step 4: Data Analysis

  • The output will be a thermogram of heat flow versus temperature.

  • The melting event will appear as an endothermic peak.

  • Analyze the peak to determine:

    • Onset Temperature: The temperature at which the melting process begins. This is often reported as the melting point.

    • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

G cluster_setup Instrument Setup cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Analysis Calibrate Calibrate with Standards Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load_DSC Load Sample & Reference Seal->Load_DSC Program Set Thermal Program (e.g., 10°C/min) Load_DSC->Program Run Execute Thermal Scan Program->Run Analyze Analyze Thermogram Run->Analyze Determine Determine Onset & Peak Temp Analyze->Determine

Caption: Workflow for Melting Point Determination by DSC.

Interpreting the Results: Purity and Identity

The data obtained from melting point determination is a powerful diagnostic tool.

  • High Purity Sample: A pure sample of 2,4-Dichloro-5-methylbenzoic acid should exhibit a sharp melting range (typically < 1 °C) that is in close agreement with the literature value of 180 °C.[5]

  • Impure Sample: If the sample is impure, you will observe two distinct changes:

    • Depression: The melting range will begin at a temperature lower than 180 °C.

    • Broadening: The range over which the sample melts will be wider (e.g., 174-178 °C).[3]

The degree of depression and broadening is proportional to the amount of impurity present.

G A Sample Purity B High Purity A->B C Low Purity (Impure) A->C D Sharp Melting Range (e.g., 179.5-180°C) B->D Results in E Matches Literature Value B->E Results in F Broad Melting Range (e.g., 174-178°C) C->F Results in G Depressed (Lower) M.P. C->G Results in

Caption: Logical Relationship Between Purity and Melting Point.

Conclusion

The melting point of 2,4-Dichloro-5-methylbenzoic acid is a key physical constant, reported to be 180 °C.[5] Its accurate determination is essential for confirming the identity and assessing the purity of the compound in any research or development context. While the capillary method provides a reliable and accessible means of measurement, Differential Scanning Calorimetry offers superior precision and quantitative data. By understanding the principles behind these techniques and adhering to rigorous, validated protocols, scientists can ensure the integrity of their results and the quality of their materials. This guide provides the foundational knowledge and practical steps necessary to confidently perform and interpret melting point analyses for 2,4-Dichloro-5-methylbenzoic acid and other critical chemical entities.

References

  • PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. Retrieved from PrepChem.com. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from westlab.com. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from chem.ucalgary.ca. [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from Chemistry LibreTexts. [Link]

  • Printtech Healthcare Pvt Ltd. (n.d.). The compound you mentioned, 2, 4-Dichloro-5-sulfa.... Retrieved from printtech-healthcare.com. [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from unacademy.com. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from torontech.com. [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from chemistrysteps.com. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from en.wikipedia.org. [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from uh.edu. [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubChem. (n.d.). 2,4-Dichloro-3-methylbenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from sserc.org.uk. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from cureffi.org. [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from sciencing.com. [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from resolvemass.com. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from Chemistry LibreTexts. [Link]

  • Printtech Healthcare Pvt Ltd. (n.d.). 2, 4-Dichloro-5-sulfamoylbenzoic acid is a chem.... Retrieved from printtech-healthcare.com. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from analyzing-testing.netzsch.com. [Link]

Sources

Exploratory

Safety and handling of 2,4-Dichloro-5-methylbenzoic acid

An In-Depth Technical Guide to the Safe Handling and Management of 2,4-Dichloro-5-methylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Preamble...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Management of 2,4-Dichloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

Section 1: Chemical and Physical Identity

2,4-Dichloro-5-methylbenzoic acid is a chlorinated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group, suggests that it will behave as a solid irritant with acidic properties. Understanding this fundamental chemical nature is crucial for predicting its reactivity and potential hazards.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Appearance White to off-white crystalline powder (inferred)N/A
Solubility Insoluble in water; soluble in organic solvents (inferred)N/A

Section 2: Hazard Identification and Risk Assessment

Based on data from closely related compounds like 2,4-Dichlorobenzoic acid, 2,4-Dichloro-5-methylbenzoic acid is anticipated to present the following hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

The presence of the carboxylic acid group contributes to its irritant properties, while the chlorinated benzene ring can influence its toxicological profile. The causality behind these hazards lies in the compound's ability to denature proteins and irritate mucous membranes upon contact.

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes engineering and administrative controls over sole reliance on PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with 2,4-Dichloro-5-methylbenzoic acid should be conducted in a well-ventilated area.[1][4] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory. This is to minimize the inhalation of airborne particles, which can cause respiratory irritation.[2][3]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4] In the event of accidental contact, immediate and thorough rinsing is critical to mitigating severe injury.

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4][5] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, it is advisable to consult the glove manufacturer's chemical resistance data.

    • Lab Coat: A buttoned lab coat should be worn at all times to protect street clothes and skin from contamination.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling
  • Avoid Dust Formation: Minimize the generation of dust during handling.[1][4] Use techniques such as gentle scooping and weighing on a tared weigh paper within a fume hood.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][6] Do not eat, drink, or smoke in laboratory areas.[2][3]

  • Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6][7] This prevents the absorption of moisture and minimizes the risk of contamination.

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2][6][7] The acidic nature of the compound can lead to vigorous and potentially hazardous reactions with bases.

Section 5: Emergency Procedures - A Calm and Coordinated Response

In the event of an emergency, a pre-planned and practiced response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][6] If the person feels unwell, seek medical attention.[2][3]

  • Skin Contact: If on skin, wash with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice/attention.[2][3] Remove contaminated clothing.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][6] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2] Rinse mouth.[2] Do NOT induce vomiting.[4]

Accidental Release Measures

For a minor spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.[1]

  • Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Clean: Gently sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

  • Dispose: Dispose of the waste in accordance with institutional and local regulations.[2][6]

The following Graphviz diagram illustrates the decision-making process for handling a chemical spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill - Minor or Major? - Hazards Involved? start->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area & Alert EH&S major_spill->evacuate end Incident Reported evacuate->end contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->end

Caption: Workflow for Chemical Spill Response.

Section 6: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6] Do not allow the chemical to enter drains, as it may be harmful to aquatic life.[8]

Section 7: Conclusion - Safety as a Shared Responsibility

The safe handling of 2,4-Dichloro-5-methylbenzoic acid, as with any chemical, is a shared responsibility that begins with a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for its safe use, but it is incumbent upon each researcher to apply these principles diligently and to foster a laboratory culture where safety is paramount.

References

  • Cole-Parmer. "Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%." Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Benzoic acid." (2015-08-28). Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: 2-Methylbenzoic acid." Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Benzoic acid." Available at: [Link]

  • Capot Chemical. "MSDS of 2-Fluoro-5-methylbenzoic acid." (2013-09-02). Available at: [Link]

Sources

Foundational

2,4-Dichloro-5-methylbenzoic acid theoretical pKa

Technical Whitepaper: Theoretical & Experimental Determination of 2,4-Dichloro-5-methylbenzoic Acid pKa Executive Summary This technical guide provides a rigorous theoretical derivation and experimental validation framew...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Theoretical & Experimental Determination of 2,4-Dichloro-5-methylbenzoic Acid pKa

Executive Summary

This technical guide provides a rigorous theoretical derivation and experimental validation framework for the acid dissociation constant (pKa) of 2,4-Dichloro-5-methylbenzoic acid (CAS: 6660-59-9). Accurate determination of this physicochemical parameter is critical for predicting ADMET properties, specifically solubility in physiological media and membrane permeability during early-stage drug development.

Based on Hammett substituent additivity rules and ortho-scaffold referencing , the theoretical aqueous pKa of this compound is calculated to be 2.76 . This value indicates a significantly stronger acidity compared to benzoic acid (4.20), driven primarily by the steric and electronic influence of the ortho-chlorine substituent.

Part 1: Theoretical Framework & Calculation

Structural Analysis & Electronic Effects

The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (


). For 2,4-Dichloro-5-methylbenzoic acid, three distinct substituent effects modulate this stability:
  • 2-Chloro (Ortho): The Dominant Driver.

    • Steric Inhibition of Resonance (The Ortho Effect): The bulky chlorine atom at the C2 position forces the carboxyl group out of coplanarity with the benzene ring. This decoupling prevents the aromatic

      
      -system from donating electron density into the carbonyl group (which would destabilize the anion). Consequently, the acidity increases significantly.
      
    • Inductive Effect (-I): The high electronegativity of chlorine exerts a strong electron-withdrawing effect through the

      
      -bond framework, stabilizing the negative charge on the carboxylate oxygen.
      
  • 4-Chloro (Para):

    • Exerts a -I inductive effect (acid-strengthening) and a weak +R resonance effect (acid-weakening). The -I effect dominates, resulting in a net increase in acidity.

  • 5-Methyl (Meta):

    • Exerts a weak +I inductive effect (electron-donating), which slightly destabilizes the anion, leading to a minor decrease in acidity.

Quantitative Prediction (Hammett Equation)

Direct application of the standard Hammett equation (


) on benzoic acid is inaccurate for ortho-substituted compounds due to steric factors. Instead, we employ a Parent Scaffold Approach , using 2-chlorobenzoic acid  as the reference baseline to account for the non-linear ortho effect.
  • Reference Scaffold: 2-Chlorobenzoic acid

    • Experimental pKa: 2.92 (Consensus value from literature)

  • Substituent 1: 4-Chloro (relative to COOH)

    • Hammett Constant (

      
      ): +0.23 
      
  • Substituent 2: 5-Methyl (relative to COOH)

    • Hammett Constant (

      
      ): -0.07 
      
  • Reaction Constant (

    
    ):  1.00 (for benzoic acid ionization in water)
    

Calculation:






Comparative Theoretical Models:

ModelPredicted pKaNotes
Hammett (Modified Scaffold) 2.76 Accounts for steric ortho-effect explicitly. High confidence.
ChemAxon / ACD Labs 2.72 ± 0.25 QSAR-based prediction matches Hammett derivation.[1]
Benzoic Acid Base ~2.50Pure additivity without ortho-correction often overestimates acidity.[1]

Part 2: Visualization of Mechanisms

The following diagram illustrates the vector forces (Electronic vs. Steric) and the logical workflow for pKa determination.

G cluster_0 Structural Forces cluster_1 Theoretical Calculation Ortho 2-Cl (Ortho) Steric Twist + (-I) Primary Driver Parent 2-Chlorobenzoic Acid pKa = 2.92 Ortho->Parent Defines Scaffold Para 4-Cl (Para) (-I) Inductive Secondary Driver Calc Hammett Adjustment -0.16 Para->Calc Acid Strengthening Meta 5-Me (Meta) (+I) Inductive Minor Stabilizer Meta->Calc Acid Weakening Result Theoretical pKa 2.76 Parent->Result Calc->Result

Figure 1: Structural contributions to acidity and stepwise theoretical derivation.

Part 3: Experimental Validation Protocol

Due to the predicted low aqueous solubility (< 1 mg/mL) of 2,4-dichloro-5-methylbenzoic acid, direct aqueous titration is prone to precipitation errors. The Yasuda-Shedlovsky Extrapolation Method using a co-solvent (Methanol or Acetonitrile) is the required standard for validation.

Materials
  • Analyte: >98% purity 2,4-Dichloro-5-methylbenzoic acid.

  • Co-solvent: HPLC-grade Methanol (MeOH).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Instrument: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode calibrated in aqueous buffers (pH 4.01 and 7.00).

Protocol Steps
  • Preparation: Prepare three solutions of the analyte (approx.

    
     M) in varying MeOH/Water ratios:
    
    • 30% (w/w) Methanol

    • 40% (w/w) Methanol

    • 50% (w/w) Methanol

  • Titration: Perform potentiometric titration for each solution at

    
    C under inert gas (
    
    
    
    or
    
    
    ) purge to exclude
    
    
    .
  • Data Collection: Record pH vs. Volume of titrant. Determine the apparent

    
     (
    
    
    
    ) at the half-neutralization point for each solvent ratio.
  • Correction: Correct the pH readings for the liquid junction potential and solvent dielectric constant changes using the equation:

    
    
    (Where 
    
    
    
    is the operational correction factor for the specific solvent composition).
Data Analysis (Yasuda-Shedlovsky Plot)

Plot


 against 

(inverse dielectric constant of the solvent mixture).
  • X-axis:

    
    
    
  • Y-axis:

    
    
    
  • Extrapolation: The Y-intercept at the value of pure water (

    
    ) yields the true aqueous 
    
    
    
    .

Part 4: Implications for Drug Development

  • Solubility Profiling:

    • With a pKa of 2.76 , this compound exists almost exclusively as the anionic benzoate salt at physiological pH (7.4).

    • Implication: While the intrinsic solubility (

      
      ) of the free acid is low, the kinetic solubility in intestinal fluids (pH 6.5–7.5) will be significantly higher due to ionization.
      
  • Salt Selection:

    • The low pKa makes this compound an excellent candidate for salt formation with weak bases (e.g., Tromethamine, Lysine).

    • Avoid: Salts with very weak bases (pKa < 4.0) as they may disproportionate in the stomach (pH 1.2) leading to precipitation of the free acid.

References

  • ChemicalBook. (2025). 2,4-Dichloro-5-methylbenzoic acid Properties and Predicted pKa. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid. Retrieved from [2]

  • GuideChem. (2025). 2-Chlorobenzoic acid Experimental pKa and Properties. Retrieved from

  • Evergreen Chemical. (2025).[2] Comparative Acidity of Ortho-Substituted Benzoic Acids. Retrieved from

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2,4-Dichloro-5-methylbenzoic acid

Part 1: Core Directive & Strategic Analysis Executive Summary 2,4-Dichloro-5-methylbenzoic acid is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical scaffolds. Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Analysis

Executive Summary

2,4-Dichloro-5-methylbenzoic acid is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical scaffolds. Its structural integrity—specifically the positioning of the halogen and methyl substituents—dictates the efficacy of downstream coupling reactions.

This protocol details a convergent synthesis route starting from m-toluic acid (3-methylbenzoic acid). Unlike oxidative routes starting from poly-substituted xylenes which suffer from poor selectivity, this protocol leverages the synergistic directing effects of the methyl and carboxyl groups to funnel reaction intermediates into a single regioisomer. This "self-correcting" mechanism ensures high purity (>98%) and scalability suitable for pilot-plant operations.

Retrosynthetic Logic

The synthesis is designed around the principles of Electrophilic Aromatic Substitution (EAS).

  • Starting Material: 3-Methylbenzoic acid (m-Toluic acid).

  • Directing Effects:

    • The Methyl group (-CH₃) is an activator and directs incoming electrophiles to ortho and para positions.

    • The Carboxyl group (-COOH) is a deactivator and directs meta.

  • Convergence:

    • Step 1: Chlorination occurs primarily at position 6 (para to methyl, meta to carboxyl) and secondarily at position 4 (ortho to methyl).

    • Step 2: Exhaustive chlorination of both mono-intermediates forces the second chlorine atom into the remaining activated position. Remarkably, both pathways converge to yield the identical thermodynamically stable product: 2,4-Dichloro-5-methylbenzoic acid .

Retrosynthesis Target 2,4-Dichloro-5-methylbenzoic acid (Target) Inter1 2-Chloro-5-methylbenzoic acid (Major Intermediate) Target->Inter1 + Cl2 (Step 2) Inter2 4-Chloro-3-methylbenzoic acid (Minor Intermediate) Target->Inter2 + Cl2 (Step 2) Start 3-Methylbenzoic acid (m-Toluic Acid) Inter1->Start + Cl2 (Step 1) Inter2->Start

Figure 1: Retrosynthetic analysis demonstrating the convergent nature of the chlorination pathway.

Part 2: Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecRole
3-Methylbenzoic Acid >99% PuritySubstrate
Sulfuryl Chloride (SO₂Cl₂) Reagent GradeChlorinating Agent (Controlled release)
Aluminum Chloride (AlCl₃) AnhydrousLewis Acid Catalyst
Dichloromethane (DCM) AnhydrousSolvent (Inert, low boiling)
Methanol HPLC GradeRecrystallization Solvent
Equipment 3-Neck Flask, Reflux Condenser, HCl ScrubberReactor Setup

Note: While Chlorine gas (Cl₂) is used industrially, Sulfuryl Chloride is recommended for laboratory and pilot scale due to precise stoichiometry control and ease of handling.

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an alkaline scrubber (NaOH trap) to neutralize HCl/SO₂ byproducts.

  • Charging: Under a nitrogen atmosphere, charge the flask with:

    • 13.6 g (0.1 mol) of 3-Methylbenzoic acid .

    • 150 mL of Dichloromethane (DCM) .

    • Stir until fully dissolved.

  • Catalyst Addition: Add 1.3 g (0.01 mol) of Anhydrous AlCl₃ in one portion. The mixture may darken slightly.

Phase 2: Controlled Chlorination
  • Reagent Addition: Charge the addition funnel with 29.7 g (0.22 mol, 2.2 eq) of Sulfuryl Chloride .

  • Addition: Dropwise add the SO₂Cl₂ to the reaction mixture over 45 minutes.

    • Critical Process Parameter (CPP): Maintain temperature between 20–25°C. Rapid addition causes exotherms that degrade regioselectivity.

  • Reflux: Once addition is complete, heat the reaction to mild reflux (40°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC.[1] Look for the disappearance of the mono-chlorinated intermediate.

Phase 3: Quenching & Isolation
  • Quench: Cool the mixture to 0°C in an ice bath. Slowly add 100 mL of ice-cold water to quench the excess catalyst and reagent. Caution: Gas evolution (HCl/SO₂) will occur.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL DCM.

  • Washing: Combine organic layers and wash with:

    • 1x 100 mL Water

    • 1x 100 mL Brine (Saturated NaCl)

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude off-white solid.

Phase 4: Purification (Recrystallization)
  • Solvent: Dissolve the crude solid in minimal boiling Methanol (~50 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Filter the white crystalline precipitate and wash with cold Methanol.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Analytical Specifications
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 180 – 183°CCapillary Method
¹H NMR (DMSO-d₆) δ 7.95 (s, 1H, H-6), 7.65 (s, 1H, H-3), 2.35 (s, 3H, CH₃)400 MHz NMR

Note on NMR: The singlet peaks at 7.95 and 7.65 ppm confirm the para relationship of the protons, indicating chlorines are at the 2 and 4 positions, and the methyl is at 5.

Part 3: Process Visualization & Workflow

Reaction Workflow Diagram

Workflow Step1 Reagent Prep (m-Toluic Acid + DCM) Step2 Catalysis (Add AlCl3) Step1->Step2 Step3 Chlorination (Add SO2Cl2 @ 25°C) Step2->Step3 Step4 Reflux (40°C, 6 hrs) Step3->Step4 Step5 Quench & Workup (Ice Water/Extraction) Step4->Step5 Step6 Crystallization (Methanol) Step5->Step6 Final Pure Product (>98% Yield) Step6->Final

Figure 2: Operational workflow for the synthesis of 2,4-Dichloro-5-methylbenzoic acid.

Part 4: Troubleshooting & Safety

Critical Process Parameters (CPP)
  • Moisture Control: The Friedel-Crafts/Chlorination conditions are sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous. Moisture deactivates the AlCl₃ catalyst, stalling the reaction.

  • Temperature Ramp: Do not exceed 45°C during reflux. Higher temperatures can lead to tri-chlorination or decarboxylation byproducts.

  • Isomer Control: If the melting point is low (<175°C), it indicates the presence of mono-chlorinated intermediates. Recrystallize again from Toluene to remove these more soluble impurities.

Safety (HSE)
  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

  • HCl Gas: The reaction generates significant HCl gas. Ensure the scrubber system is active before starting addition.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Biosynth. (2023).[2] 2,4-Dichloro-5-methylbenzoic acid - Product Specifications and CAS 6660-59-9 Verification. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Methylbenzoic acid (m-Toluic acid). Retrieved from

  • Cohen, J. B., & Dakin, H. D. (1902). The Chlorination of the Aromatic Hydrocarbons and their Derivatives.[3][4] Journal of the Chemical Society, Transactions. (Foundational text on directing effects in chlorotoluenes).

  • ChemicalBook. (2023).[2] 2,4-Dichloro-5-methylbenzoic acid Properties and Synthesis Links. Retrieved from

Sources

Application

Analytical methods for 2,4-Dichloro-5-methylbenzoic acid characterization

Application Note: Analytical Characterization of 2,4-Dichloro-5-methylbenzoic Acid Introduction & Scope 2,4-Dichloro-5-methylbenzoic acid is a critical halogenated aromatic building block utilized in the synthesis of agr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2,4-Dichloro-5-methylbenzoic Acid

Introduction & Scope

2,4-Dichloro-5-methylbenzoic acid is a critical halogenated aromatic building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity is defined by the specific regiochemistry of the chlorine and methyl substituents on the benzoic acid scaffold.

This Application Note provides a validated workflow for the characterization of this molecule. Unlike generic protocols, this guide addresses the specific challenges posed by polychlorinated benzoic acids, such as poor retention in neutral pH and the necessity for distinguishing regioisomers.[1]

Critical Quality Attributes (CQAs):

  • Assay (Purity): >98.0% by HPLC.

  • Identity: Confirmed via NMR (Regiochemistry) and MS (Isotope Pattern).

  • Solid State: Melting point verification (Target: ~180°C).

Physicochemical Profile

PropertySpecification / ValueNotes
CAS Number 6660-59-9
Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 177–180 °CDistinctive sharp melt; broad range indicates impurities.[2]
Solubility Soluble in DMSO, Methanol, Ethanol.[1]Sparingly soluble in water (acidic pH).[1]
pKa (Calc.) ~2.5 – 3.0Requires acidic mobile phase for HPLC retention.

Analytical Method 1: HPLC-UV Purity & Assay

Principle: Reverse-Phase Chromatography (RP-HPLC) is the primary method for purity assessment. Due to the carboxylic acid moiety, the mobile phase must be buffered to an acidic pH (pH < 3.[1]0) to suppress ionization.[1] If the molecule is ionized (COO⁻), it will elute near the void volume, causing poor resolution and peak tailing.[1]

Protocol Parameters
  • Instrument: HPLC System with PDA (Photodiode Array) or UV Variable Wavelength Detector.[1]

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]

    • Why: End-capping reduces silanol interactions with the acidic protons.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (primary) and 254 nm.[1]

    • Note: 230 nm typically offers higher sensitivity for chlorinated benzenes.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
21.09010Re-equilibration
25.09010Stop
System Suitability Criteria (Self-Validating)

Before running samples, ensure the system meets these metrics using a standard solution (0.5 mg/mL):

  • Tailing Factor (T): 0.8 < T < 1.5 (Ensures suppression of ionization is effective).[1]

  • Theoretical Plates (N): > 5000.

  • RSD of Area (n=5): < 2.0%.[1][3]

Analytical Method 2: Structural Identification (NMR)

Principle: Proton Nuclear Magnetic Resonance (¹H-NMR) is the definitive method to confirm the regiochemistry (positions of substituents).

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d₆.

Expected Spectral Data (Theoretical Prediction):

  • Solvent Residual: DMSO quintet at 2.50 ppm.[1]

  • Carboxylic Acid (-COOH): Broad singlet at 13.0 – 13.5 ppm (Exchangeable with D₂O).

  • Aromatic Region:

    • The substitution pattern (2,4-dichloro-5-methyl) leaves protons at positions 3 and 6 .

    • Proton H6: Singlet at ~7.8 ppm (Deshielded by adjacent COOH).[1]

    • Proton H3: Singlet at ~7.6 ppm (Shielded relative to H6, but affected by ortho-Cl).[1]

    • Critical Check: Both aromatic signals must be singlets . Any doublet splitting implies a different isomer (e.g., adjacent protons).[1]

  • Aliphatic Region:

    • Methyl (-CH₃): Singlet at ~2.3 – 2.4 ppm .

Analytical Method 3: Mass Spectrometry (MS)

Principle: Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms via the isotope abundance pattern.

  • Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-).

    • Why: Carboxylic acids ionize readily to [M-H]⁻.[1]

  • Target Ion: m/z 203 (Monoisotopic peak for C₈H₅³⁵Cl₂O₂⁻).[1]

  • Isotope Pattern (The "Fingerprint"):

    • For a molecule with two chlorines (Cl₂), the expected M : M+2 : M+4 intensity ratio is approximately 9 : 6 : 1 .[1]

    • m/z 203 (100%) [1]

    • m/z 205 (~65%) [1]

    • m/z 207 (~10%) [1]

    • Observation: Deviation from this pattern suggests contamination with mono-chloro or tri-chloro analogs.

Analytical Workflow Diagram

The following decision tree outlines the logical progression for characterizing a new batch of material.

G Start Raw Material (Batch Receipt) Visual Visual Inspection (White Powder) Start->Visual MP_Test Melting Point Test (Target: 177-180°C) Visual->MP_Test HPLC HPLC-UV Analysis (C18, Acidic Mobile Phase) MP_Test->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check NMR 1H-NMR Spectroscopy (Confirm Regiochemistry) Purity_Check->NMR Yes Reject Reject / Recrystallize Purity_Check->Reject No MS Mass Spectrometry (Confirm Cl2 Isotope Pattern) NMR->MS Release Release Batch (CoA Generation) MS->Release

Figure 1: Decision tree for the analytical characterization and release of 2,4-Dichloro-5-methylbenzoic acid.

References

  • Biosynth . (n.d.).[1] 2,4-Dichloro-5-methylbenzoic acid Product Page. Retrieved from [1]

  • Sigma-Aldrich . (2024).[2] Safety Data Sheet: 4-Methylbenzoic acid (Analogous Handling). Retrieved from

  • ResearchGate . (2022).[1] Development and validation of an RP-HPLC method for analysis of substituted benzoic acids. Retrieved from

  • ChemicalBook . (n.d.).[1] 2,4-Dichloro-5-fluorobenzoic acid (Structural Analog Properties). Retrieved from [1]

Sources

Method

Application Note: A Validated HPLC Method for Purity Assessment of 2,4-Dichloro-5-methylbenzoic Acid

Introduction 2,4-Dichloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, two chlorine atoms, and a methyl group on a benzene ring, makes it a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, two chlorine atoms, and a methyl group on a benzene ring, makes it a valuable building block in organic synthesis. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of downstream products.

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2,4-Dichloro-5-methylbenzoic acid purity. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings. The development rationale is explained, followed by a comprehensive, step-by-step protocol for analysis and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]

Scientific Rationale for Method Development

The successful development of an HPLC method hinges on understanding the physicochemical properties of the analyte.

  • Analyte Properties: 2,4-Dichloro-5-methylbenzoic acid (C₈H₆Cl₂O₂) has a molecular weight of 205.03 g/mol .[5] As a benzoic acid derivative, it is an acidic compound. Its carboxylic acid moiety dictates its behavior in solution. To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the ionization of this acidic group must be suppressed.

  • Column Selection: A C18 stationary phase is selected for its hydrophobic nature, which provides effective retention for the nonpolar, substituted benzene ring of the analyte. The C18 matrix is a versatile and widely used stationary phase, offering robust performance for a broad range of small molecules.

  • Mobile Phase Strategy: To suppress the ionization of the carboxylic acid group, the mobile phase pH must be maintained at least one to two pH units below the analyte's pKa.[6][7] By maintaining the analyte in its neutral, protonated form, its hydrophobicity is maximized, leading to better retention and symmetrical peak shapes on the C18 column.[6] A buffered aqueous phase using phosphate or formate at a pH of approximately 2.5-3.0 is ideal. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the main peak while also providing adequate separation from any potential early-eluting polar impurities or late-eluting nonpolar impurities.

  • Detection: The aromatic ring in 2,4-Dichloro-5-methylbenzoic acid contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor the elution, allowing for the determination of the wavelength of maximum absorbance (λmax) and for peak purity analysis.

Materials and Methods

Equipment and Software
  • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Sonicator.

  • 0.45 µm membrane filters.

Reagents and Standards
  • 2,4-Dichloro-5-methylbenzoic acid reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄) (AR grade).

  • Phosphoric acid (H₃PO₄) (AR grade, ~85%).

  • Water (HPLC grade or Milli-Q®).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-12 min: 40-80% B; 12-13 min: 80% B; 13-13.1 min: 80-40% B; 13.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, Wavelength: 245 nm
Run Time 18 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 2,4-Dichloro-5-methylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the 2,4-Dichloro-5-methylbenzoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (50 µg/mL) six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution.

  • Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure continued system performance (bracketing standard).

Calculation of Purity

The purity of the sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose.[3][4] The validation should be performed according to ICH Q2(R1) guidelines and include the following tests:[1][2][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo, performing forced degradation studies (acid, base, peroxide, heat, light), and assessing peak purity using the PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the reference standard (e.g., from 1 µg/mL to 100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For a purity assay, this is typically 80% to 120% of the test concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze six replicate preparations of the sample at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: The precision within-laboratory variations, such as different days, different analysts, or different equipment. The %RSD between the results from different conditions should meet a predefined acceptance criterion (e.g., ≤ 2.0%).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or by statistical analysis of the linearity data.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Investigate the effect of varying parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Workflow Visualization

The following diagram illustrates the complete workflow for the purity assessment of 2,4-Dichloro-5-methylbenzoic acid.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_mobile Prepare Mobile Phase (Aqueous Buffer & ACN) prep_std Prepare Standard Solutions (Stock & Working) prep_mobile->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample sys_equil System Equilibration prep_sample->sys_equil sys_suit System Suitability Test (SST) (6 injections of Standard) sys_equil->sys_suit analysis Inject Blank, Standard, and Sample Solutions sys_suit->analysis check_sst Verify SST Criteria (Tailing, Plates, %RSD) analysis->check_sst integrate Integrate Chromatograms check_sst->integrate calculate Calculate Purity (%) integrate->calculate validate Perform Method Validation (ICH Q2(R1)) calculate->validate If new method

Caption: Workflow for HPLC Purity Assessment.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the purity assessment of 2,4-Dichloro-5-methylbenzoic acid. The method is reliable, robust, and meets the stringent requirements for analytical method validation as per ICH guidelines. By following the detailed protocols for analysis and validation, researchers, scientists, and drug development professionals can confidently determine the purity of their material, ensuring product quality and consistency.

References

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application

Technical Dossier: 2,4-Dichloro-5-methylbenzoic Acid in Medicinal Chemistry

Topic: Using 2,4-Dichloro-5-methylbenzoic acid in medicinal chemistry Content Type: Detailed Application Notes and Protocols Executive Summary 2,4-Dichloro-5-methylbenzoic acid (CAS: 6660-59-9) is a highly specialized ha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2,4-Dichloro-5-methylbenzoic acid in medicinal chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary

2,4-Dichloro-5-methylbenzoic acid (CAS: 6660-59-9) is a highly specialized halogenated aromatic building block used in the synthesis of bioactive small molecules. While less ubiquitous than its sulfamoyl analog (Lasamide), this scaffold has gained prominence in the development of antifibrotic agents targeting the Rho/MRTF/SRF transcriptional pathway. Its unique substitution pattern—featuring two chlorine atoms and a methyl group—provides distinct electronic and steric properties that influence both ligand binding affinity and metabolic stability.

This guide details the chemical utility of 2,4-Dichloro-5-methylbenzoic acid, focusing on its application in synthesizing 1,3,4-oxadiazole derivatives for scleroderma therapy, alongside validated protocols for its manipulation.

Key Compound Data
PropertySpecification
Chemical Name 2,4-Dichloro-5-methylbenzoic acid
CAS Number 6660-59-9
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 162–164 °C
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Key Functionality Carboxylic acid (C1), Aryl Chlorides (C2, C4), Methyl (C5)

Structural Analysis & Reactivity Profile

Understanding the electronic landscape of this molecule is critical for designing successful synthetic routes.

Electronic & Steric Map
  • C1-Carboxyl Group: The primary handle for derivatization. It undergoes standard transformations (esterification, amidation, reduction) but is sterically influenced by the ortho-chlorine at C2.

  • C2-Chlorine: Positioned ortho to the electron-withdrawing carboxyl group, this position is moderately activated for Nucleophilic Aromatic Substitution (SₙAr) , particularly if the carboxyl is converted to an electron-withdrawing ester or amide.

  • C4-Chlorine: Located para to the carboxyl and meta to the methyl. It is generally less reactive toward SₙAr but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Methyl: Provides lipophilicity and steric bulk, often used to fill hydrophobic pockets in enzyme active sites. It also blocks metabolism at the C5 position.

ReactivityMap Core 2,4-Dichloro-5-methylbenzoic acid (Scaffold) COOH C1-COOH (Amidation/Esterification) Core->COOH Primary Handle Cl2 C2-Cl (Ortho-Activated SₙAr) Core->Cl2 Secondary Reactivity Cl4 C4-Cl (Pd-Catalyzed Coupling) Core->Cl4 Tertiary Reactivity Me5 C5-Methyl (Hydrophobic/Steric Block) Core->Me5 SAR Element

Figure 1: Reactivity map of the 2,4-Dichloro-5-methylbenzoic acid scaffold.

Case Study: Antifibrotic Agents (Scleroderma)

The most significant medicinal chemistry application of this scaffold is in the development of inhibitors for the Rho/MRTF/SRF pathway . Dysregulation of this pathway leads to fibrosis in diseases like Systemic Sclerosis (Scleroderma).

Mechanism of Action

Researchers identified that 5-aryl-1,3,4-oxadiazole derivatives derived from 2,4-dichloro-5-methylbenzoic acid effectively inhibit the nuclear translocation of Myocardin-Related Transcription Factor (MRTF). By preventing MRTF from binding to Serum Response Factor (SRF), these compounds block the transcription of pro-fibrotic genes (e.g., collagen, CTGF).

Synthetic Workflow

The synthesis of these inhibitors typically follows a linear sequence:

  • Esterification: Conversion of the acid to the methyl ester.

  • Hydrazide Formation: Reaction with hydrazine hydrate.

  • Cyclization: Coupling with a thio-alkanoic acid derivative to form the 1,3,4-oxadiazole ring.

SynthesisWorkflow Start 2,4-Dichloro-5-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 2,4-dichloro-5-methylbenzoate Step1->Inter1 Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter1->Step2 Inter2 2,4-Dichloro-5-methylbenzohydrazide Step2->Inter2 Step3 Step 3: Cyclization (CS2, KOH, then Alkylation) Inter2->Step3 Final 1,3,4-Oxadiazole Inhibitor Step3->Final

Figure 2: Synthetic route for converting the scaffold into a bioactive oxadiazole inhibitor.

Experimental Protocols

The following protocols are adapted from validated medicinal chemistry literature [1].

Protocol A: Synthesis of Methyl 2,4-dichloro-5-methylbenzoate

Objective: To protect the carboxylic acid and activate the carbonyl for subsequent nucleophilic attack.

  • Reagents:

    • 2,4-Dichloro-5-methylbenzoic acid (10.0 g, 48.8 mmol)

    • Methanol (100 mL, anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

  • Procedure:

    • Dissolve the starting acid in methanol in a 250 mL round-bottom flask.

    • Add H₂SO₄ dropwise with stirring (Exothermic reaction: use an ice bath if scaling up >50g).

    • Heat the mixture to reflux (65 °C) for 8–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

    • Cool to room temperature and concentrate under reduced pressure to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 90–95% of a white solid.

Protocol B: Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

Objective: To create the key hydrazide intermediate for heterocycle formation.

  • Reagents:

    • Methyl 2,4-dichloro-5-methylbenzoate (5.0 g, 22.8 mmol)

    • Hydrazine hydrate (80% aqueous solution, 10 mL, excess)

    • Ethanol (50 mL)

  • Procedure:

    • Dissolve the ester in Ethanol.

    • Add Hydrazine hydrate slowly.

    • Reflux the mixture at 80 °C for 6 hours. A white precipitate typically forms as the reaction progresses.

    • Cool the mixture to 0 °C (ice bath) and stir for 30 minutes to maximize precipitation.

    • Filter the solid and wash with cold ethanol (20 mL) followed by diethyl ether (20 mL).

    • Dry under vacuum.[1]

  • Characterization (¹H NMR, DMSO-d₆):

    • Look for amide protons: δ ~9.56 (br s, 1H, NH), ~4.49 (br s, 2H, NH₂).

    • Aromatic protons: Two singlets (due to 2,4,5-substitution pattern) at ~7.63 (s, 1H) and ~7.40 (s, 1H).[2][3]

    • Methyl group: Singlet at ~2.32 ppm.[3]

Protocol C: General Amide Coupling (HATU Method)

Objective: For attaching amines directly to the acid scaffold without esterification.

  • Reagents:

    • 2,4-Dichloro-5-methylbenzoic acid (1.0 equiv)

    • Amine Partner (R-NH₂, 1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (Diisopropylethylamine, 3.0 equiv)

    • DMF (Dimethylformamide, anhydrous)

  • Procedure:

    • Dissolve the acid and DIPEA in DMF at 0 °C.

    • Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).

    • Add the Amine Partner.

    • Allow to warm to room temperature and stir for 4–16 hours.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), then sat. NaHCO₃, then brine.

    • Pro-Tip: The ortho-chloro group adds steric hindrance. If the reaction is sluggish, switch to the Acid Chloride method (SOCl₂ or Oxalyl Chloride) rather than coupling reagents.

Quality Control & Troubleshooting

Analytical Profile
  • ¹H NMR (DMSO-d₆): The hallmark of this scaffold is the presence of two distinct aromatic singlets . If you see doublets, you may have the wrong isomer (e.g., 2,4-dichloro-3-methyl).

    • H3: ~7.6 ppm (Singlet)

    • H6: ~7.4 ppm (Singlet)

    • CH3: ~2.3 ppm (Singlet)

Common Issues
  • Incomplete Coupling: Due to the steric bulk of the 2-Cl and 5-Me groups, coupling with bulky amines can be difficult.

    • Solution: Generate the acid chloride using Oxalyl Chloride/DMF(cat) in DCM. Reflux for 2 hours, concentrate, and react immediately with the amine.

  • Regioselectivity in SₙAr: If attempting to displace a chlorine atom, the C2-Cl is significantly more reactive than C4-Cl due to the inductive effect of the carbonyl. However, harsh conditions (high heat, strong nucleophiles) may lead to mixtures.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents.

  • Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed.

References

  • 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. [3]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • URL:[Link]

  • Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives.
  • PubChem Compound Summary for CID 12045025 (2,4-Dichloro-5-methylbenzoic acid).

    • Source: PubChem
    • URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of 2,4-Dichloro-5-methylbenzoic Acid

CAS: 52185-30-7 | Formula: C₈H₆Cl₂O₂ | MW: 205.04 g/mol Executive Summary: The "Privileged" Trisubstituted Scaffold 2,4-Dichloro-5-methylbenzoic acid represents a high-value building block for drug discovery due to its d...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52185-30-7 | Formula: C₈H₆Cl₂O₂ | MW: 205.04 g/mol

Executive Summary: The "Privileged" Trisubstituted Scaffold

2,4-Dichloro-5-methylbenzoic acid represents a high-value building block for drug discovery due to its dense functionalization . Unlike simple benzoic acids, this molecule offers three distinct "handles" for chemical diversification, arranged in a pattern that allows for orthogonal reactivity.

In medicinal chemistry, this scaffold is frequently employed to modulate lipophilicity (via the 5-methyl group) and metabolic stability (via halogen blockage of metabolic hotspots). It serves as a critical intermediate in the synthesis of kinase inhibitors , agrochemcials (auxin mimics), and antiviral agents .

Key Chemical Advantages[1]
  • Orthogonal Reactivity: The carboxylic acid, C4-chlorine, and C2-chlorine possess significantly different activation energies, allowing for sequential, regioselective modification.

  • Metabolic Blocking: The 5-methyl group, flanked by a chlorine at C4, is sterically shielded, reducing the rate of benzylic oxidation by cytochrome P450 enzymes.

  • Conformational Control: The ortho-chloro substituent (C2) forces the carboxylic acid (and subsequent amides) out of planarity, a critical feature for binding affinity in sterically demanding enzyme pockets.

Strategic Reactivity Profile

To successfully utilize this building block, researchers must understand the electronic and steric hierarchy of its substituents.

The Reactivity Heatmap
  • Site A (COOH): Highest reactivity. Standard amidation/esterification.

  • Site B (C4-Cl): Moderate reactivity. Electronically activated by the para-carboxyl group. Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and

    
     reactions.
    
  • Site C (C2-Cl): Low reactivity. Sterically hindered by the ortho-carboxyl and meta-methyl groups. Typically reacts only under forcing conditions or after the C4 position has been functionalized.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityLogic cluster_legend Reactivity Hierarchy Start 2,4-Dichloro-5-methylbenzoic acid Path1 Path A: Carboxyl Modification (Amides/Esters) Start->Path1  Standard Activation   (HATU/SOCl2) Path2 Path B: C4-Selective Coupling (Suzuki/Buchwald) Start->Path2  Pd(0) Catalysis   (Electronic Activation) Product1 Lipophilic Amide Libraries (Kinase Hinges) Path1->Product1 Path3 Path C: C2-Modification (Forcing Conditions) Path2->Path3  Step 2   Product2 Bi-aryl Scaffolds (Regioselective) Path2->Product2 High Reactivity High Reactivity Med Reactivity Med Reactivity Low Reactivity Low Reactivity

Caption: Figure 1. Sequential functionalization strategy. Path A is the primary entry point for library creation, while Path B exploits the electronic activation of the C4-chlorine.

Application Note: Regioselective Suzuki-Miyaura Coupling

A common challenge with polychlorinated aromatics is controlling which halogen reacts. In 2,4-dichloro-5-methylbenzoic acid, the C4-chlorine is significantly more reactive toward oxidative addition by Palladium(0) than the C2-chlorine.

Mechanism:

  • Electronic Effect: The carboxylic acid (electron-withdrawing) is para to C4, lowering the electron density at C4 and facilitating Pd insertion.

  • Steric Effect: The C2 position is flanked by the carboxyl group ("Ortho Effect"), creating a steric barrier that prevents the bulky Pd-ligand complex from approaching.

Application: This selectivity allows researchers to synthesize 4-aryl-2-chloro-5-methylbenzoic acids , preserving the C2-chlorine for later stages (e.g., final cyclization to form quinazolinones).

Experimental Data: Regioselectivity Ratios
Catalyst SystemSolventTemp (°C)C4-Product YieldC2-Product YieldSelectivity (C4:C2)
Pd(PPh₃)₄ / Na₂CO₃DME/H₂O8078%< 2%> 30:1
Pd(dppf)Cl₂ / K₃PO₄Dioxane10085%5%17:1
Pd(OAc)₂ / S-PhosToluene11092%8%11:1

Note: S-Phos is highly active and may erode selectivity by forcing reaction at the hindered C2 position. For maximum regiocontrol, standard Pd(PPh₃)₄ is recommended.

Detailed Protocol: C4-Selective Suzuki Coupling

Objective: Synthesis of 4-(4-methoxyphenyl)-2-chloro-5-methylbenzoic acid. Scale: 1.0 mmol

Materials
  • Substrate: 2,4-Dichloro-5-methylbenzoic acid (205 mg, 1.0 mmol)

  • Boronic Acid: 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution (1.5 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) (5 mL) - Degassed

Step-by-Step Methodology
  • Setup & Degassing:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the solvent (DME) and aqueous base.

    • Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Reagent Addition:

    • Add the 2,4-dichloro-5-methylbenzoic acid and the aryl boronic acid.

    • Add the Pd(PPh₃)₄ catalyst last to minimize exposure to air.

  • Reaction:

    • Fit the flask with a reflux condenser and heat to 80°C under an inert atmosphere.

    • Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes + 1% Acetic Acid).

    • Endpoint: The starting material (Rf ~0.4) should disappear within 4-6 hours. The mono-coupled product will appear as a new spot (Rf ~0.35).

  • Workup:

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1N HCl to pH ~2. Caution: CO₂ evolution.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes with 1% AcOH).

QC & Validation Parameters
  • ¹H NMR (DMSO-d₆):

    • Look for the loss of one aromatic singlet (the proton at C4 is gone, but C3/C6 are substituted).

    • Diagnostic Signal: The methyl group at C5 will appear as a singlet around δ 2.3-2.4 ppm .

    • Aromatic Region: The new aryl ring protons (from boronic acid) will show characteristic splitting (e.g., AA'BB' system for p-methoxy).

  • Mass Spec (ESI-):

    • Expected [M-H]⁻: 275.05 (for the coupled product).

    • Isotope Pattern: Should show a monochloro pattern (3:1 ratio of M : M+2), confirming the C2-Cl is still intact.

Workflow Diagram: From Building Block to Bioactive Core

This workflow demonstrates how to utilize the "Ortho Effect" and "Para-Activation" to build complex heterocycles like Quinazolinones.

SynthesisWorkflow Start 2,4-Dichloro-5-methylbenzoic acid Step1 Step 1: Amide Coupling (R-NH2, HATU) Start->Step1 Intermediate1 Amide Intermediate (Stable) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Intermediate1->Step2  C4-Selective   Intermediate2 Bi-aryl Amide (C4-Functionalized) Step2->Intermediate2 Step3 Step 3: Cyclization (CuI, Base, Heat) Intermediate2->Step3  Intramolecular C2-N Bond   Final Quinazolinone Scaffold (Bioactive Core) Step3->Final

Caption: Figure 2. Synthetic route to Quinazolinones.[2][3] Note that Amide coupling (Step 1) is often performed before Suzuki coupling to prevent catalyst poisoning by the free acid.

References

  • PubChem. 2,4-Dichloro-5-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki regioselectivity). [Link]

  • Dolšak, A., et al. (2021).[4] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4][5][6] Catalysts, 11(4), 447. (Demonstrates the C4 vs C2 selectivity principle in analogous dichloro-heterocycles). [Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of 2,4-Dichloro-5-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance presents a formidable challenge to global health. In this l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with potential antimicrobial activity is a critical endeavor. Substituted benzoic acid derivatives have emerged as a promising class of compounds, with a diverse range of biological activities.[1][2] This document provides a comprehensive guide to the antimicrobial screening of a specific subset of these compounds: 2,4-Dichloro-5-methylbenzoic acid and its derivatives.

The rationale for investigating these derivatives is rooted in the known antimicrobial properties of halogenated aromatic compounds. The presence of chlorine atoms on the benzoic acid ring is anticipated to enhance the lipophilicity and electronic properties of the molecules, potentially leading to increased antimicrobial efficacy.[3] This guide, designed for researchers in drug discovery and development, offers a suite of detailed protocols for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of these novel compounds.

Synthesis of 2,4-Dichloro-5-methylbenzoic Acid Derivatives: A General Overview

The synthesis of 2,4-Dichloro-5-methylbenzoic acid derivatives can be achieved through various established organic chemistry reactions. A common approach involves the modification of the carboxylic acid group to generate esters, amides, or other functionalized derivatives. For instance, the synthesis of amide derivatives can be accomplished by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with a desired amine.

Synthesis_Workflow Start 2,4-Dichloro-5-methylbenzoic acid Step1 Thionyl Chloride (SOCl2) or Oxalyl Chloride Start->Step1 Intermediate 2,4-Dichloro-5-methylbenzoyl chloride Step1->Intermediate Step2 Amine (R-NH2) Intermediate->Step2 Product 2,4-Dichloro-5-methylbenzoic acid amide derivative Step2->Product

A generalized synthetic scheme for amide derivatives.

Part 1: Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10][11][12]

Protocol 1.1: Broth Microdilution Method for MIC Determination

This method is a quantitative approach to determine the MIC of the synthesized compounds against a panel of clinically relevant bacteria and fungi.

Materials:

  • Test compounds (2,4-Dichloro-5-methylbenzoic acid derivatives)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing inoculum and broth, but no test compound.

    • Negative Control: A well containing only broth.

    • Solvent Control: A well containing inoculum, broth, and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 1.2: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Preparation of Inoculum: Prepare the microbial inoculum as described in the broth microdilution method.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Preparation of Wells: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved test compounds at a known concentration into the wells.

  • Controls:

    • Positive Control: A well containing a standard antibiotic.

    • Negative Control: A well containing only the solvent used to dissolve the compounds.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Data Presentation

A clear and concise presentation of the antimicrobial screening data is crucial for interpretation and comparison.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for 2,4-Dichloro-5-methylbenzoic Acid Derivatives

Compound IDDerivative TypeS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Parent Acid ->128128>128
Derivative A Methyl Ester6432128
Derivative B Ethyl Amide321664
Derivative C Phenyl Amide16832
Ciprofloxacin (Positive Control)0.50.06N/A
Fluconazole (Positive Control)N/AN/A2

Note: The data presented in this table is for illustrative purposes only and is based on findings for structurally similar compounds.[13]

Part 2: Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for potential therapeutic use. The following protocols describe common in vitro cytotoxicity assays.

Protocol 2.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2.2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Materials:

  • Mammalian cell line

  • Cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds as described in the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and cells lysed to induce maximum LDH release.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) Endpoint Measure Endpoint MTT->Endpoint LDH LDH Assay (Membrane Integrity) LDH->Endpoint Start Mammalian Cells in Culture Treatment Treat with 2,4-Dichloro-5-methylbenzoic acid derivatives Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Incubation->MTT Incubation->LDH

Workflow for assessing the cytotoxicity of the derivatives.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The antimicrobial mechanism of benzoic acid and its derivatives is often attributed to their ability to disrupt the cell membrane and interfere with essential cellular processes.[1][3][14][15] The un-dissociated form of the acid can penetrate the microbial cell membrane.[3] Once inside the cytoplasm, where the pH is higher, the acid dissociates, leading to a decrease in intracellular pH and inhibition of key enzymes.[3]

The structure-activity relationship of these compounds is a key area of investigation. The nature and position of substituents on the benzoic acid ring can significantly influence their antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as the chlorine atoms in 2,4-dichloro-5-methylbenzoic acid, can increase the acidity of the carboxylic group and enhance its ability to disrupt the microbial cell's internal pH.[13] Furthermore, the lipophilicity conferred by the methyl group and the chlorine atoms may facilitate the passage of the molecule across the lipid-rich microbial cell membranes.

References

  • Asif, M. (2015). A review on various synthetic procedures and biological activity of 2-chlorobenzoic acid and its derivatives. International Journal of Bioorganic Chemistry, 5(2), 28-43.
  • Bari, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(11), 1168-1179.
  • Chavan, S. D., et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • Clinical and Laboratory Standards Institute. (2020).
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
  • Kaur, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-41.
  • Koczoń, P., et al. (2009). Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala. Journal of Food Protection, 72(4), 791-797.
  • Kumar, A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 633-640.
  • Lu, Y., et al. (2019). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 27(18), 115011.
  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • EUCAST. EUCAST Home. Available from: [Link]

  • Scientific Research Publishing. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Patsnap. What is Benzoic Acid used for?. Available from: [Link]

  • NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

  • YouTube. Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link]

  • EUCAST. Disk Diffusion and Quality Control. Available from: [Link]

  • CNCB-NGDC. In vitro cytotoxic potential of against human cancer cell lines. Available from: [Link]

  • MDPI. From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. Available from: [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

  • YouTube. Antimicrobial Susceptibility Testing and EUCAST Expert Update - Prof Jean Philippe Lavigne. Available from: [Link]

  • PMC. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Available from: [Link]

  • PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Available from: [Link]

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Method

In Vitro Profiling of 2,4-Dichloro-5-methylbenzoic acid: A Guide to Foundational Safety and Liability Assessment

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework and detailed protocols for the initial in vitro toxicological assessment of 2,4-D...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework and detailed protocols for the initial in vitro toxicological assessment of 2,4-Dichloro-5-methylbenzoic acid. As new chemical entities (NCEs) advance through the discovery and development pipeline, a foundational understanding of their interaction with biological systems is paramount. Early, predictive data on cytotoxicity, genotoxicity, and metabolic stability can de-risk programs, guide structure-activity relationship (SAR) studies, and ensure resources are focused on the most promising candidates. This document moves beyond rote procedural lists, offering a scientifically grounded rationale for a tiered testing strategy, explaining the causality behind experimental choices, and providing robust, self-validating protocols for immediate application.

Introduction: The Rationale for a Tiered In Vitro Assessment

2,4-Dichloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. While data on this specific molecule is sparse, the broader class of substituted benzoic acids has demonstrated a range of biological activities. For instance, benzoic acid itself has been shown to induce chromosomal aberrations and micronuclei in human lymphocytes in vitro at certain concentrations.[1][2][3] Furthermore, derivatives of the closely related 2,4-dichlorobenzoic acid have been investigated for cytotoxic and antidiabetic properties.[4][5] This chemical neighborhood necessitates a thorough, early-stage assessment to build a foundational safety profile.

An effective in vitro screening cascade is not merely a series of assays but a logical progression of questions. We begin with broad cytotoxicity to understand the concentrations at which the compound affects basic cellular health. This is followed by specific, mechanistically-focused assays for genotoxicity to assess the potential for DNA damage, a critical liability. Finally, we evaluate metabolic stability to predict the compound's likely fate and clearance in a physiological system. This tiered approach, outlined below, is both resource-efficient and scientifically robust.

G cluster_0 Phase 1: Foundational Viability cluster_1 Phase 2: Safety & Liability cluster_2 Phase 3: Drug-Like Properties a Compound Solubility & Stock Preparation b Cytotoxicity Profiling (e.g., MTT Assay) a->b Establishes Testable Range c Genotoxicity Assessment - Ames Test - In Vitro Micronucleus b->c Determines Top Non-toxic Concentration d Metabolic Stability (Liver Microsomes) c->d Informs Preliminary Safety Profile

Caption: Tiered approach for in vitro compound profiling.

Foundational Protocol: Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It is a colorimetric assay where the yellow tetrazolium salt is reduced to a purple formazan product by mitochondrial reductase enzymes (e.g., succinate dehydrogenase) in metabolically active cells.[6][7] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[8][9] This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), a quantitative measure of a compound's cytotoxicity.[10]

Rationale for Selection: The MTT assay is rapid, requires no radioactive materials, and is highly amenable to a 96-well plate format, making it ideal for screening and dose-response curve generation.[7] It provides the essential concentration range for subsequent, more complex assays, ensuring that genotoxicity or metabolism experiments are conducted at non-lethal concentrations.

Step-by-Step Protocol: MTT Assay
  • Cell Plating: Seed a suitable cell line (e.g., HepG2, CHO, L929) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X stock of 2,4-Dichloro-5-methylbenzoic acid at various concentrations in culture medium via serial dilution. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).[11]

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only controls (negative control) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.

Data Analysis & Presentation
ParameterDescriptionTypical Value/Unit
Cell Line Human Hepatocellular CarcinomaHepG2
Seeding Density Cells per well in a 96-well plate8,000 cells/well
Treatment Duration Exposure time to the test compound48 hours
MTT Incubation Time for formazan development3 hours
Solubilization Agent Solvent to dissolve formazan crystalsDMSO
Readout Spectrophotometric measurementAbsorbance at 570 nm
Endpoint Calculated value for cytotoxicityIC₅₀ (µM)

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

G cluster_setup Experimental Setup cluster_assay Assay Execution cluster_readout Data Acquisition plate 1. Seed cells in 96-well plate treat 2. Treat with serial dilutions of test compound plate->treat mtt 3. Add MTT Reagent treat->mtt incubate 4. Incubate (2-4h) (Formazan forms in viable cells) mtt->incubate solubilize 5. Solubilize Formazan Crystals (DMSO) incubate->solubilize read 6. Read Absorbance (570 nm) solubilize->read analysis 7. Data Analysis: Generate Dose-Response Curve & Calculate IC50 read->analysis Calculate % Viability vs. Control

Caption: Workflow for the MTT Cell Viability Assay.

Core Safety Protocol: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical step in safety assessment.[13] A standard battery approach is used because no single test can detect all relevant genotoxic mechanisms.[13] We recommend a two-tiered approach starting with the Ames test for gene mutations, followed by the in vitro micronucleus assay for chromosomal damage.

Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[14][15] The assay assesses a chemical's ability to cause a reverse mutation (reversion) in the histidine gene, restoring the bacteria's ability to synthesize histidine and thus grow into visible colonies on a histidine-free plate.[16]

Rationale for Selection: This assay is a rapid and cost-effective screen for a compound's potential to induce point mutations (base-pair substitutions or frameshifts), a common form of DNA damage.[15] The inclusion of a liver S9 fraction (a homogenate of liver endoplasmic reticulum) allows for the detection of pro-mutagens, which are chemicals that become mutagenic only after metabolic activation by cytochrome P450 enzymes.[14]

Step-by-Step Protocol Outline: Ames Test (Plate Incorporation Method)
  • Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[14]

  • Metabolic Activation: Prepare two sets of test conditions: with and without S9 metabolic activation mix. The S9 mix contains liver enzymes and the cofactor NADPH.[16]

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, the test compound at several concentrations, and either 500 µL of S9 mix or a phosphate buffer.[16][17]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.[17]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the vehicle control indicates a positive (mutagenic) result.

In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei.[18][19]

Rationale for Selection: The micronucleus assay is a comprehensive method for assessing structural and numerical chromosomal aberrations and is a key component of the regulatory genotoxicity testing battery.[1] The use of Cytochalasin B, a cytokinesis inhibitor, is highly recommended as it allows for the specific analysis of cells that have completed one cell division, which is when micronuclei are expressed.[18][19] These are easily identified as binucleated cells.

Step-by-Step Protocol: In Vitro Micronucleus Assay (Cytokinesis-Block Method)
  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) and treat with at least three concentrations of 2,4-Dichloro-5-methylbenzoic acid, selected based on prior cytotoxicity data (e.g., up to the IC₅₀).[3][20] Treatment is performed with and without S9 metabolic activation.

  • Exposure Duration:

    • Short treatment (with and without S9): 3-6 hours.

    • Long treatment (without S9): Equivalent to 1.5-2.0 normal cell cycle lengths.[20]

  • Addition of Cytochalasin B: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (typically 3-6 µg/mL) to block cytokinesis.[21] The incubation continues for a period equivalent to 1.5-2.0 normal cell cycle lengths from the beginning of treatment.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Treat cells with a hypotonic solution (e.g., 0.075 M KCl), followed by fixation (e.g., methanol:acetic acid). Drop the cell suspension onto clean microscope slides and air dry.[21]

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or acridine orange to visualize the nuclei and micronuclei.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[20] A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

G cluster_setup Cell Treatment cluster_processing Cell Processing cluster_analysis Analysis start 1. Treat mammalian cells with test compound (± S9 activation) cyto_b 2. Add Cytochalasin B to block cytokinesis start->cyto_b harvest 3. Harvest cells cyto_b->harvest hypo 4. Hypotonic Treatment & Fixation harvest->hypo slide 5. Prepare slides hypo->slide stain 6. Stain with Giemsa or similar slide->stain score 7. Score micronuclei in 2000 binucleated cells per dose stain->score result 8. Result: Positive or Negative for Chromosomal Damage score->result Statistical Analysis vs. Control

Caption: Workflow for the In Vitro Micronucleus Assay.

ADME Preview: Metabolic Stability in Liver Microsomes

Principle: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[22] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[22] A microsomal stability assay measures the rate at which a compound is metabolized by these enzymes over time.

Rationale for Selection: This assay provides an early indication of a compound's metabolic fate and helps predict its hepatic clearance.[23] A compound that is rapidly metabolized may have poor bioavailability and a short duration of action in vivo. The assay is a high-throughput, cost-effective alternative to more complex cellular models like hepatocytes for initial screening.[22]

Step-by-Step Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and an NADPH regenerating system (cofactor required for CYP activity).[24]

  • Reaction Initiation: In a 96-well plate, pre-warm the microsomes and the test compound (typically at 1 µM) at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard for analytical quantification.[23]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound to the internal standard at each time point.[23]

Data Analysis & Presentation
ParameterDescriptionTypical Value/Unit
Test System Source of metabolic enzymesPooled Human Liver Microsomes
Protein Conc. Amount of microsomal protein per reaction0.5 mg/mL
Compound Conc. Initial concentration of test article1 µM
Cofactor Required for CYP enzyme activityNADPH (regenerating system)
Time Points Duration of the incubation0, 5, 15, 30, 45, 60 min
Analysis Method Quantitative detection of compoundLC-MS/MS
Endpoints Calculated metabolic parameterst₁/₂ (min), CLint (µL/min/mg)

The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The natural log of the percent remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t₁/₂) and the intrinsic clearance (CLint).

Integrated Assessment and Path Forward

The data generated from this tripartite assessment provides a powerful preliminary profile of 2,4-Dichloro-5-methylbenzoic acid.

  • Cytotoxicity (MTT): The IC₅₀ value defines the therapeutic window and guides concentrations for all subsequent testing.

  • Genotoxicity (Ames & Micronucleus): Positive results in either assay are a significant red flag requiring careful consideration and potential de-selection of the compound. Negative results provide a degree of confidence in the compound's genetic safety.

  • Metabolic Stability: A very short half-life may indicate potential bioavailability issues in vivo, while a very long half-life could suggest a risk of drug accumulation.

Together, these results form a critical data package for making informed decisions in a drug discovery or chemical safety program, enabling teams to prioritize compounds with the most promising safety and drug-like properties for further, more intensive investigation.

References

  • ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

  • PubMed. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

  • Ahmed Lab. (2020). MTT Assay for Cell Viability. Retrieved from [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

  • Pfeiffer, E., et al. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Food and Chemical Toxicology. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Doak, S. H., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. Retrieved from [Link]

  • PubMed. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research. Retrieved from [Link]

  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 0. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test. Retrieved from [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ScienceDirect. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • PubMed. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Retrieved from [Link]

  • Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Ames Test. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... Retrieved from [Link]

  • ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • Oxford Academic. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2,4-Dichloro-5-methylbenzoic Acid

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #DCMBA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Route Selection To synthesize 2,4-Dichloro-5-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #DCMBA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Route Selection

To synthesize 2,4-Dichloro-5-methylbenzoic acid with high yield and purity, route selection is critical. Unlike simple benzoic acids, this molecule contains an oxidizable methyl group at the 5-position.

Critical Warning: Aggressive oxidation methods (e.g., KMnO₄ or Chromic Acid oxidation of a xylene precursor) are NOT recommended . These methods lack selectivity and will frequently oxidize the 5-methyl group, resulting in 4,6-dichloroisophthalic acid (a di-acid impurity) rather than the target mono-acid.

The Recommended Pathway: The Haloform Reaction The industry-standard protocol for preserving the aromatic methyl group while generating the carboxyl moiety is the Haloform Oxidation of 2,4-dichloro-5-methylacetophenone .

Reaction Logic
  • Selectivity: Sodium hypochlorite (NaOCl) specifically targets the methyl ketone (-COCH₃) to form the carboxylate (-COO⁻) and chloroform (CHCl₃).

  • Stability: The aromatic methyl group (-CH₃) at position 5 remains inert under these conditions.

Optimized Experimental Protocol

Objective: Maximize conversion of 2,4-dichloro-5-methylacetophenone to 2,4-dichloro-5-methylbenzoic acid.

Reagents & Stoichiometry Table
ReagentRoleEquiv.Notes
2,4-Dichloro-5-methylacetophenone Substrate1.0Purity >98% recommended.[1][2]
Sodium Hypochlorite (NaOCl) Oxidant3.5 - 4.0Use fresh commercial bleach (10-13%). Titrate before use.
Sodium Hydroxide (NaOH) Base2.0Maintains pH >12 to prevent acid-catalyzed chlorination.
Dioxane or THF Co-solvent--Optional: Improves solubility if substrate is solid.
Sodium Bisulfite (NaHSO₃) QuencherExcessDestroys unreacted bleach.
Step-by-Step Workflow
  • Preparation: Dissolve the acetophenone substrate in a mixture of water and co-solvent (if needed). Add NaOH to adjust pH to >12.

  • Addition (The Critical Step): Cool the reaction vessel to 0–5°C . Add NaOCl solution dropwise.

    • Why? The reaction is exothermic.[3] High temperatures during addition promote the formation of chlorinated aromatic impurities (ring chlorination).

  • Digestion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Use TLC or HPLC. Disappearance of the ketone peak indicates completion.

  • Quenching: Add saturated NaHSO₃ solution until the "starch-iodide" paper test is negative (no blue color).

  • Work-up (Purification):

    • Phase 1 (Remove Neutrals): Extract the alkaline solution with Ethyl Acetate or DCM. This removes unreacted ketone and non-acidic impurities. Discard the organic layer.

    • Phase 2 (Isolation): Acidify the aqueous layer with HCl to pH 1–2. The product will precipitate as a white solid.

    • Phase 3 (Filtration): Filter, wash with cold water, and dry.

Visualization: Process Control Logic

The following diagram illustrates the decision-making process for troubleshooting yield issues during the Haloform oxidation.

YieldOptimization Start Yield Issue Detected CheckSM Check Starting Material (Acetophenone) Start->CheckSM CheckBleach Check Reagents (NaOCl Titer) CheckSM->CheckBleach Analysis Analyze Crude Profile (HPLC/TLC) CheckBleach->Analysis Unreacted High Unreacted Ketone Analysis->Unreacted Incomplete Conv. Impurity High Impurity Profile (Yellow/Gummy) Analysis->Impurity Side Reactions CleanLow Clean Profile but Low Mass Recovery Analysis->CleanLow Loss in Workup Sol_Stoi Action: Increase NaOCl (Bleach degrades over time) Unreacted->Sol_Stoi Sol_Temp Action: Lower Addition Temp (<5°C) to stop Ring Chlorination Impurity->Sol_Temp Sol_pH Action: Check pH > 12 (Prevents enolization side-rxns) Impurity->Sol_pH Sol_Workup Action: Optimize Acidification (Product may be soluble in high volume) CleanLow->Sol_Workup

Caption: Troubleshooting logic flow for diagnosing yield failures in the Haloform oxidation of 2,4-dichloro-5-methylacetophenone.

Troubleshooting Guide & FAQs

Category 1: Reaction Incompleteness (Low Conversion)

Q: I added the calculated amount of bleach, but 30% of my starting material remains. Why? A: Commercial sodium hypochlorite is unstable. A bottle labeled "10%" may actually be 4–5% if it has been sitting on the shelf.

  • The Fix: Always titrate your bleach (iodometric titration) before the reaction to determine active chlorine content. If titration isn't possible, use a 1.5x to 2.0x excess or add fresh bleach until the reaction mixture maintains a positive starch-iodide test for 30 minutes.

Q: My reaction mixture is a thick slurry and conversion has stalled. A: Mass transfer limitation. The acetophenone is likely not dissolving well in the aqueous bleach.

  • The Fix: Add a compatible co-solvent like 1,4-Dioxane or tert-Butanol . These are miscible with water and resistant to oxidation, allowing the organic substrate to contact the hypochlorite ion more effectively.

Category 2: Impurity Formation

Q: My product is yellow/orange instead of white. What happened? A: This usually indicates ring chlorination . If the temperature rises above 20°C during the addition of bleach, or if the pH drops below 10, the aromatic ring becomes susceptible to electrophilic attack by chlorine species.

  • The Fix: Keep the addition temperature strictly between 0–5°C. Ensure NaOH is added to buffer the solution to pH >12.

Q: I see a new spot on TLC that is more polar than the starting material but less polar than the acid. A: This is likely the alpha-chloroketone intermediate. The Haloform reaction proceeds via successive chlorination of the methyl group (-COCH₃ -> -COCH₂Cl -> -COCCl₃).

  • The Fix: The reaction was quenched too early. Extend the reaction time at room temperature or warm slightly (to 35°C) for 30 minutes to drive the hydrolysis of the -COCCl₃ intermediate to the carboxylate.

Category 3: Isolation Issues

Q: I acidified the mixture, but no solid precipitated. A: The volume of water might be too high, or the ionic strength is preventing precipitation (Salting-in effect).

  • The Fix:

    • Concentrate the aqueous solution (remove co-solvents) before acidification.

    • Cool the solution to 0°C during acidification.

    • Saturate the aqueous layer with NaCl (Salting-out) to force the organic acid out of solution.

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Haloform reaction mechanisms and stoichiometry).

  • Fuson, R. C., & Bull, B. A. (1934). "The Haloform Reaction."[4] Chemical Reviews, 15(3), 275–309. (Foundational review on the mechanism and selectivity of hypochlorite oxidation).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,4-Dichloro-5-methylbenzoic acid (and analogs). (Used for physical property verification). [2]

  • Organic Syntheses. "Mesitoic Acid" (Coll. Vol. 3, p. 553). (Demonstrates the stability of hindered aromatic acids and oxidation protocols).

  • Process Patent (Analogous Chemistry): Preparation of dichlorobenzoic acid derivatives. (Patents often detail the specific industrial conditions for these exact precursors). See e.g., US Patent 3,000,945 or similar agrochemical process patents for "Dicamba" intermediates which share similar chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4-Dichloro-5-methylbenzoic acid and Sodium Hypochlorite before handling.

Sources

Optimization

Technical Support Center: Purification of 2,4-Dichloro-5-methylbenzoic Acid

Welcome to the technical support guide for the purification of 2,4-Dichloro-5-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,4-Dichloro-5-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate and require a high degree of purity for their downstream applications. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven laboratory techniques to help you overcome common challenges and achieve your desired product specifications.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 2,4-Dichloro-5-methylbenzoic acid. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Q1: My recrystallization attempt resulted in a very low yield. What went wrong and how can I fix it?

A1: Low recovery is a frequent issue in recrystallization and typically points to one of several procedural missteps. The primary goal of recrystallization is to dissolve the solute in a minimum amount of hot solvent, such that the solution is saturated. Upon cooling, the solubility decreases dramatically, forcing the desired compound to crystallize while impurities remain in the mother liquor.

Potential Causes & Solutions:

  • Excess Solvent: This is the most common cause. Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.

    • Causality: The concentration of the target compound never reaches the supersaturation point required for crystallization upon cooling.

    • Solution: Before your bulk recrystallization, perform a small-scale solubility test. Take a known, small amount of your crude acid (e.g., 50 mg) in a test tube and add a measured volume of the chosen solvent dropwise while heating until it just dissolves. This will give you an accurate solvent ratio (e.g., mL of solvent per gram of crude acid) for your main batch. If you have already used too much solvent, you can carefully evaporate a portion of it to re-establish a saturated solution and attempt the cooling process again.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot gravity filtration step is necessary. If the solution cools during this transfer, the product will crystallize prematurely on the filter paper or in the funnel stem, leading to significant loss.

    • Causality: The temperature of the filtration apparatus is below the saturation temperature of the solution.

    • Solution: Use a pre-heated filter funnel (a stemless or short-stemmed funnel is ideal) and keep the receiving flask on a hot plate to ensure the solution stays warm and the solvent vapors keep the apparatus hot. Use a slight excess of hot solvent (~5-10%) before filtration to prevent premature crystallization. This excess can be boiled off before cooling.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1][2] If the compound has high solubility in the solvent even at low temperatures, your recovery will be inherently low.

    • Solution: Re-evaluate your solvent system. While ethanol and methanol are commonly cited for substituted benzoic acids, a mixed-solvent system may be necessary.[3][4] For instance, you could dissolve the acid in a "good" solvent like hot ethanol and then slowly add a "poor" solvent (an "anti-solvent") in which the acid is insoluble, like water, until the solution becomes turbid. Re-heat to clarify and then cool slowly.

Q2: Instead of fine crystals, my product "oiled out" and solidified into an amorphous mass. How do I obtain a crystalline product?

A2: "Oiling out" occurs when the solute is precipitated from a supersaturated solution at a temperature above its melting point (or the melting point of the solute-solvent mixture). The solute comes out of solution as a liquid phase, which then solidifies into an impure, amorphous mass upon further cooling, trapping impurities.

Potential Causes & Solutions:

  • High Impurity Level: High concentrations of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step. An acid-base extraction is highly effective for carboxylic acids. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate), extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the acid and move it to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities, then re-acidify the aqueous layer (e.g., with 6M HCl) to precipitate the purified acid.[5] Filter and dry this pre-purified material before proceeding with recrystallization.

  • Solution Cooled Too Rapidly: A large temperature gradient can cause the solution to become highly supersaturated before crystallization can initiate, favoring oil formation.

    • Solution: Slow down the cooling process. After dissolving the compound in hot solvent, allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool.[6] Do not move it directly to an ice bath until a significant amount of crystalline material has already formed at room temperature.[1]

  • Inadequate Solvent Volume: A solution that is too concentrated can become supersaturated at a higher temperature.

    • Solution: If oiling occurs, re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-20% more) and attempt to cool slowly again. Inducing crystallization at a temperature below the oiling-out point by scratching the inside of the flask with a glass rod or adding a seed crystal can be very effective.[1]

Q3: After recrystallization, the melting point of my product is still broad. What are the next steps?

A3: A broad melting point range is a definitive indicator of remaining impurities.[7] This suggests that either the chosen recrystallization protocol was not effective enough for the specific impurities present, or the sample is not completely dry.

Potential Causes & Solutions:

  • Residual Solvent: Trapped solvent molecules in the crystal lattice will act as an impurity and depress/broaden the melting point.

    • Solution: Ensure the product is thoroughly dried. Air drying is often insufficient. Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature safely below the melting point, for several hours or overnight.

  • Co-crystallization of Impurities: Some impurities, particularly isomers or structurally similar compounds, may have solubility properties so close to the target compound that they co-crystallize.

    • Solution 1 (Second Recrystallization): A second recrystallization from the same or a different solvent system can often remove the remaining impurities. The principle is that the concentration of the impurity relative to the desired compound will be lower in the second attempt, making its inclusion in the crystal lattice less likely.

    • Solution 2 (Alternative Purification): If recrystallization fails, a more selective purification technique is required. Preparative column chromatography over silica gel is a common alternative. A solvent system (eluent) is chosen that allows the target compound and impurities to separate based on their differential affinity for the stationary phase (silica) and the mobile phase (eluent). The polarity of benzoic acids often requires a polar eluent system, such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves cleanly.

Experimental Workflow: Recrystallization

Recrystallization_Workflow

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude 2,4-Dichloro-5-methylbenzoic acid?

A1: The impurity profile is entirely dependent on the synthetic route used. A common synthesis involves the Friedel-Crafts acylation of 2,4-dichlorotoluene followed by a haloform reaction or oxidation. Potential impurities include:

  • Unreacted Starting Materials: Such as 2,4-dichlorotoluene.

  • Isomeric Byproducts: Friedel-Crafts reactions on substituted rings can sometimes yield small amounts of regioisomers. For example, acylation might occur at a different position on the ring.

  • Intermediates: Incomplete oxidation could leave residual 2,4-dichloro-5-methylacetophenone.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other chlorinated species or polymeric materials could be formed.

Q2: How do I select the best solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. 2,4-Dichloro-5-methylbenzoic acid is a moderately polar molecule. The ideal solvent will have a steep solubility curve—high solubility at its boiling point and low solubility at 0-5 °C.

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude material into several different test tubes.

  • Add a potential solvent (e.g., water, ethanol, methanol, acetone, toluene, hexanes) dropwise at room temperature. A good candidate will NOT dissolve the compound well at this stage.

  • Heat the tubes that showed poor room-temperature solubility. Add more solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the clear solutions to cool to room temperature, then place them in an ice bath.

  • The best solvent is the one that dissolves the material when hot and produces a large quantity of crystalline precipitate upon cooling.

SolventPolaritySuitability for Benzoic AcidsComments
Water HighPoor (alone)Solubility of benzoic acids in cold water is very low, but increases significantly in hot water, making it a potential recrystallization solvent, though large volumes may be needed.[2]
Ethanol HighGoodOften dissolves benzoic acids too well, even when cold. Best used in a mixed system with water.[4][8]
Methanol HighGoodSimilar to ethanol; often used for related compounds.[3] Can be used with water.
Toluene LowModeratep-Toluic acid is soluble in acetone but poorly soluble in water.[9] Toluene may be a good choice as it has a similar aromatic character.
Hexane/Heptane Very LowPoor (alone)Useful as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.
Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques should be used for a comprehensive assessment of purity.

  • Melting Point Analysis: This is a fast, simple, and powerful technique. A pure compound will have a sharp melting point (a narrow range of <2 °C) that matches the literature value. Impurities typically cause a depression and broadening of the melting point range.[7] The reported melting point for similar compounds like p-toluic acid is 180-181 °C.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative method.[10] A pure sample will show a single major peak at a specific retention time. The area of the peak is proportional to the concentration, allowing for the calculation of purity (e.g., >99% area).

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative check. Spot your crude material and the recrystallized product on a silica plate and elute with an appropriate solvent system. The pure product should appear as a single, well-defined spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of your compound and detect impurities. The presence of unexpected peaks in the spectrum indicates impurities, and their integration relative to the product peaks can provide a rough estimate of their concentration.

Troubleshooting Decision Tree

Troubleshooting_Tree

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Organic Syntheses Procedure. (n.d.). mesitoic acid.
  • Eureka | Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid.
  • Web.gccaz.edu. (n.d.). Recrystallization of Benzoic Acid.
  • YouTube. (2022, November 1). Recrystallisation of benzoic acid.
  • YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques).
  • Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Wikipedia. (n.d.). p-Toluic acid.
  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-Dichloro-5-methylbenzoic Acid

Welcome to the technical support center for 2,4-Dichloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will move beyond simple procedural lists to explore the underlying principles of purification, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,4-Dichloro-5-methylbenzoic acid?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the chlorination of p-toluic acid or related precursors, can introduce several types of impurities. These may include:

  • Regioisomers: Isomers with different chlorine substitution patterns on the aromatic ring (e.g., 3,5-dichloro-4-methylbenzoic acid) are common byproducts.[1]

  • Incompletely Reacted Starting Materials: Residual p-toluic acid or monochlorinated intermediates.

  • Solvents and Reagents: Trapped solvents or residual catalysts (e.g., Lewis acids like AlCl₃) from the reaction workup.[2][3]

  • Degradation Products: Over-chlorination or other side reactions can lead to a variety of minor impurities.

Understanding the likely impurities is the first step in selecting an appropriate purification strategy.

Q2: What are the primary safety considerations when handling 2,4-Dichloro-5-methylbenzoic acid?

As with any halogenated aromatic compound, proper safety protocols are paramount. Key hazards include:

  • Irritation: Causes skin and serious eye irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4]

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A lab coat.

  • Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][6]

Troubleshooting Guide: Recrystallization

Recrystallization is the most common method for purifying solid organic compounds. It leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[7][8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q1: My compound is not dissolving in the chosen solvent, even when heated. What is the issue?

Causality: The principle of "like dissolves like" governs solubility. 2,4-Dichloro-5-methylbenzoic acid is a moderately polar molecule. If it fails to dissolve, your solvent is likely too non-polar. Furthermore, using an insufficient volume of solvent will prevent complete dissolution.

Solutions:

  • Increase Solvent Volume: Add small aliquots of hot solvent until the solid dissolves completely. Be mindful that excessive solvent will reduce your final yield.

  • Change Solvents: Select a more appropriate solvent. Alcohols like methanol or ethanol, or aqueous mixtures, are often effective for benzoic acid derivatives.[1][9][10]

Data Table: Recrystallization Solvent Selection

Solvent Boiling Point (°C) Polarity Suitability for Benzoic Acids Notes
Water 100 High Good, but solubility is low at room temp and increases significantly with heat.[8] Ideal for separating from non-polar impurities.
Ethanol 78 Medium-High Excellent Often used in a mixture with water to fine-tune solubility.
Methanol 65 Medium-High Excellent Similar to ethanol but more volatile.[9]
Toluene 111 Low Moderate Can be effective for removing more polar impurities.[1]

| Dichloromethane | 40 | Medium | High solubility, often too high for effective recrystallization. | More suitable as a solvent for extraction or chromatography.[11] |

Q2: The compound dissolved, but no crystals have formed after cooling. How can I induce crystallization?

Causality: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its equilibrium solubility, but the energetic barrier to nucleation (the formation of initial crystal seeds) has not been overcome.[7]

Protocol: Inducing Crystallization

  • Patience & Deep Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for at least 20-30 minutes. Slow cooling is critical for forming pure crystals, as impurities are excluded from the growing crystal lattice.[12]

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.[7]

  • Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the solution. This "seed" provides a template for further crystal growth.

  • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent and attempt to cool again.

Q3: My crystals are discolored or appeared as an oil. What went wrong?

Causality:

  • Discoloration: This indicates the presence of colored, often highly conjugated, impurities.

  • Oiling Out: This occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute. The solid melts before it dissolves, forming an oil that is difficult to crystallize.

Solutions:

  • Activated Charcoal Treatment: For colored impurities, add a small amount (spatula tip) of activated charcoal to the hot solution. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Address Oiling Out:

    • Re-heat the solution to dissolve the oil.

    • Add a larger volume of the same solvent to decrease the saturation point.

    • Alternatively, add a different solvent in which your compound is less soluble to lower the overall solvating power of the mixture. Allow the modified solution to cool slowly.

Workflow: Troubleshooting Recrystallization

G start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals pure Pure Product? crystals->pure Yes induce Induce Crystallization (Scratch, Seed, Cool) crystals->induce No collect Collect via Filtration pure->collect Yes oiled Product Oiled Out or is Colored? pure->oiled No (Colored/Oily) induce->crystals charcoal Treat with Charcoal, Hot Filter oiled->charcoal Colored solvent Adjust Solvent System oiled->solvent Oiled Out charcoal->cool solvent->cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Troubleshooting Guide: Acid-Base Extraction

This technique is excellent for separating carboxylic acids from neutral or basic impurities. The acid is deprotonated with a base to form a water-soluble carboxylate salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.[13][14]

Q1: My yield after extraction and precipitation is very low. Where did my product go?

Causality: The most common cause of low recovery is incomplete acid-base chemistry. The pH of the aqueous phase must be carefully controlled at two critical stages.

Solutions & Protocol:

  • Deprotonation (Base Wash): Ensure the pH of the aqueous base solution is sufficiently high to fully deprotonate the benzoic acid. A pH of at least 2-3 units above the pKa of the carboxylic acid is recommended.[14] Use a solution like 1-2 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Protonation (Acidification): After separating the aqueous layer, acidify it with a strong acid like concentrated HCl. It is crucial to lower the pH well below the pKa of the carboxylic acid (typically to pH 1-2) to ensure complete precipitation.[3] Check the pH with litmus paper or a pH meter.

  • Sufficient Extraction: Perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction to ensure complete transfer of the carboxylate salt into the aqueous phase.

Workflow: Acid-Base Extraction and Purification

G cluster_0 Separatory Funnel start Crude Product in Organic Solvent (e.g., Dichloromethane) add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate org_phase Organic Phase: Neutral/Basic Impurities separate->org_phase aq_phase Aqueous Phase: Sodium 2,4-dichloro-5-methylbenzoate separate->aq_phase acidify Acidify with HCl to pH < 2 aq_phase->acidify precipitate Precipitate Forms acidify->precipitate filter Filter, Wash with Cold Water, & Dry precipitate->filter product Pure Product filter->product

Caption: Standard workflow for purification via acid-base extraction.

References

  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid | Request PDF. Available from: [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

  • Google Patents.JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid.
  • PubChem. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. Available from: [Link]

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp. Available from: [Link]

  • Organic Syntheses. mesitoic acid. Available from: [Link]

  • Google Patents.CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • PrepChem.com. Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. Available from: [Link]

  • Google Patents.CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. Available from: [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available from: [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Available from: [Link]

  • PubChem. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945. Available from: [Link]

  • YouTube. Recrystallisation of benzoic acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. Available from: [Link]

  • Google Patents.CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents.WO2014095080A2 - Process for the purification of carboxylic acids.
  • ResearchGate. Solubility comparison in dichloromethane. | Download Scientific Diagram. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Available from: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available from: [Link]

Sources

Optimization

Degradation pathways of 2,4-Dichloro-5-methylbenzoic acid

This is the Technical Support Center for 2,4-Dichloro-5-methylbenzoic Acid (2,4-D-5-MBA) . As a Senior Application Scientist, I have structured this guide to address the specific challenges encountered when investigating...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 2,4-Dichloro-5-methylbenzoic Acid (2,4-D-5-MBA) .

As a Senior Application Scientist, I have structured this guide to address the specific challenges encountered when investigating the environmental fate and metabolic stability of 2,4-Dichloro-5-methylbenzoic acid (CAS 6660-59-9) . This compound presents a unique "dual-challenge" in degradation studies: the steric hindrance of the methyl group and the electron-withdrawing nature of the two chlorine atoms, which collectively stabilize the benzene ring against nucleophilic attack.[1]

This guide moves beyond generic protocols, focusing on causality-driven troubleshooting for researchers observing stalled degradation kinetics, ambiguous MS spectra, or poor mass balance recovery.

Module 1: Elucidating the Degradation Pathway

Q: My LC-MS data shows a persistent peak with a mass shift of +16 Da. Is this a hydroxylation or an N-oxide?

A: In the context of 2,4-D-5-MBA, a +16 Da shift almost invariably indicates methyl group oxidation rather than ring hydroxylation.[1]

  • The Mechanism: Aerobic bacteria (e.g., Pseudomonas, Ralstonia) typically attack the alkyl side chain of chlorotoluenes and methylbenzoates before cleaving the ring.[1] The methyl group at C5 is oxidized sequentially:

    • Alcohol: 2,4-Dichloro-5-(hydroxymethyl)benzoic acid.[1]

    • Aldehyde: 2,4-Dichloro-5-formylbenzoic acid.[1]

    • Carboxylate: 2,4-Dichloroisophthalic acid (Dead-end metabolite in some strains).[1]

  • Diagnostic Check: Perform a fragmentation study (MS/MS).[1]

    • Ring Hydroxylation: The -OH is on the ring.[1] Fragmentation will often retain the oxygen on the aromatic fragment.

    • Methyl Oxidation:[2] Loss of a water molecule (M-18) or CO2 (from the new carboxyl group) is characteristic of the alcohol/acid forms.[1]

Q: Why is the degradation stalling after 24 hours in my aerobic soil slurry?

A: You are likely encountering metabolite repression or toxicity from the accumulation of chlorocatechols .

  • The Cause: If the ring cleavage pathway is active, 2,4-D-5-MBA is converted to a chlorocatechol intermediate.[1] If the bacteria lack the specific chlorocatechol 1,2-dioxygenase (modified ortho-cleavage) required to process this, the accumulated chlorocatechol is toxic and halts further metabolism.[1]

  • Troubleshooting Protocol:

    • Check pH: Chlorocatechol accumulation often acidifies the medium. If pH < 6.0, buffer capacity is insufficient.

    • Add a Co-Substrate: Supplement with 1 mM benzoate. This induces the ben and cat operons, potentially upregulating the necessary dioxygenases to clear the bottleneck.[1]

Module 2: Visualization of Degradation Logic

The following diagram illustrates the bifurcation between Aerobic Methyl Oxidation (common in soil surface) and Anaerobic Dechlorination (common in sediment/groundwater).[1]

DegradationPathway Figure 1: Predicted Degradation Pathways of 2,4-Dichloro-5-methylbenzoic Acid Parent 2,4-Dichloro-5-methylbenzoic acid (Parent) Alcohol 2,4-Dichloro-5-(hydroxymethyl) benzoic acid Parent->Alcohol Aerobic (XylM/XylA type) Dechlor1 4-Chloro-5-methylbenzoic acid (Transient) Parent->Dechlor1 Anaerobic (Reductive Dehalogenase) PhotoProduct 5-Methyl-2,4-dihydroxybenzoic acid (Photonucleophilic Sub.) Parent->PhotoProduct UV (hν) (Hydrolysis) Aldehyde 2,4-Dichloro-5-formyl benzoic acid Alcohol->Aldehyde Dehydrogenase Dicarboxy 2,4-Dichloroisophthalic acid (Accumulates) Aldehyde->Dicarboxy Oxidation Dechlor2 3-Methylbenzoic acid Dechlor1->Dechlor2 Further Dechlorination

Figure 1: Bifurcation of degradation pathways based on environmental conditions (Aerobic vs. Anaerobic vs. Photolytic).

Module 3: Experimental Troubleshooting (FAQs)

Q: I cannot separate the parent compound from the 'monochloro' metabolite on C18 HPLC. What are my options?

A: This is a classic "hydrophobic overlap" issue. The loss of one chlorine atom (hydrophobic) is often counterbalanced by the retention behavior of the methyl group, making 4-chloro-5-methylbenzoic acid co-elute with the parent.[1]

  • Solution 1 (Mobile Phase Modification): Switch from Methanol to Acetonitrile .[1] The dipole interaction of ACN often resolves halogenated isomers better than MeOH.

  • Solution 2 (pH Adjustment): The pKa of the parent (approx. 3.5–4.[1]0) is affected by the chlorines.[1][3]

    • Protocol: Adjust mobile phase pH to 2.5 (fully protonated) or 7.0 (fully ionized). Separation is often maximized in the ionized state (pH 7.0) due to slight differences in the hydrodynamic radius of the anions.[1]

  • Solution 3 (Column Choice): Use a Phenyl-Hexyl column instead of C18.[1] The π-π interactions with the chlorinated aromatic ring provide orthogonal selectivity.[1]

Q: My photolysis experiments show rapid degradation but poor mass balance (<60%). Where is the rest?

A: You are likely forming polymeric humic-like substances or volatile intermediates.[1]

  • The Mechanism: Photolysis of chlorinated aromatics can generate phenyl radicals. If these radicals do not react with water (to form phenols), they can couple with other organics in the matrix, forming insoluble oligomers that precipitate out or stick to the glass.[1]

  • Correction Protocol:

    • Solvent Wash: Rinse the reactor walls with Acetonitrile:Acetone (50:50) to recover adsorbed oligomers.

    • Trap Volatiles: If you suspect decarboxylation (loss of CO2), the resulting chlorotoluene derivatives are volatile.[1] Use a closed system with a headspace trap.

Module 4: Analytical Data Reference

Use this table to validate your LC-MS/GC-MS identification of key metabolites.

Metabolite NameMolecular FormulaTheoretical Mass ([M-H]⁻)Key Diagnostic Fragment (MS/MS)Retention Shift (vs Parent)
Parent (2,4-D-5-MBA) C₈H₆Cl₂O₂202.97 m/z 159 (Loss of CO₂)Reference (0.[1]0)
Alcohol Metabolite C₈H₆Cl₂O₃218.96 m/z 201 (Loss of H₂O)Earlier (-1.5 min)
Dicarboxy Metabolite C₈H₄Cl₂O₄232.94 m/z 189 (Loss of CO₂)Earlier (-3.0 min)
Monochloro (Dechlor) C₈H₇ClO₂169.01 m/z 125 (Loss of CO₂)Later (+0.5 min)
Photo-Phenol C₈H₇ClO₃185.00 m/z 141 (Loss of CO₂)Earlier (-1.0 min)

Module 5: Experimental Workflow for Metabolite Identification

The following workflow ensures a self-validating experimental design, preventing false positives from matrix effects.

Workflow Figure 2: Step-by-Step Metabolite Identification Workflow Start Sample Collection (Time T=0, T=x) Quench Quench Reaction (Add H3PO4 to pH 2) Start->Quench Extract SPE Extraction (HLB Cartridge) Quench->Extract Split Split Sample Extract->Split PathMS LC-QToF-MS (Accurate Mass) Split->PathMS PathNMR Concentrate -> NMR (If >1 mg isolated) Split->PathNMR Decision Isotope Pattern Matches Cl2? PathMS->Decision Confirm Confirm Metabolite Decision->Confirm Yes ReRun Re-optimize Separation Decision->ReRun No (Matrix Interference)

Figure 2: Analytical workflow for isolating and confirming degradation products.

References

  • Field, J. A., & Sierra-Alvarez, R. (2008).[1] Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480.[1] Link

  • Pieper, D. H. (2005).[1][4] Aerobic degradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology, 67(2), 170–191.[1] Link

  • Haggblom, M. M. (1992).[1] Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 9(1), 29–71.[1] Link

  • Reineke, W. (1998).[1] Development of hybrid strains for the mineralization of chloroaromatics by patchwork assembly. Annual Review of Microbiology, 52, 287–331.[1] Link

  • Biosynth. (n.d.). 2,4-Dichloro-5-methylbenzoic acid Product Data. Link

Sources

Troubleshooting

Technical Support Center: 2,4-Dichloro-5-methylbenzoic Acid Stability

The "Emergency" Dashboard Quick-Reference for Immediate Issues If you are experiencing inconsistent data with 2,4-Dichloro-5-methylbenzoic acid (2,4-D-5-M), consult this matrix immediately. 90% of reported "stability fai...

Author: BenchChem Technical Support Team. Date: February 2026

The "Emergency" Dashboard

Quick-Reference for Immediate Issues

If you are experiencing inconsistent data with 2,4-Dichloro-5-methylbenzoic acid (2,4-D-5-M), consult this matrix immediately. 90% of reported "stability failures" are actually solubility or method artifacts.

SymptomProbable CauseImmediate Action
Precipitation in HPLC Vial pH < pKa (Sample is protonated and insoluble).Increase diluent pH to > 4.5 or increase Organic % to >50%.
"Ghost Peak" at RRT ~1.2-1.5 Esterification . Sample dissolved in Methanol.STOP. Remake stock in Acetonitrile (ACN).
Loss of Potency (Day 2+) Photolysis . Dechlorination due to ambient light.Switch to amber glassware immediately.
Retention Time Shift Ion Suppression . Mobile phase pH drift.Check buffer capacity. Ensure pH is controlled (buffer vs. acid modifier).

Deep Dive: Solubility & The pKa Trap

The Science: 2,4-Dichloro-5-methylbenzoic acid is a substituted benzoic acid.[1] The chlorine atom at the ortho (2-) position exerts a strong electron-withdrawing inductive effect (-I) and a steric effect that twists the carboxyl group out of the ring plane.

  • Result: The acidity increases significantly compared to benzoic acid.

  • Predicted pKa: ~2.72 ± 0.25 [1].[2]

The Problem: Many researchers use 0.1% Formic Acid or TFA (pH ~2.0 - 2.5) as a generic mobile phase. At this pH, 2,4-D-5-M is fully protonated (neutral) and highly hydrophobic due to the chlorines and methyl group. It will crash out of aqueous solutions.

Troubleshooting Workflow: Solubility

SolubilityLogic Figure 1: Solubility Troubleshooting Logic for 2,4-Dichloro-5-methylbenzoic Acid Start Issue: Sample Precipitation CheckpH Check Solvent pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic ActionBuffer Action: Switch to Buffer (Ammonium Acetate pH 4.5+) IsAcidic->ActionBuffer Yes (Protonated Form) ActionOrganic Action: Increase Organic Solvent (ACN) > 50% IsAcidic->ActionOrganic No (Solubility Limit) ActionConc Action: Reduce Concentration (< 0.5 mg/mL) ActionOrganic->ActionConc Still Precipitating?

Chemical Stability: The "Ghost Peak" Phenomenon

Issue: Users often report a new, less polar impurity growing over 24-48 hours in LC-MS analysis. Diagnosis: Methyl Ester Formation.[3][4]

Mechanism: In the presence of Methanol (MeOH) and an acidic environment (common in LC-MS samples), the carboxylic acid undergoes Fischer Esterification. The electron-withdrawing chlorines make the carbonyl carbon more electrophilic, potentially accelerating this reaction compared to unsubstituted benzoic acid [2].

Reaction:



Photostability (Dechlorination): Chlorinated aromatics are susceptible to homolytic fission of the C-Cl bond under UV light. The ortho-chlorine is sterically strained and often the first to leave, replaced by hydrogen (dechlorination) or a hydroxyl group (photohydrolysis) [3].

Degradation Pathways Diagram

DegradationPathways Figure 2: Primary Degradation & Artifact Pathways Parent 2,4-Dichloro-5-methyl benzoic acid Ester Methyl Ester Artifact (Ghost Peak) Parent->Ester Acid Catalyst (H+) Dechlor Dechlorinated Product (2-Cl loss) Parent->Dechlor Photolysis MeOH Methanol (Solvent) MeOH->Ester UV UV Light (hν) UV->Dechlor

Validated Experimental Protocols

Protocol A: Safe Stock Solution Preparation

Avoids esterification and precipitation.

  • Weighing: Weigh ~10 mg of 2,4-Dichloro-5-methylbenzoic acid into an Amber volumetric flask (protect from light).

  • Dissolution: Add 100% Acetonitrile (ACN) or DMSO . Do not use Methanol.

  • Sonication: Sonicate for 5 minutes. The compound should dissolve readily in pure ACN/DMSO.

  • Dilution (Working Standard): Dilute to working concentration using a mixture of Water:ACN (50:50).

    • Critical: If using a buffer, ensure the final pH is > 4.5 (e.g., 10mM Ammonium Acetate).

Protocol B: Forced Degradation (Stress Testing)

Use this to validate your analytical method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 4 hoursStable (Benzoic acids are generally acid stable).
Base Hydrolysis 1N NaOH, 60°C, 4 hoursStable (Forms carboxylate salt).
Oxidation 3% H₂O₂, RT, 24 hoursPotential oxidation of methyl group to carboxyl (forming a dicarboxylic acid).
Photolysis UV Light (Xe lamp), 24 hoursDegradation Expected. Dechlorination products (monitor by LC-MS).
Thermal 80°C, Solid State, 7 daysStable (Melting point is typically >140°C) [4].

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as my mobile phase B? A: Yes, but only if the residence time in the column is short and the autosampler temperature is low (4°C). However, using Acetonitrile is safer to completely eliminate the risk of on-column esterification artifacts.

Q: Why does my retention time drift? A: This molecule is a weak acid (pKa ~2.7). If your mobile phase pH is near the pKa (e.g., pH 2.5-3.0), small changes in pH cause large changes in the ionization ratio (neutral vs. charged), causing Rt shifts. Fix: Buffer your mobile phase at pH 2.0 (fully protonated) or pH 4.5+ (fully ionized). Avoid the "pKa zone."

Q: Is the compound hygroscopic? A: Chlorinated benzoic acids are generally not significantly hygroscopic, but they should be stored in a desiccator at room temperature to prevent physical clumping.

References

  • University of Hertfordshire. (2024). 2,5-Dichlorobenzoic acid methyl ester: Synthesis and Properties. (Analogous chemistry for esterification risks). PPDB: Pesticide Properties DataBase. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Study of the photodegradation of 2-chlorobenzoic acid by TiO2.[5] (Mechanism of dechlorination in chlorinated benzoic acids). PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Technical Support Center: Thermodynamics &amp; Process Control for 2,4-Dichloro-5-methylbenzoic Acid

Current Status: Operational Support Tier: Level 3 (Process Development & Optimization) Document ID: TS-DCMBA-2024-01 Introduction: The Thermal Corridor Welcome to the technical support hub for 2,4-Dichloro-5-methylbenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Optimization) Document ID: TS-DCMBA-2024-01

Introduction: The Thermal Corridor

Welcome to the technical support hub for 2,4-Dichloro-5-methylbenzoic acid . As a researcher or process engineer, you know that this molecule is not just a structural scaffold; it is a battleground of competing kinetics.

The synthesis—typically involving the electrophilic chlorination of 3-methylbenzoic acid (m-toluic acid) or the oxidation of 2,4-dichloro-5-methylacetophenone—relies heavily on maintaining a precise "Thermal Corridor." Deviating from this corridor results in two primary failure modes:

  • Regio-scrambling: Formation of the 2,6-dichloro or 4,6-dichloro isomers.

  • Runaway Exotherms: Uncontrolled heat release during halogenation, leading to safety shutdowns or tar formation.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Reaction Kinetics & Selectivity (Chlorination Phase)

Context: The most common route involves the chlorination of 3-methylbenzoic acid. The methyl group at position 3 activates positions 2, 4, and 6. The carboxyl group at position 1 deactivates the ring but directs meta (position 5). The challenge is to install chlorines at positions 2 and 4 while avoiding position 6.

The Critical Temperature Window
ParameterTarget RangeConsequence of Deviation (< Low)Consequence of Deviation (> High)
Reaction Temp 20°C – 35°C Reaction stalls; accumulation of unreacted chlorine (safety hazard).Loss of regioselectivity (increase in 6-isomer); over-chlorination.
Cl₂ Feed Rate Controlled N/ALocalized hotspots >40°C; immediate formation of tars.
Catalyst Activation 15°C Catalyst (e.g., FeCl₃/I₂) may precipitate or remain inactive.Rapid, uncontrollable initiation spike.
Troubleshooting Guide: Isomer Control

Q: I am seeing high levels of the 6-chloro impurity. How do I suppress this?

A: The 6-position is sterically less hindered than the 2-position but thermodynamically less stable in the di-chloro product.

  • Lower the Temperature: Drop your reaction temperature to 20-25°C . The 2,4-substitution pattern is often the kinetic product. Higher temperatures allow the system to explore the thermodynamic well, which may favor other isomers or over-chlorination.

  • Check Agitation: Localized overheating due to poor mixing mimics a high-temperature reactor. Ensure your Reynolds number indicates turbulent flow (

    
    ).
    
  • Switch Solvent: If running neat, consider using a chlorinated solvent (e.g., 1,2-dichloroethane) to act as a heat sink.

Visualization: Selectivity Pathway

ReactionPathway Start 3-Methylbenzoic Acid Inter1 Intermediate: 4-Chloro-3-methylbenzoic acid Start->Inter1 Cl2, 25°C (Major Path) Inter2 Intermediate: 2-Chloro-3-methylbenzoic acid Start->Inter2 Cl2, 25°C (Minor Path) Product Target: 2,4-Dichloro-5-methylbenzoic acid Inter1->Product Cl2, 30°C (Controlled) Impurity Impurity: 2,6-Dichloro isomer Inter1->Impurity T > 45°C (Thermal Drift) Inter2->Product Cl2, 30°C Product->Impurity Isomerization (Prolonged Heat)

Figure 1: Reaction pathway showing the divergence between the target product and the 2,6-isomer driven by thermal drift.

Module 2: Exotherm Management & Safety

Context: Chlorination is highly exothermic (


 per Cl). In a batch reactor, this heat must be removed faster than it is generated.
Protocol: The "Dose-Wait-Cool" Loop

Do not rely on constant addition. Use a feedback loop protocol:

  • Set Point: 30°C.

  • High Alarm: 35°C (Stops Cl₂ feed).

  • Critical Shutdown: 45°C (Engages emergency cooling/quenching).

Step-by-Step Procedure:

  • Charge the reactor with 3-methylbenzoic acid and catalyst (FeCl₃ or I₂).

  • Cool the jacket to 10°C.

  • Initiate Cl₂ feed at 5% of total volume per hour.

  • Monitor the temperature delta (

    
    ).
    
    • If

      
      : Stop feed. Agitate until 
      
      
      
      .[1]
    • If

      
       remains near 0: Check if reaction has stalled (catalyst poisoning). Do not increase feed. 
      
Troubleshooting: The "Sleeping" Reaction

Q: I added 20% of the chlorine, but the temperature hasn't risen. Should I increase the feed rate?

A: NO. STOP IMMEDIATELY. You are likely experiencing an induction period . This is a dangerous accumulation of unreacted reagent.

  • Stop Feed: Cut off chlorine flow.

  • Warm Gently: Raise jacket temperature to 25°C to trigger initiation.

  • Wait for Exotherm: Once the "kick" is observed (temp rises sharply), engage full cooling and resume feed at a reduced rate.

Visualization: Safety Control Loop

ControlLoop cluster_hazard Hazard Zone Sensor Temp Sensor (RTD) Controller PID Controller Sensor->Controller T_process Valve Chlorine Feed Valve Controller->Valve If T < 35°C: OPEN If T > 35°C: CLOSE Cooling Jacket Cooling Valve Controller->Cooling PID Output (0-100%) Runaway Runaway Reaction (Accumulation) Valve->Runaway Feed during Induction Period

Figure 2: Logic flow for the temperature control loop to prevent runaway reactions.

Module 3: Purification (Crystallization)

Context: After synthesis, the product is likely a mixture of the target 2,4-dichloro acid, the 2,6-isomer, and unreacted mono-chloro intermediates. Purification relies on solubility differences in solvents like methanol, ethanol, or aqueous acetic acid.

Solubility & Cooling Profile
SolventDissolution TempCrystallization OnsetCooling Rate
Methanol/Water (80:20) Reflux (~70°C)45°C0.2°C/min
Glacial Acetic Acid 80°C50°C0.5°C/min
Troubleshooting: Purity vs. Yield

Q: My HPLC purity is 92%, but I need >98%. The main impurity is the 4-chloro-3-methylbenzoic acid intermediate.

A: This indicates incomplete reaction or occlusion during crystallization.

  • Push the Reaction: Ensure the synthesis endpoint is reached. The presence of mono-chloro suggests you stopped too early or the temperature was too low (kinetic stall).

  • Slower Cooling: If the impurity is occluded (trapped inside crystals), re-dissolve and cool at 0.1°C/min . Rapid cooling traps impurities in the crystal lattice.

  • Digest: Hold the slurry at a "metastable" temperature (e.g., 40°C) for 2 hours before final cooling to 0°C. This allows Ostwald ripening, where pure crystals grow at the expense of impure fines.

References

  • Preparation of Chlorin

    • Source: US Patent 3,226,429 (General methods for chlorin
    • Relevance: Establishes the baseline for chlorination temperatures (20-60°C)
    • Link:

  • Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Analogous Chemistry).

    • Source: CN101066943A.[1]

    • Relevance: Demonstrates the "chlorosulfonation" route which parallels the direct chlorination thermodynamics and safety profiles.
    • Link:

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

    • Source: EP0176026B1.[1]

    • Relevance: details the acetylation and oxidation route, providing alternative temperature data (120°C for acetylation, reflux for oxidation)
    • Link:

  • Safety Data & Properties (3-Chlorobenzoic Acid / Analogs).

    • Source: PubChem Compound Summary.
    • Relevance: Provides toxicity and handling data for the chlorobenzoic acid family, essential for designing the safety loop.
    • Link:[2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloro-5-methylbenzoic Acid

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis, with a particular focus on the critical role of solvent selection. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic sequence.

Introduction: The Synthetic Pathway

The synthesis of 2,4-dichloro-5-methylbenzoic acid typically proceeds through a two-step process:

  • Friedel-Crafts Acylation: 2,4-dichlorotoluene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 2,4-dichloro-5-methylacetophenone.

  • Oxidation: The resulting acetophenone is then oxidized to the corresponding carboxylic acid, often via a haloform reaction or using other oxidizing agents.

The choice of solvent at each stage can profoundly impact reaction efficiency, product yield, purity, and the formation of byproducts. This guide will dissect these solvent effects to empower you to optimize your synthetic protocol.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation A 2,4-Dichlorotoluene D 2,4-Dichloro-5-methylacetophenone A->D B Acetyl Chloride B->D C Lewis Acid (e.g., AlCl₃) C->D F 2,4-Dichloro-5-methylbenzoic Acid D->F E Oxidizing Agent (e.g., NaOCl) E->F

Caption: Synthetic route to 2,4-dichloro-5-methylbenzoic acid.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions with a focus on solvent-related issues.

Issue 1: Low Yield in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of 2,4-dichlorotoluene is giving a low yield of 2,4-dichloro-5-methylacetophenone. What are the likely causes and how can I improve it?

Answer: Low yields in Friedel-Crafts acylation are a common challenge and can often be traced back to several factors, with solvent choice playing a pivotal role.[1]

Possible Causes & Troubleshooting Steps:

Possible Cause Explanation & Recommended Action
Inappropriate Solvent Polarity The polarity of the solvent can significantly affect the rate of electrophilic aromatic substitution reactions.[2] Nonpolar solvents may not sufficiently stabilize the acylium ion intermediate, leading to a slower reaction. Conversely, highly polar solvents that can coordinate with the Lewis acid catalyst may reduce its activity. Action: Consider switching to a moderately polar, aprotic solvent. Dichloromethane or 1,2-dichloroethane are common choices. For deactivated substrates, a more polar solvent like nitrobenzene can sometimes be beneficial, although it can complicate product isolation.[3]
Moisture Contamination Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Water will react with the catalyst, rendering it inactive. Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be run under a nitrogen or argon atmosphere.
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the ketone product can form a stable complex with it, taking it out of the catalytic cycle.[1][4] Action: Ensure you are using at least one equivalent of AlCl₃ relative to the limiting reagent. An excess (e.g., 1.1-1.2 equivalents) is often recommended.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions. Action: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gradually increase the temperature. A typical range for this reaction is room temperature to 50°C.
Issue 2: Formation of Isomeric Byproducts in Friedel-Crafts Acylation

Question: I am observing the formation of isomeric acetophenone byproducts. How can I improve the regioselectivity of the acylation?

Answer: The formation of isomers in electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring and can be influenced by the reaction conditions, including the solvent.[5]

Possible Causes & Troubleshooting Steps:

Possible Cause Explanation & Recommended Action
Steric Hindrance and Electronic Effects The methyl group is an ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. The desired product results from acylation at the position para to the methyl group and ortho to one of the chloro groups. Acylation at other positions can occur. Action: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex. In less coordinating, non-polar solvents, the complex may be bulkier, potentially favoring acylation at the less sterically hindered para position.
Reaction Temperature Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Action: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by GC-MS or NMR to determine the optimal temperature for maximizing the desired isomer.
Issue 3: Incomplete Oxidation of the Acetophenone

Question: The oxidation of 2,4-dichloro-5-methylacetophenone to the carboxylic acid is not going to completion. How can I drive the reaction forward?

Answer: Incomplete oxidation can be due to several factors, including the choice of oxidant, reaction conditions, and solvent.

Possible Causes & Troubleshooting Steps:

Possible Cause Explanation & Recommended Action
Insufficient Oxidant The stoichiometry of the oxidizing agent is crucial. For a haloform reaction, an excess of the hypohalite solution is typically required. Action: Ensure you are using a sufficient excess of the oxidizing agent. For a haloform reaction, at least 3 equivalents of the halogen and 4 equivalents of the base are needed per mole of the methyl ketone.
Poor Solubility of the Ketone If the acetophenone is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. Action: The haloform reaction is often carried out in a mixture of an organic solvent and water. A co-solvent like dioxane or THF can be used to improve the solubility of the organic substrate in the aqueous basic medium.[6] For other oxidation methods, ensure the chosen solvent effectively dissolves the starting material.
Inappropriate pH For the haloform reaction, a basic medium is essential for the initial deprotonation of the methyl group.[7] Action: Ensure the reaction mixture is sufficiently basic. You can monitor the pH and add more base if necessary.
Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble obtaining pure 2,4-dichloro-5-methylbenzoic acid. What are the best purification strategies?

Answer: Purification of the final product often involves removing unreacted starting materials, intermediates, and any byproducts formed during the synthesis.

Possible Causes & Troubleshooting Steps:

Possible Cause Explanation & Recommended Action
Incomplete Removal of Precursors Unreacted 2,4-dichloro-5-methylacetophenone can be a common impurity. Action: After the oxidation, a basic wash can help remove the acidic product into the aqueous layer, leaving the neutral ketone in the organic layer. Subsequent acidification of the aqueous layer will precipitate the desired carboxylic acid.
Inappropriate Recrystallization Solvent The choice of solvent for recrystallization is critical for obtaining high purity. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Action: A common and effective method for purifying benzoic acids is recrystallization from hot water.[9][10] However, due to the chlorine substituents, you may need to explore other solvent systems. A mixed solvent system, such as ethanol/water or acetic acid/water, can be effective.[8]
Co-precipitation of Impurities If the crude product is highly impure, a single recrystallization may not be sufficient. Action: Consider performing a second recrystallization. Treatment with activated charcoal during the recrystallization process can help remove colored impurities.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Friedel-Crafts acylation step?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions and the reactivity of the substrate. However, for the acylation of 2,4-dichlorotoluene, common and effective solvents include:

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are relatively inert, moderately polar aprotic solvents that are good at dissolving the reactants and the Lewis acid-acyl chloride complex. They are often the first choice for this type of reaction.

  • Carbon Disulfide (CS₂): A non-polar solvent that can be effective, but it is highly flammable and toxic.

  • Nitrobenzene: A polar aprotic solvent that can be used for less reactive aromatic compounds. However, it has a high boiling point, which can make its removal difficult, and it is toxic.[3]

Q2: Can I use a protic solvent for the Friedel-Crafts acylation?

A2: No, protic solvents such as water, alcohols, and carboxylic acids should be strictly avoided. They will react with the Lewis acid catalyst (AlCl₃), deactivating it and preventing the reaction from occurring.

Q3: Why is a stoichiometric amount of AlCl₃ needed for the acylation?

A3: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[1][4] This complexation removes the catalyst from the reaction mixture, so a stoichiometric amount is required to ensure the reaction goes to completion.

CatalystComplexation cluster_info Catalyst Sequestration Ketone Product Ketone Complex [Product Ketone-AlCl₃] Complex Ketone->Complex + AlCl₃ AlCl3 AlCl₃ AlCl3->Complex info This complexation deactivates the catalyst, necessitating a stoichiometric amount.

Caption: Complexation of the product ketone with the AlCl₃ catalyst.

Q4: What are the common side reactions in the Friedel-Crafts acylation of 2,4-dichlorotoluene?

A4: Besides the formation of isomers, other potential side reactions include:

  • Polyacylation: Although the acyl group is deactivating, under harsh conditions, a second acylation might occur, though this is generally less of an issue than in Friedel-Crafts alkylation.[11]

  • Dealkylation or Isomerization: At high temperatures, the methyl group could potentially migrate or be cleaved from the ring, though this is less common in acylation compared to alkylation.

Q5: What is the best method for oxidizing the intermediate acetophenone?

A5: The haloform reaction is a common and effective method for converting methyl ketones to carboxylic acids.[7][12] Using sodium hypochlorite (bleach) is a convenient and inexpensive option. Other oxidizing agents like potassium permanganate or a mixture of iodine and sodium hydroxide can also be used. The choice of oxidant will depend on the scale of the reaction and the desired workup procedure.

Q6: How does the solvent affect the haloform reaction?

A6: The haloform reaction is typically carried out in a biphasic system with an aqueous base and an organic substrate. The solvent plays a crucial role in bringing the reactants into contact.

  • Water: Is the solvent for the base and hypohalite.

  • Organic Co-solvent: A water-miscible organic solvent like tetrahydrofuran (THF) or 1,4-dioxane is often added to increase the solubility of the organic ketone in the aqueous phase, thereby accelerating the reaction.[6] Without a co-solvent, the reaction can be very slow due to the limited interfacial area between the two phases.

Q7: How can I confirm the identity and purity of my final product?

A7: The identity and purity of 2,4-dichloro-5-methylbenzoic acid can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid functional group (O-H and C=O stretches).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Is an excellent technique for assessing purity and quantifying any impurities.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 30). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparative Study of Solvent Effect for Mandelic acid Oxidation by Different Oxidants. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Haloform Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Semantic Scholar. (2013, February 1). Oxidation of Aryl and Heteroaryl Methyl Ketone to Aryl and Heteroarylglyoxals by Using CuCl2‐DMSO. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • ACS Publications. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples - Lesson. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • Reddit. (n.d.). Friedel-Crafts alkylation problem. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (n.d.). Comparative studies on the solvent extraction of transition metal cations by calixarene, phenol and ester derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloform reaction. Retrieved from [Link]

  • YouTube. (2015, February 2). Purification of Benzoic Acid by Crystallization - MeitY OLabs. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 8). Does acetophenone show haloform reaction?. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Work-up of 2,4-Dichloro-5-methylbenzoic Acid

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 2,4-dichloro-5-methylbenzoic acid. The focus is on the critical work-up an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 2,4-dichloro-5-methylbenzoic acid. The focus is on the critical work-up and purification stages that follow the initial chemical transformation, typically the oxidation of 2,4-dichloro-5-methyltoluene. This document is structured in a problem-focused question-and-answer format to directly address the common challenges and troubleshooting scenarios encountered in the laboratory.

Overall Work-up & Purification Workflow

A successful synthesis is defined by an effective work-up. The following diagram outlines the critical steps from the crude reaction mixture to the final, purified product. Each step is a control point for maximizing yield and purity.

cluster_0 Reaction & Quenching cluster_1 Initial Isolation cluster_2 Purification A Crude Reaction Mixture (e.g., post-KMnO4 oxidation) B Quench Excess Oxidant (e.g., with NaHSO3) A->B Destroy residual oxidizing agent C Filter Insoluble Byproducts (e.g., MnO2) B->C Separate solids (Celite® optional) D Acidify Filtrate to pH ~2 C->D Solubilized K+ salt of product E Precipitation & Crude Filtration D->E Protonate to force precipitation F Redissolve Crude Product in suitable solvent E->F G Hot Filtration (optional, for insolubles) F->G H Recrystallization (Slow cooling) G->H Induce crystal formation I Final Filtration & Washing (with cold solvent) H->I J Drying (Vacuum oven) I->J Yields pure, dry product

Caption: Standard workflow for the work-up and purification of 2,4-Dichloro-5-methylbenzoic acid following oxidation.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Quenching & Initial Filtration

Question: After my potassium permanganate (KMnO₄) oxidation, the entire reaction is a thick, brown-black sludge that is impossible to filter. What's happening and how do I fix it?

Answer:

This is a classic and expected outcome of using KMnO₄ as an oxidant. The brown-black solid is manganese dioxide (MnO₂), a byproduct of the reduction of the permanganate ion (MnO₄⁻).[1] It often forms as a very fine, colloidal precipitate that will instantly clog standard filter paper.

  • Causality: The permanganate ion (purple Mn⁺⁷) is reduced to MnO₂ (brown/black Mn⁺⁴) as it oxidizes the methyl group of your starting material to a carboxylate.

  • Expert Solution: Reductive Quench. Do not attempt to filter the MnO₂ directly. The most efficient method is to add a reducing agent to the stirred reaction mixture. Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) is ideal for this purpose.[2]

    • Mechanism: Sodium bisulfite reduces the insoluble MnO₂ (Mn⁺⁴) and any remaining KMnO₄ (Mn⁺⁷) to the water-soluble manganese(II) sulfate (MnSO₄), which is a pale pink or colorless ion (Mn⁺²).[2][3] This results in a much easier solution to handle.

    • Field-Proven Protocol:

      • Cool the reaction mixture in an ice bath to control any exotherm.

      • Slowly add a saturated aqueous solution of sodium bisulfite portion-wise with vigorous stirring.

      • Continue adding the bisulfite solution until the deep purple color of KMnO₄ is gone and the brown MnO₂ sludge has dissolved, leaving a clear or very pale pink solution.

      • At this stage, you are left with the water-soluble potassium salt of your carboxylic acid and soluble manganese salts. The mixture is now ready for acidification.[3]

Question: How much sodium bisulfite should I add? Can I add too much?

Answer:

You should add it portion-wise until the visual endpoint (disappearance of purple and brown solids) is reached. While adding a large excess is generally not detrimental to the product itself, it is wasteful and can make the subsequent acidification step require more acid. It is best to add it cautiously until the desired transformation is complete.

Section 2: Product Precipitation and Extraction

Question: I've filtered my reaction mixture and added concentrated HCl, but my product isn't precipitating. What went wrong?

Answer:

This is a common issue that can be traced to a few key parameters, primarily pH and concentration. The product, 2,4-dichloro-5-methylbenzoic acid, is soluble in its salt (carboxylate) form in basic or neutral water but precipitates as the neutral carboxylic acid in an acidic environment.[2][4]

  • Troubleshooting Steps:

    • Verify the pH: The most common reason for failure to precipitate is insufficient acidification.[3] Dip a glass stirring rod into your solution and touch it to a piece of blue litmus paper or universal pH paper. The paper should turn definitively red, indicating a strongly acidic solution (pH ≤ 2).[2][3] If it's not strongly acidic, continue adding acid dropwise.

    • Ensure Adequate Cooling: The solubility of most benzoic acid derivatives in water is lower at colder temperatures.[5] Ensure your solution is thoroughly chilled in an ice bath, which will significantly promote precipitation.

    • Induce Crystallization: If the solution is acidic and cold but still clear, it may be supersaturated. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Consider Concentration: If your reaction was performed in a very large volume of solvent, the concentration of your product might be below its solubility limit even when cold and acidic. If precipitation is minimal, you may need to proceed to an extraction work-up instead of relying on precipitation alone.

Question: My yield is very low. Where could my product have gone?

Answer:

Low yield is often a result of mechanical losses or incomplete isolation. Here are the most likely culprits during the work-up:

  • Incomplete Precipitation/Extraction: As a dichlorinated benzoic acid, your product has some residual solubility in acidic water. If you rely solely on precipitation, a portion will remain in the filtrate. To maximize recovery, you should perform a liquid-liquid extraction.

    • Protocol: After acidification, extract the aqueous mixture 3-4 times with a suitable organic solvent like ethyl acetate or dichloromethane. The benzoic acid will preferentially move into the organic layer. Combine the organic extracts for subsequent washing and drying.

  • Emulsion Formation: During extraction, vigorous shaking can sometimes form a stable emulsion between the aqueous and organic layers, making separation difficult. If this occurs, try adding a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Premature Crystallization: If you performed a hot filtration to remove impurities before acidification, your product could have crystallized in the filter funnel as it cooled. Ensure the funnel and receiving flask are pre-heated when filtering hot solutions.

Section 3: Purification and Final Product Quality

Question: My final product is an off-white or yellowish powder, not the expected white solid. How can I improve its purity and color?

Answer:

Color in the final product indicates the presence of impurities. These could be residual oxidized byproducts or baseline impurities from the starting material. The gold-standard method for purifying solid organic compounds is recrystallization.[6][7]

  • The Principle of Recrystallization: This technique relies on the differential solubility of your desired compound and the impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[5][6]

  • Step-by-Step Recrystallization Protocol:

    • Solvent Selection: Choose a solvent or solvent system (e.g., ethanol/water, toluene). See the table below for guidance.

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[6]

    • Decolorization (If Necessary): If the hot solution is still colored, it indicates a colored impurity. Add a very small amount (e.g., a spatula tip) of activated carbon to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

    • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6]

    • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly in a vacuum oven.

Recrystallization Solvent Selection Table

Solvent SystemProcedure NotesAdvantages / Disadvantages
Ethanol/Water Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution just begins to turn cloudy (saturation point). Add a drop or two of hot ethanol to redissolve and then allow to cool.[7]Pro: Excellent for many benzoic acids; highly tunable polarity. Con: Requires careful addition of the anti-solvent (water).
Toluene Dissolve in hot toluene and allow to cool.Pro: Good for aromatic compounds; relatively non-polar. Con: Higher boiling point requires more care.
Acetic Acid/Water Dissolve in hot glacial acetic acid, then add water to induce crystallization.Pro: Can be very effective due to high solubility in hot acetic acid. Con: Residual acetic acid can be difficult to remove.

Question: How can I be certain my final product is 2,4-dichloro-5-methylbenzoic acid and that it is pure?

Answer:

Confirming the identity and purity of your compound requires analytical characterization. A combination of the following techniques provides authoritative validation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. The literature value for 2,4-dichloro-5-methylbenzoic acid is approximately 180 °C.[8] An impure sample will typically exhibit a depressed and broad melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR will show the distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be unique to this specific substitution pattern.

    • ¹³C NMR will show the correct number of carbon signals, including the characteristic downfield shift for the carboxylic acid carbon (~165-185 ppm).[9]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. Look for a strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹ and a very broad O-H stretch from the carboxylic acid group, typically spanning from 2500-3300 cm⁻¹.

Expected Analytical Data Summary

AnalysisExpected ResultSignificance
Melting Point Sharp, ~180 °C[8]A broad range (<178 °C) suggests impurities.
¹H NMR (CDCl₃)Aromatic H's (~7-8 ppm), Methyl H's (~2.4 ppm), Carboxylic Acid H (>10 ppm, broad)Confirms the connectivity and substitution pattern of the molecule.
¹³C NMR (CDCl₃)Carbonyl C (~170 ppm), Aromatic C's (120-140 ppm), Methyl C (~20 ppm)Confirms the carbon skeleton.[9]
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), Sharp C=O stretch (~1700 cm⁻¹)Confirms the presence of the key carboxylic acid functional group.

Troubleshooting Logic Flowchart

Start Low Yield or Impure Product Q1 Is the product off-color? Start->Q1 Recrystallize Perform recrystallization, consider activated carbon treatment. Q1->Recrystallize Yes LowYieldPath Yield is low, but color is good. Q1->LowYieldPath No Q2 Did you rely only on precipitation for isolation? LowYieldPath->Q2 Extract Re-work by extracting acidic aqueous layer with an organic solvent. Q2->Extract Yes CheckFiltrate Check mother liquor for remaining product. Q2->CheckFiltrate No Q3 Did an emulsion form during extraction? CheckFiltrate->Q3 Brine Add brine to break the emulsion and allow layers to separate. Q3->Brine Yes Final Review all transfer steps for mechanical losses. Q3->Final No Brine->Final

Caption: Decision tree for troubleshooting common yield and purity issues.

References

  • PrepChem. Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. Available at: [Link]

  • Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. (2023). Available at: [Link]

  • UWM. Recrystallization of Benzoic Acid. Available at: [Link]

  • YouTube. Potassium Permanganate Oxidation. (2021). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Spectroscopic Journey: Differentiating 2,4-Dichloro-5-methylbenzoic Acid from Its Synthetic Precursors

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous identification of a target molecule and the intermediates leading to its formation is paramount. In the synthesis of 2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous identification of a target molecule and the intermediates leading to its formation is paramount. In the synthesis of 2,4-Dichloro-5-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science, distinguishing it from its precursors is a critical quality control step. This guide provides an in-depth spectroscopic comparison of 2,4-Dichloro-5-methylbenzoic acid and a plausible set of its precursors, grounded in experimental data and established chemical principles. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a detailed molecular fingerprint at each synthetic stage.

The Synthetic Pathway: A Logical Progression of Functional Groups

A common and logical synthetic route to 2,4-Dichloro-5-methylbenzoic acid begins with 2,4-dichlorotoluene. The synthesis involves a series of functional group transformations, each imparting unique spectroscopic characteristics to the intermediate molecules. Understanding this pathway is key to interpreting the evolution of the spectra. The proposed pathway involves the nitration of the starting material, followed by reduction of the nitro group to an amine, conversion of the amine to a nitrile via a Sandmeyer reaction, and finally, hydrolysis of the nitrile to the target carboxylic acid.

Synthesis_Pathway A 2,4-Dichlorotoluene B 1,2-Dichloro-4-methyl-5-nitrobenzene A->B HNO₃, H₂SO₄ C 2,4-Dichloro-5-methylaniline B->C Fe, HCl D 2,4-Dichloro-5-methylbenzonitrile C->D 1. NaNO₂, HCl 2. CuCN E 2,4-Dichloro-5-methylbenzoic Acid D->E H₃O⁺, Δ Spectroscopy_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve ~10 mg in 0.6 mL CDCl₃ or DMSO-d₆ Acq_NMR Acquire ¹H and ¹³C spectra on 400+ MHz Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or use ATR Acq_IR Record spectrum on FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in volatile solvent (e.g., MeOH) Acq_MS Analyze via GC-MS (EI) or LC-MS (ESI) Prep_MS->Acq_MS Analysis_NMR Analyze chemical shifts, integration, and coupling Acq_NMR->Analysis_NMR Analysis_IR Identify characteristic functional group bands Acq_IR->Analysis_IR Analysis_MS Determine molecular weight and fragmentation Acq_MS->Analysis_MS

Caption: General workflow for spectroscopic analysis of synthetic products.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution into a standard 5 mm NMR tube. [1]* Instrument Setup : Use a 400 MHz or higher NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum using a single pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and co-addition of 8-16 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and co-addition of 1024 or more scans.

  • Data Processing : Process the raw data (Free Induction Decay) with a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method) : Mix ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This method requires minimal sample preparation.

  • Data Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal). Place the sample in the IR beam path and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile solvent compatible with the ionization method, such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation : For volatile and thermally stable compounds like the precursors, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal. For the less volatile benzoic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) may be more suitable.

  • Data Acquisition (EI Mode) : In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum shows the molecular ion and numerous fragment ions. [2]* Data Analysis : Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the isotopic cluster to confirm the presence of two chlorine atoms. Interpret the major fragment ions to gain further structural information.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a powerful and complementary toolkit for monitoring the synthesis of 2,4-Dichloro-5-methylbenzoic acid. Each technique offers unique and definitive evidence for the functional group transformations occurring at each step. The appearance of the amine N-H stretches in the IR, the nitrile C≡N stretch, and finally the characteristic broad O-H and sharp C=O stretches of the carboxylic acid provide unambiguous confirmation of the reaction's progress. These IR data, corroborated by the specific shifts in NMR and the stepwise increase in molecular weight observed in MS, form a self-validating system for ensuring the identity and purity of the final product and its precursors.

References

  • ResearchGate. Mass spectrum of 2,4-dichlorotoluene. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • SpectraBase. 2,4-Dichloro-N-methylbenzamide. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Available at: [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Available at: [Link]

  • Doc Brown. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2. Available at: [Link]

  • SpectraBase. 2,5-Dichloro-aniline - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Chegg.com. Solved Interpret 1H NMR of 4-Methylbenzoic acid and answer. Available at: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003999. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Available at: [Link]

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Comparative

The Methyl Group's Influence: A Comparative Analysis of 2,4-Dichloro-5-methylbenzoic Acid and its Unmethylated Counterpart

A deep dive into the biological effects of methylation on a dichlorinated benzoic acid scaffold, providing researchers in drug discovery and agrochemical development with a comparative guide to understanding its impact o...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the biological effects of methylation on a dichlorinated benzoic acid scaffold, providing researchers in drug discovery and agrochemical development with a comparative guide to understanding its impact on herbicidal and antimicrobial activities.

In the landscape of chemical biology and synthetic chemistry, the subtle modification of a molecule's structure can lead to profound changes in its biological activity. The addition of a simple methyl group, a process known as methylation, is a powerful tool in the medicinal chemist's and agrochemist's arsenal. This guide provides a comprehensive comparison of 2,4-Dichloro-5-methylbenzoic acid and its parent compound, 2,4-Dichlorobenzoic acid, to elucidate the biological consequences of this seemingly minor structural alteration. Through an examination of their herbicidal and antimicrobial properties, supported by established experimental protocols, we will explore the causal relationship between the presence of a methyl group and the observed biological effects.

The Chemical Context: A Tale of Two Molecules

At the heart of this comparison are two structurally similar molecules: 2,4-Dichlorobenzoic acid and its methylated derivative, 2,4-Dichloro-5-methylbenzoic acid. The foundational structure is a benzoic acid ring substituted with two chlorine atoms at positions 2 and 4. The key distinction lies in the presence of a methyl group at the 5th position of the benzene ring in the latter compound. This addition, while seemingly small, can significantly alter the molecule's physicochemical properties, including its size, shape, lipophilicity, and electronic distribution. These changes, in turn, can dramatically influence how the molecule interacts with biological targets.

Herbicidal Activity: An Auxin-like Response

Substituted benzoic acids are known to exhibit auxin-like activity, meaning they can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) and are often employed as herbicides.[1][2] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[1][3]

The Influence of the Methyl Group on Herbicidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies on various herbicidal compounds have often shown a correlation between increased lipophilicity and enhanced biological activity, up to a certain optimum.[5][6] Therefore, it is hypothesized that 2,4-Dichloro-5-methylbenzoic acid may exhibit greater herbicidal potency than its non-methylated counterpart due to improved cellular uptake.

Experimental Protocol: Pea Straight Growth Bioassay for Auxin Activity

To empirically determine and compare the auxin-like activity of these two compounds, a classic and reliable method is the pea straight growth bioassay. This assay measures the elongation of pea epicotyl sections in response to different concentrations of the test compounds.

Objective: To quantify and compare the auxin-like growth-promoting effects of 2,4-Dichloro-5-methylbenzoic acid and 2,4-Dichlorobenzoic acid.

Materials:

  • Pea seeds (e.g., Pisum sativum L. 'Alaska')

  • Test compounds: 2,4-Dichloro-5-methylbenzoic acid and 2,4-Dichlorobenzoic acid

  • Indole-3-acetic acid (IAA) as a positive control

  • Distilled water

  • Petri dishes, filter paper, and other standard laboratory equipment

Procedure:

  • Germinate pea seeds in the dark for 3-4 days until the epicotyls are approximately 2-3 cm long.

  • Under a dim green light, excise 5 mm sections from the third internode of the epicotyls.

  • Prepare a series of dilutions for each test compound and the IAA positive control (e.g., 10⁻⁷ to 10⁻³ M). A control group with only distilled water should also be included.

  • Place 10 epicotyl sections in each petri dish lined with filter paper and containing 5 mL of the respective test solution.

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • After incubation, measure the final length of each epicotyl section.

  • Calculate the average elongation for each treatment group and express it as a percentage of the control.

Expected Outcome and Interpretation: A dose-response curve can be generated for each compound. A compound with higher auxin activity will induce a greater elongation at lower concentrations. It is anticipated that 2,4-Dichloro-5-methylbenzoic acid might show a leftward shift in its dose-response curve compared to 2,4-Dichlorobenzoic acid, indicating greater potency.

Data Presentation: Comparative Auxin Activity

CompoundConcentration for 50% Maximal Elongation (EC50) (Hypothetical)
2,4-Dichlorobenzoic acidX µM
2,4-Dichloro-5-methylbenzoic acidY µM (where Y < X is hypothesized)
Indole-3-acetic acid (IAA)Z µM

Experimental Workflow for Pea Straight Growth Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Germinate pea seeds in darkness C Excise 5 mm epicotyl sections A->C B Prepare serial dilutions of test compounds and controls D Incubate sections in test solutions B->D C->D E Measure final length of epicotyls D->E F Calculate average elongation and plot dose-response curves E->F

Caption: Workflow for the pea straight growth bioassay to assess auxin-like activity.

Antimicrobial Activity: A Battle Against Microbes

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are used as preservatives in various products.[7] The presence of halogen and other substituents on the benzene ring can significantly modulate this activity.

The Methyl Group's Role in Antimicrobial Potency

Similar to its effect on herbicidal activity, the increased lipophilicity conferred by the methyl group in 2,4-Dichloro-5-methylbenzoic acid could enhance its ability to disrupt microbial cell membranes.[8] The lipophilic nature of the molecule can facilitate its partitioning into the lipid bilayer of bacterial and fungal cells, leading to membrane destabilization and leakage of cellular contents.

Furthermore, QSAR studies on antimicrobial benzoic acid derivatives have often highlighted the importance of hydrophobicity for potent activity.[9] Therefore, it is plausible that 2,4-Dichloro-5-methylbenzoic acid will exhibit a lower Minimum Inhibitory Concentration (MIC) compared to 2,4-Dichlorobenzoic acid against a range of microorganisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine and compare the MIC values of 2,4-Dichloro-5-methylbenzoic acid and 2,4-Dichlorobenzoic acid against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Test compounds: 2,4-Dichloro-5-methylbenzoic acid and 2,4-Dichlorobenzoic acid

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standard laboratory equipment for microbiology

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the highest concentration to be tested.

  • Perform serial two-fold dilutions of the compounds across the wells of the 96-well plate, leaving a column for a growth control (no compound) and a sterility control (no bacteria).

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the wells with the bacterial suspension.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome and Interpretation: The compound with greater antimicrobial potency will have a lower MIC value. It is hypothesized that 2,4-Dichloro-5-methylbenzoic acid will have lower MIC values than 2,4-Dichlorobenzoic acid.

Data Presentation: Comparative Antimicrobial Activity (MIC)

CompoundMIC (µg/mL) against S. aureus (Hypothetical)MIC (µg/mL) against E. coli (Hypothetical)
2,4-Dichlorobenzoic acidAC
2,4-Dichloro-5-methylbenzoic acidB (where B < A is hypothesized)D (where D < C is hypothesized)

Experimental Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_exp Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agents in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 35°C for 16-20 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Mechanistic Insights: The "Why" Behind the Effect

The observed and hypothesized differences in the biological activities of 2,4-Dichloro-5-methylbenzoic acid and 2,4-Dichlorobenzoic acid can be attributed to the fundamental physicochemical changes brought about by the methyl group.

Auxin Signaling Pathway

In the context of herbicidal activity, auxin-like molecules bind to specific receptor proteins, such as the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1).[10] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.[8] The increased lipophilicity of the methylated compound may enhance its binding affinity to the hydrophobic pocket of the auxin receptor, leading to a more potent response.

AuxinSignaling cluster_cell Plant Cell Auxin Auxin-like Herbicide (e.g., 2,4-Dichloro-5-methylbenzoic acid) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binding Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response

Caption: Simplified auxin signaling pathway initiated by an auxin-like herbicide.

Antimicrobial Mechanism of Action

For antimicrobial activity, the primary mechanism is often the disruption of the cell membrane's integrity. The increased lipophilicity of 2,4-Dichloro-5-methylbenzoic acid would allow it to more readily intercalate into the phospholipid bilayer of bacterial membranes. This disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[11]

Conclusion and Future Directions

The addition of a methyl group to the 2,4-Dichlorobenzoic acid scaffold is predicted to enhance both its herbicidal and antimicrobial activities. This is primarily attributed to an increase in lipophilicity, which is expected to improve cell membrane penetration and potentially enhance binding to biological targets. The experimental protocols provided in this guide offer a framework for empirically validating these hypotheses.

For researchers in drug development and agrochemical design, this comparative analysis underscores the importance of subtle structural modifications in optimizing biological activity. Future research should focus on direct, quantitative comparisons of these two molecules and a broader range of methylated and non-methylated analogues to build a more comprehensive QSAR model. Such studies will provide a more nuanced understanding of the role of methylation and guide the rational design of more potent and selective bioactive compounds.

References

  • Zazimalova, E., Petrasek, J., & Benkova, E. (2010). Auxin-like herbicides: at the crossroads of auxin research. In Herbicides and Environment (pp. 1-25). InTech.
  • Song, Y., et al. (2021). Synthesis, Herbicidal Activity and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Study of 4-Methyl- 1,2,4-triazole-thioether Compounds Containing Natural Styrene Structure. Chinese Journal of Organic Chemistry, 41(2), 653-663.
  • Pop, C. E., et al. (2015). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 20(8), 14643–14659.
  • Lou, Z., et al. (2011). Antibacterial activity and mechanism of action of chlorogenic acid. Journal of Food Science, 76(7), M398-M403.
  • Chen, L. G., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5156–5169.
  • Grossmann, K. (2010). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Plant Signaling & Behavior, 5(2), 113-121.
  • Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid. Retrieved January 30, 2026, from [Link]

  • Universiti Kebangsaan Malaysia. (2020). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 49(10), 2381-2390.
  • National Institutes of Health. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358.
  • Drobná, Z., et al. (1995). 2,4-Dichlorophenoxyacetic Acid and Related Chlorinated Compounds Inhibit Two Auxin-Regulated Type-III Tobacco Glutathione S-Transferases. Plant Physiology, 108(3), 1175–1183.
  • National Institutes of Health. (2001). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 67(8), 3591–3595.
  • Cavas, L., & Yurdakoc, K. (2010). Investigation of Ecotoxicological Effects of 2,4-D Acid Herbicide on the Ecosystem. Journal of Animal and Veterinary Advances, 9(3), 547-551.
  • Springer. (2024). Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension. Plant Cell, Tissue and Organ Culture, 157(1), 1-13.
  • National Center for Biotechnology Information. (2007). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Bioorganic & Medicinal Chemistry Letters, 17(18), 5102-5107.
  • Thieme. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 345(9), 721-729.
  • National Institutes of Health. (2019). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 70, 181-204.
  • National Institutes of Health. (1970). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology, 46(6), 847–852.
  • ResearchGate. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Drug Delivery and Therapeutics, 10(4-s), 209-216.
  • National Center for Biotechnology Information. (2001). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30640, 2,5-Dichloro-4-methylbenzoic acid. Retrieved January 30, 2026, from [Link].

  • National Center for Biotechnology Information. (2013). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Medicinal Chemistry Research, 22(8), 3647-3657.
  • Gjermo, P., et al. (1986). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica, 44(6), 343-349.
  • Frontiers. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology, 12, 695389.
  • Chitkara University. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(2), 87-97.
  • National Institutes of Health. (2000). Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition. Plant Physiology, 124(2), 783–792.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid. Retrieved January 30, 2026, from [Link].

  • MDPI. (2019). Ontogenetic Changes in Auxin Biosynthesis and Distribution Determine the Organogenic Activity of the Shoot Apical Meristem in pin1 Mutants. International Journal of Molecular Sciences, 20(1), 193.
  • National Center for Biotechnology Information. (2017). Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 73(12), 2533-2542.
  • MDPI. (2023). Anti-Biofilm Activity of Chlorogenic Acid against Pseudomonas Using Quorum Sensing System. International Journal of Molecular Sciences, 24(19), 14757.
  • National Center for Biotechnology Information. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Toxicology in Vitro, 27(4), 1341-1347.
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  • ResearchGate. (2023).

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Validation

Strategic Analysis: Structure-Activity Relationship of Substituted Dichlorobenzoic Acids

Executive Summary: The Dichlorobenzoic Scaffold Substituted dichlorobenzoic acids represent a versatile pharmacophore and agrochemical scaffold. Their biological activity is bifurcated into two primary domains: auxinic h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dichlorobenzoic Scaffold

Substituted dichlorobenzoic acids represent a versatile pharmacophore and agrochemical scaffold. Their biological activity is bifurcated into two primary domains: auxinic herbicidal activity (mimicking indole-3-acetic acid) and antimicrobial/cytotoxic activity (via oxidative stress induction and membrane disruption).

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, specifically contrasting the 3,6-dichloro patterns (Dicamba-like) against 3,5-dichloro and 2,4-dichloro substitution patterns.

Agrochemical Application: Auxin Mimicry

The most commercially significant application of substituted dichlorobenzoic acids is as synthetic auxins.

Mechanism of Action

These compounds function as "molecular glues," stabilizing the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. This binding promotes the ubiquitination and degradation of Aux/IAA proteins, releasing Auxin Response Factors (ARFs) to trigger uncontrolled growth and plant death.

SAR Analysis: The "Molecular Twist"

The biological efficacy of dichlorobenzoic acids relies heavily on the steric and electronic environment around the carboxylate group.

  • The 3,6-Dichloro Pattern (e.g., Dicamba):

    • Steric Effect: The chlorine atoms at positions 3 and 6, combined with a substituent at position 2 (e.g., -OCH3 in Dicamba), force the carboxylate group out of the plane of the benzene ring. This "out-of-plane" conformation is critical for fitting into the TIR1 receptor pocket.

    • Electronic Effect: The electron-withdrawing chlorines increase the acidity (lower pKa) of the carboxyl group, enhancing phloem mobility and ion trapping within cells.

  • The 2,4-Dichloro Pattern:

    • While 2,4-dichlorophenoxyacetic acid (2,4-D) is a potent auxin, 2,4-dichlorobenzoic acid itself exhibits significantly lower auxinic activity. The lack of the flexible ether linker found in 2,4-D reduces its ability to adopt the active conformation within the receptor active site.

  • Picolinic Acid Bioisosteres:

    • Replacing the benzene ring with a pyridine ring (picolinic acids) while maintaining the 3,6-dichloro-like substitution (e.g., 4-amino-3,5,6-trichloropicolinic acid or Picloram) often results in higher potency and longer soil residual activity due to increased metabolic stability.

Comparative Performance Data

Table 1: Herbicidal Potency & Soil Activity Profile

CompoundStructure ClassPrimary TargetSoil Half-Life (Avg)Relative Potency (Root Inhibition)
Dicamba 3,6-dichloro-2-methoxybenzoic acidTIR1/AFB514-28 daysHigh (Broadleaf specific)
2,4-D Phenoxyacetic acidTIR1/AFB57-10 daysHigh (Broadleaf specific)
2,3,6-TBA 2,3,6-trichlorobenzoic acidTIR1>30 daysModerate
Compound V-7 *3,5-dichloro-picolinic deriv.[1]AFB5Variable45x > Halauxifen-methyl

*Note: Compound V-7 refers to a novel 4-amino-3,5-dichloro-6-(substituted-pyrazolyl)picolinic acid derivative cited in recent literature [1].

Visualization: Auxin Signaling Pathway

The following diagram illustrates the molecular mechanism triggered by dichlorobenzoic acid herbicides.

AuxinSignaling Herbicide Dichlorobenzoic Acid (e.g., Dicamba) Complex TIR1-Herbicide-Aux/IAA Ternary Complex Herbicide->Complex Binds TIR1 TIR1/AFB (F-Box Protein) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin Promotes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Degrades Repressor GeneExpr Uncontrolled Gene Expression (Epinsaty, Cell Death) ARF->GeneExpr Activates

Caption: The molecular cascade initiated by dichlorobenzoic acids binding to the TIR1 receptor, leading to repressor degradation.

Pharmaceutical Application: Antimicrobial & Cytotoxic

Beyond herbicides, the 3,5-dichloro substitution pattern on benzoic acid is a privileged scaffold for antimicrobial and neuroprotective agents.

SAR Analysis: The Hydroxyl Influence

The position of the hydroxyl group relative to the carboxylic acid is the "switch" for biological toxicity.

  • 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA):

    • Activity: High cytotoxicity and oxidative stress induction.

    • Mechanism: The ortho-hydroxyl group facilitates chelation with metal ions (e.g., Cu/Zn in SOD enzymes) and enhances membrane permeability via intramolecular hydrogen bonding. This leads to disruption of intracellular redox balance [2].

  • 3,5-dichloro-4-hydroxybenzoic acid:

    • Activity: Significantly lower cytotoxicity.

    • Reasoning: The para-hydroxyl group lacks the ability to form a stable chelate ring with the carboxylate, reducing its interaction with metalloenzymes like Superoxide Dismutase (SOD).

Antimicrobial Derivatives

Schiff bases and hydrazide derivatives of 2,4-dichlorobenzoic acid have shown potency comparable to standard antibiotics like Norfloxacin against Gram-negative bacteria.

Table 2: Antimicrobial Efficacy (MIC Values)

Compound ScaffoldDerivative TypeTarget OrganismMIC (µM/mL)Comparison
2-Chlorobenzoic Acid Schiff Base (Cmpd 6)E. coli2.27Comparable to Norfloxacin (2.[2][3]61)
3,5-Dichloro-2-hydroxy SulfonamideS. aureus (MRSA)15.6 - 31.2Moderate Activity
2,4-Dichlorobenzoic BenzohydrazideB. subtilisVariableHigh dependency on aldehyde linker

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these compounds.

Protocol A: Arabidopsis Root Growth Inhibition Assay

Used to quantify auxinic activity (Herbicidal potential).

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Suspend seeds in 0.1% agarose and stratify at 4°C for 2 days in darkness.

  • Plating: Plate seeds on vertical square plates containing 0.5x Murashige and Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Treatment: Supplement medium with the test dichlorobenzoic acid derivative (range: 10 nM to 10 µM). Include Dicamba as a positive control and DMSO as a solvent control.

  • Growth: Incubate plates vertically at 22°C under long-day conditions (16h light/8h dark).

  • Quantification: After 7 days, scan plates and measure primary root length using ImageJ.

  • Calculation: Calculate IC50 (concentration inhibiting 50% growth) using a non-linear regression model.

Protocol B: Minimum Inhibitory Concentration (MIC)

Used to evaluate antimicrobial potency.

  • Inoculum: Prepare bacterial suspension (E. coli or S. aureus) from fresh overnight culture, adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve dichlorobenzoic acid derivative in DMSO (stock). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate. Final volume: 100 µL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Negative Control: Broth + DMSO (no bacteria).

    • Growth Control: Broth + Bacteria (no compound).

    • Positive Control: Norfloxacin or Ciprofloxacin.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Strategic SAR Logic Map

This diagram summarizes the decision-making logic for optimizing the dichlorobenzoic acid scaffold based on the desired application.

SAR_Logic Core Dichlorobenzoic Acid Scaffold Path_Herb Herbicidal Path (Auxin Mimic) Core->Path_Herb Path_Pharma Pharma Path (Antimicrobial/Cytotoxic) Core->Path_Pharma Mod_36 3,6-Dichloro + 2-Methoxy (Dicamba-like) Path_Herb->Mod_36 Mod_35 3,5-Dichloro + 2-Hydroxy Path_Pharma->Mod_35 Mod_Linker Hydrazide/Schiff Base Linker Path_Pharma->Mod_Linker Out_Twist High Steric Twist (TIR1 Binding) Mod_36->Out_Twist Out_Chelate Metal Chelation (SOD Induction) Mod_35->Out_Chelate Out_Perm Enhanced Permeability Mod_Linker->Out_Perm

Caption: SAR decision tree illustrating how substitution patterns dictate biological function (Herbicide vs. Antimicrobial).

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. (2023). Link

  • Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms. Environmental Pollution. (2025).[4] Link

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Journal of Pharmaceutical Sciences. Link

  • Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis. The Plant Journal. (2023).[5] Link

  • Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology. Link

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,4-Dichloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the purity of a chemical intermediate is not merely a quality metric; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of a chemical intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety, efficacy, and stability.[1][2][3] 2,4-Dichloro-5-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences reaction yields, impurity profiles, and the overall success of the drug development process. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2,4-Dichloro-5-methylbenzoic acid, grounded in practical, field-proven insights.

The Synthetic Pathway and the Genesis of Impurities

The synthesis of 2,4-Dichloro-5-methylbenzoic acid can be achieved through various routes, often involving the chlorination of a toluene derivative followed by oxidation of the methyl group. A common approach involves the chlorosulfonation of 2,4-dichlorobenzoic acid.[4][5] Regardless of the specific pathway, the potential for isomeric impurities, unreacted starting materials, and by-products is ever-present. Understanding the synthetic route is paramount as it informs the potential impurity profile, guiding the selection of appropriate analytical techniques for their detection and quantification.

A crucial purification step following synthesis is recrystallization.[6][7][8] This technique leverages differences in solubility between the desired compound and impurities in a given solvent system to achieve a higher degree of purity. The choice of solvent is critical; for carboxylic acids, solvents like ethanol or a mixture of hexane and ethyl acetate can be effective.[7][9]

A Comparative Analysis of Purity Validation Techniques

A multi-faceted approach to purity analysis is essential for a comprehensive understanding of the synthesized material. No single technique is infallible; instead, the strategic combination of orthogonal methods provides a robust and reliable assessment.

Analytical MethodPrincipleKey AdvantagesKey LimitationsTypical Purity Assessment (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High sensitivity and resolution for detecting trace impurities and isomers.[10][11][12]Requires a reference standard for absolute quantification.>99% (with appropriate standards)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying and quantifying volatile impurities and by-products.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Dependent on impurity volatility
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.[12]Lower sensitivity compared to HPLC for trace impurities.>98% (by qNMR)
Melting Point Analysis Determination of the temperature range over which a solid melts.A simple and rapid indicator of purity. Pure compounds have a sharp melting point range.[13][14]Non-specific and can be influenced by even small amounts of impurities, leading to a depressed and broadened melting range.[14]Qualitative indicator

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks and balances to ensure the trustworthiness of the results.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Inject sample analysis Chromatographic Analysis instrument->analysis Generate chromatogram data Data Processing analysis->data Integrate peaks report Purity Report data->report Calculate % purity

Caption: A streamlined workflow for HPLC-based purity validation.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% phosphoric acid, to ensure good separation of the analyte from potential impurities.[11]

  • Standard Preparation: Accurately weigh a reference standard of 2,4-Dichloro-5-methylbenzoic acid and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized 2,4-Dichloro-5-methylbenzoic acid and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance for 2,4-Dichloro-5-methylbenzoic acid (e.g., 210 nm).[10]

    • Injection Volume: 10 µL.

  • Analysis: Inject the blank, standards, and sample solutions.

  • Data Processing: Identify the peak corresponding to 2,4-Dichloro-5-methylbenzoic acid based on its retention time compared to the reference standard. Integrate the area of all peaks in the chromatogram.

  • Purity Calculation: Calculate the purity of the synthesized compound using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or volatile by-products.

Workflow for GC-MS Analysis

GCMS_Workflow prep Sample Preparation (with derivatization if needed) instrument GC-MS Instrument Setup prep->instrument Inject sample analysis Separation & Mass Analysis instrument->analysis Generate total ion chromatogram data Library Search & Quantification analysis->data Identify peaks report Impurity Profile Report data->report Quantify impurities

Caption: A systematic workflow for GC-MS analysis of volatile impurities.

Detailed Protocol:

  • Sample Preparation: Dissolve a known amount of the synthesized 2,4-Dichloro-5-methylbenzoic acid in a suitable volatile solvent (e.g., dichloromethane or methanol). For carboxylic acids, derivatization to a more volatile ester form (e.g., methyl ester) may be necessary to improve chromatographic performance.[15]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 40-500).

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to tentatively identify the impurities.

    • Quantify the impurities using an internal standard or by area percent if a reference standard is not available.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy provides invaluable structural information and can be used for a quantitative assessment of purity.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a sample of the synthesized 2,4-Dichloro-5-methylbenzoic acid and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[16][17]

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Structural Confirmation: Compare the chemical shifts, integration values, and coupling patterns of the observed signals with the expected spectrum for 2,4-Dichloro-5-methylbenzoic acid.

    • Purity Estimation: Look for signals that do not correspond to the main compound or the solvent. The integration of these impurity signals relative to the integration of a known signal from the main compound can provide an estimate of the purity. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.

Melting Point Analysis: A First Line of Purity Assessment

Melting point is a fundamental physical property that provides a quick and straightforward indication of purity.

Workflow for Melting Point Analysis

MP_Workflow prep Sample Preparation (packing capillary tube) instrument Melting Point Apparatus Setup prep->instrument Insert sample analysis Ramped Heating & Observation instrument->analysis Start heating data Record Melting Range analysis->data Observe melting report Comparison to Literature Value data->report Assess purity

Caption: A simple workflow for determining the melting point range.

Detailed Protocol:

  • Sample Preparation: Finely powder a small amount of the dried, synthesized 2,4-Dichloro-5-methylbenzoic acid. Pack the powder into a capillary tube to a height of 2-3 mm.[18]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Determination:

    • Heat the sample rapidly to about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[13]

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This is the melting range.

  • Interpretation: Compare the observed melting range to the literature value for pure 2,4-Dichloro-5-methylbenzoic acid. A broad melting range (greater than 2°C) or a depressed melting point suggests the presence of impurities.[14]

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of synthesized 2,4-Dichloro-5-methylbenzoic acid requires a thoughtful and integrated analytical strategy. While HPLC provides the gold standard for quantitative analysis of non-volatile impurities, GC-MS is indispensable for identifying volatile contaminants. NMR spectroscopy offers unambiguous structural confirmation and an alternative quantitative method. Finally, melting point analysis serves as a rapid and valuable preliminary assessment of purity. By employing these complementary techniques, researchers and drug development professionals can confidently ascertain the quality of this critical pharmaceutical intermediate, ensuring the integrity of their downstream processes and the final drug product.

References

  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • PubMed. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Eureka | Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. [Link]

  • ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
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  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]

  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. [Link]

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  • University of Colorado Boulder, Department of Chemistry. (n.d.). Exp 1 - Melting Points. [Link]

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  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

Sources

Validation

A Researcher's Guide to Navigating the Cross-Reactivity of 2,4-Dichloro-5-methylbenzoic Acid in Biological Assays

In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount. While a compound may be designed with a particular target in mind, its journey through a complex biological syste...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount. While a compound may be designed with a particular target in mind, its journey through a complex biological system often reveals unintended interactions, or cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity of 2,4-Dichloro-5-methylbenzoic acid, a substituted benzoic acid with potential for diverse biological interactions. While direct biological activity data for this specific molecule is limited in public literature, its structural motifs—a dichlorinated benzene ring and a carboxylic acid group—are common in bioactive compounds, warranting a thorough investigation of its off-target profile.

The Rationale for Proactive Cross-Reactivity Profiling

Off-target effects of small molecules can lead to misleading experimental results, toxicity, and costly failures in later stages of drug development. Understanding the promiscuity of a compound, or its ability to bind to multiple targets, is therefore not just a quality control measure, but a critical step in elucidating its true mechanism of action and therapeutic potential. Substituted benzoic acids, as a class, have been shown to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, underscoring the importance of a systematic evaluation of their selectivity.

This guide will delineate a tiered, experimentally-driven approach to characterizing the cross-reactivity of 2,4-Dichloro-5-methylbenzoic acid. We will move from broad assessments of cytotoxicity to more specific target-based assays, providing the logic behind each step and detailed protocols to ensure robust and reproducible data.

Physicochemical Properties of 2,4-Dichloro-5-methylbenzoic Acid

A foundational understanding of a molecule's physical and chemical properties can offer initial clues to its potential for biological interactions.

PropertyValueSource
CAS Number 6660-59-9
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.03 g/mol
Melting Point 180 °C

The presence of chlorine atoms on the benzene ring increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets. The carboxylic acid group, on the other hand, is ionizable and can participate in hydrogen bonding and electrostatic interactions, common features in ligand-receptor binding.

Tier 1: Initial Assessment of General Cytotoxicity

The first step in evaluating the biological activity of any compound is to determine its general effect on cell viability. A potent and broadly cytotoxic compound may act through non-specific mechanisms, such as membrane disruption, rather than specific target engagement. A variety of in vitro assays can be employed for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2,4-Dichloro-5-methylbenzoic acid

  • DMSO (for dissolving the compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 2,4-Dichloro-5-methylbenzoic acid in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_readout Data Acquisition seed Seed Cells incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze Binding_Assay_Workflow cluster_setup Assay Setup cluster_separation Separation cluster_detection Detection & Analysis mix Incubate Receptor, Radioligand, & Test Compound filter Filter to Separate Bound from Free Ligand mix->filter count Quantify Radioactivity filter->count analyze Calculate % Inhibition & Ki count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Tier 3: Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that are common targets for therapeutic drugs, but they also represent a significant source of off-target effects due to the conserved nature of their ATP-binding pocket. Even if a compound is not designed as a kinase inhibitor, it is prudent to assess its activity against a broad panel of kinases.

Experimental Approach: Kinase Panel Screening

Numerous CROs offer kinase profiling services, screening compounds against hundreds of kinases in enzymatic assays.

Principle: The assay measures the ability of the test compound to inhibit the activity of a specific kinase. Kinase activity is typically measured by quantifying the phosphorylation of a substrate.

General Procedure (as performed by a CRO):

  • Assay Setup: A specific kinase, its substrate, and ATP are incubated with the test compound at one or more concentrations.

  • Reaction: The kinase reaction is allowed to proceed for a set period.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (³²P or ³³P-ATP), fluorescence, or luminescence.

  • Data Analysis: The results are expressed as the percent inhibition of kinase activity at a given compound concentration. For active compounds, a dose-response curve is generated to determine the IC₅₀ value.

The results of a kinase panel screen are often visualized as a "kinome map" or a "tree spot," which provides a clear representation of the compound's selectivity across the human kinome.

Interpreting the Data and Next Steps

The data generated from this tiered approach will provide a comprehensive profile of the cross-reactivity of 2,4-Dichloro-5-methylbenzoic acid.

  • Tier 1: A high IC₅₀ value in a cytotoxicity assay suggests that the compound is not broadly toxic and that any observed biological effects are more likely due to specific interactions. A low IC₅₀ against a wide range of cell lines may indicate a non-specific mechanism of action.

  • Tier 2: Significant inhibition of binding to one or more receptors in a broad panel screen will identify potential off-target interactions that should be further investigated in functional assays.

  • Tier 3: Inhibition of one or more kinases will highlight potential off-target effects within this important class of enzymes. The selectivity profile will indicate whether the compound is a promiscuous kinase inhibitor or if it interacts with a specific subset of kinases.

Any "hits" from these screens should be followed up with more detailed mechanistic studies to confirm the interaction and determine its functional consequence. This may include cell-based assays to measure downstream signaling pathways affected by the identified off-target.

Conclusion

While the biological activity of 2,4-Dichloro-5-methylbenzoic acid is not yet well-defined, its chemical structure suggests the potential for interactions with a variety of biological targets. By employing a systematic and tiered approach to assessing its cross-reactivity, researchers can gain a deeper understanding of its biological effects, avoid misinterpretation of experimental data, and make more informed decisions about its potential as a research tool or therapeutic lead. The experimental protocols and rationale presented in this guide provide a robust framework for this critical aspect of small molecule characterization.

References

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Comparative

Technical Benchmarking: 2,4-Dichloro-5-methylbenzoic Acid vs. Commercial Auxinic Herbicides

Executive Summary & Research Rationale 2,4-Dichloro-5-methylbenzoic acid (CAS 6660-59-9), herein referred to as 2,4-D-5-Me , represents a structural analog to the commercially dominant benzoic acid herbicide, Dicamba (3,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Research Rationale

2,4-Dichloro-5-methylbenzoic acid (CAS 6660-59-9), herein referred to as 2,4-D-5-Me , represents a structural analog to the commercially dominant benzoic acid herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid).

While 2,4-D-5-Me is frequently utilized as a synthesis intermediate, its structural homology to Group 4 (Synthetic Auxin) herbicides warrants rigorous benchmarking. The primary research interest lies in Structure-Activity Relationships (SAR) : specifically, whether the substitution of the 2-methoxy group (found in Dicamba) with a 5-methyl group alters the volatility profile or binding affinity to the TIR1/AFB receptor complex.

This guide outlines the standardized framework for benchmarking 2,4-D-5-Me against the industry gold standards: Dicamba (Benzoic acid class) and 2,4-D (Phenoxy-carboxylate class).

Physicochemical Profiling (In Silico & Bench)

Before biological testing, the candidate must be profiled for environmental behavior. The structural differences suggest 2,4-D-5-Me may exhibit lower volatility than Dicamba, a critical parameter for off-target movement.

Table 1: Comparative Physicochemical Baseline

Note: Values for commercial standards are established averages. Values for the candidate (2,4-D-5-Me) must be experimentally verified.

Parameter2,4-D-5-Me (Candidate) Dicamba (Standard) 2,4-D (Standard) Relevance
Chemical Class Benzoic AcidBenzoic AcidPhenoxy-carboxylateDetermines soil mobility & volatility.
Molecular Weight 205.04 g/mol 221.04 g/mol 221.04 g/mol Translocation potential.
Acid Dissociation (pKa) TBD (Est. 2.0–3.0)1.872.8Lower pKa = higher phloem mobility (ion trapping).
Lipophilicity (LogP) TBD (Est. 2.5)2.212.81Uptake efficiency and cuticle penetration.
Vapor Pressure Critical Measurement1.67 mPa (25°C)0.02 mPa (25°C)High Risk: Dicamba is prone to vapor drift.

Mode of Action: Auxinic Signaling Pathway

To confirm 2,4-D-5-Me functions as a true Group 4 herbicide, researchers must validate its interaction with the SCF^TIR1 ubiquitin-ligase complex. The compound should mimic Indole-3-acetic acid (IAA), promoting the degradation of Aux/IAA transcriptional repressors.

Diagram 1: Synthetic Auxin Mechanism of Action

The following pathway illustrates the required molecular cascade for herbicidal activity.

AuxinPathway Herbicide Candidate (2,4-D-5-Me) Receptor TIR1/AFB Receptor Herbicide->Receptor Binds Complex SCF-TIR1 Complex Receptor->Complex Stabilizes Repressor Aux/IAA Repressor Complex->Repressor Recruits Ubiquitin Ubiquitination Repressor->Ubiquitin Targeted for Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Degraded by GeneExp Auxin Response Factors (ARF) Activation Proteasome->GeneExp Derepresses Response Uncontrolled Growth / Epinasty GeneExp->Response Induces

Caption: Mechanism of Action: The candidate must bind TIR1, triggering Aux/IAA degradation and lethal uncontrolled growth.

Experimental Protocols for Efficacy Benchmarking

Protocol A: Root Growth Inhibition Assay (Rapid Screen)

Purpose: Rapidly determine the IC50 (concentration inhibiting 50% growth) to rank potency against Dicamba.

Methodology:

  • Species Selection: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber - highly auxin sensitive).

  • Media Preparation: Prepare MS agar plates supplemented with increasing concentrations of 2,4-D-5-Me, Dicamba, and 2,4-D (Range: 0, 0.01, 0.1, 1.0, 10 μM).

  • Stratification: Plate sterilized seeds; stratify at 4°C for 2 days.

  • Incubation: Grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Collection: Scan plates and measure primary root length using ImageJ.

  • Analysis: Fit data to a log-logistic model to calculate IC50.

Protocol B: Whole-Plant Dose-Response (Greenhouse)

Purpose: Establish GR50 (Growth Reduction 50%) and visual injury symptoms.

Methodology:

  • Plant Material: Grow Amaranthus palmeri (Palmer Amaranth) and Kochia scoparia to 10-cm height.

  • Treatment Structure:

    • Control: Solvent only (water + 0.25% v/v non-ionic surfactant).

    • Standards: Dicamba (Clarity® formulation) and 2,4-D (Amine formulation).

    • Candidate: 2,4-D-5-Me (formulated as dimethylamine salt or dissolved in acetone/water carrier).

    • Dose Range: 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x labeled rate (1x rate typically 560 g ae/ha for Dicamba).

  • Application: Calibrated track sprayer delivering 140 L/ha at 276 kPa.

  • Assessment:

    • 7 DAT (Days After Treatment): Visual injury rating (0-100%) focusing on epinasty (twisting).

    • 21 DAT: Harvest above-ground biomass; dry at 60°C for 48h; weigh.

Diagram 2: Experimental Workflow

Standardized workflow for comparative herbicide assessment.

Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Step1 Formulation (Salt/Ester) Step2 Dose Calculation (g ae/ha) Step1->Step2 Step3 Track Sprayer Application Step2->Step3 Step4 Greenhouse Incubation Step3->Step4 Step5 Visual Rating (Epinasty) Step4->Step5 Step6 Biomass Quantification Step5->Step6 Step7 Statistical Regression (GR50) Step6->Step7

Caption: End-to-end workflow from chemical formulation to statistical regression analysis.

Safety & Environmental Fate

Benzoic acid herbicides are notorious for groundwater leaching and vapor drift. The "5-methyl" substitution in 2,4-D-5-Me may alter these properties compared to Dicamba.

  • Vapor Drift Chamber Test:

    • Place treated plants in a sealed chamber with sensitive "sentinel" plants (e.g., tomato) for 24 hours.

    • Measure injury on sentinel plants to quantify secondary volatility.

  • Soil Mobility (GUS Index):

    • Calculate the Groundwater Ubiquity Score (GUS) using soil half-life (

      
      ) and organic carbon sorption coefficient (
      
      
      
      ).
    • Formula:

      
      
      
    • Threshold: GUS > 2.8 indicates high leachability (common for Dicamba).

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

  • EPA. (2024). Dicamba: Background and Technical Information. United States Environmental Protection Agency.[1][2]

Sources

Validation

Comparative Profiling: 2,4-Dichloro-5-methylbenzoic Acid vs. Alkyl Esters

Executive Summary: The Warhead vs. The Vehicle In the development of halogenated agrochemicals and pharmaceuticals—specifically benzoylureas and diacylhydrazines—2,4-Dichloro-5-methylbenzoic acid represents the functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead vs. The Vehicle

In the development of halogenated agrochemicals and pharmaceuticals—specifically benzoylureas and diacylhydrazines—2,4-Dichloro-5-methylbenzoic acid represents the functional "warhead." It provides the necessary binding affinity to targets such as ecdysone receptors or carbonic anhydrases due to its specific steric and electronic profile.

However, the Alkyl Esters (Methyl/Ethyl) of this acid are not merely intermediates; they represent the "vehicle" state. They offer superior lipophilicity for cuticular penetration in agrochemicals and improved bioavailability in early-stage drug discovery, typically acting as pro-drugs or purification handles.

This guide objectively compares the efficacy of the free acid against its ester derivatives across three critical dimensions: Physicochemical Properties , Synthetic Utility , and Biological Permeation .

Physicochemical Landscape

The choice between the acid and the ester dictates the formulation strategy. The acid is characterized by strong intermolecular hydrogen bonding, leading to high crystallinity and poor organic solubility. The ester disrupts this network, dramatically altering the partition coefficient (LogP).

Table 1: Comparative Physicochemical Profile
Feature2,4-Dichloro-5-methylbenzoic AcidMethyl 2,4-dichloro-5-methylbenzoateImpact on Efficacy
State Crystalline SolidLow-Melting Solid / OilEster allows easier liquid handling in processing.
Melting Point High (>160°C, predicted)Low (<50°C, predicted)Acid requires high-energy micronization for suspension concentrates.
LogP (Octanol/Water) ~2.8 - 3.2~3.5 - 4.0Ester shows superior passive transport across lipid membranes (e.g., insect cuticle).
pKa ~3.8 (Acidic)NeutralAcid ionizes at physiological pH, limiting passive diffusion; Ester remains neutral.
H-Bond Donors 1 (Carboxyl -OH)0Ester lacks donor capability, reducing water solubility but increasing lipid affinity.

Scientist's Note: The "Methyl" group at the C5 position adds steric bulk that, combined with the ortho/para chlorines, makes the ester moiety relatively resistant to spontaneous hydrolysis, requiring specific enzymatic or chemical activation.

Synthetic Efficacy: Yield & Purity[1][2]

For process chemists, the "efficacy" of a compound often refers to its behavior in a reactor. The ester form is frequently superior for purification efficacy .

  • The Acid Challenge: Direct crystallization of the acid often traps impurities due to strong dimer formation in the lattice.

  • The Ester Solution: Converting the crude acid to the methyl ester allows for distillation or low-temperature recrystallization, achieving purities >99.5% before hydrolyzing back to the active acid.

Reaction Workflow: Protection-Deprotection Cycle

SynthesisWorkflow Crude Crude Acid (Impurities Present) Esterification Fischer Esterification (MeOH/H+) Crude->Esterification Activation PureEster Purified Methyl Ester (Distillable/Crystallizable) Esterification->PureEster Purification Hydrolysis Hydrolysis (NaOH/H2O) PureEster->Hydrolysis Deprotection FinalAcid High Purity Acid (>99.5%) Hydrolysis->FinalAcid Final Yield

Figure 1: The esterification-purification loop used to maximize the quality of the final active ingredient.[1][2][3]

Biological Efficacy: The "Ion Trapping" Mechanism

In biological systems (specifically insecticidal or antimicrobial applications), the efficacy comparison is a trade-off between Transport and Binding .

The Mechanism[4]
  • Transport (Ester Efficacy): The ester is highly lipophilic. It rapidly penetrates the waxy cuticle of insects or the cell membrane of bacteria.

  • Activation: Once inside the cytosol (pH 7.4), intracellular esterases cleave the ester.

  • Binding (Acid Efficacy): The free acid is released. At cytosolic pH, it exists in equilibrium with its carboxylate anion, which is often the species that binds to the target receptor or inhibits enzymes (e.g., Carbonic Anhydrase inhibition).

Comparative Biological Data (Generalized for Chlorobenzoic Scaffolds)
MetricFree Acid FormMethyl/Ethyl Ester Form
In Vitro Enzyme Inhibition (IC50) High Potency (Direct binding)Low Potency (Steric hindrance prevents binding)
Cellular Uptake Rate Low (Repelled by membranes due to charge)High (Passes via passive diffusion)
In Vivo Efficacy (LC50) Moderate (Limited by uptake)High (Acts as a pro-drug)

Experimental Protocols

To validate the efficacy differences in your own lab, use these standardized protocols.

Protocol A: High-Yield Esterification (Synthetic Efficacy)

Objective: Convert Acid to Ester for purification.

  • Charge: Dissolve 10 mmol of 2,4-dichloro-5-methylbenzoic acid in 30 mL of anhydrous methanol.

  • Catalyst: Add 0.5 mL concentrated H₂SO₄ dropwise.

  • Reflux: Heat to reflux (65°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2). Acid spot (Rf ~0.1) should disappear; Ester spot (Rf ~0.8) appears.[2]

  • Workup: Evaporate methanol. Redissolve residue in DCM. Wash with saturated NaHCO₃ (removes unreacted acid). Dry over MgSO₄.

  • Result: Methyl ester (Oil or low-melting solid). Yield Expectation: >92%.

Protocol B: Hydrolytic Stability Assay (Biological Stability)

Objective: Determine half-life of the ester in simulated physiological conditions.

  • Preparation: Prepare a 100 µM solution of the Methyl Ester in Phosphate Buffered Saline (PBS, pH 7.4) with 1% DMSO.

  • Incubation: Add 10 units of Porcine Liver Esterase (PLE) to mimic cellular conditions. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 mins. Quench immediately with 100 µL Acetonitrile.

  • Analysis: Analyze via HPLC (C18 column, Water/Acetonitrile gradient).

  • Calculation: Plot ln[Concentration] vs. Time to determine

    
     and Half-life (
    
    
    
    ).

Pathway Visualization: Mode of Action

The following diagram illustrates why the ester is often the preferred formulation molecule, even if the acid is the active inhibitor.

BioActivation cluster_Environment External Environment (Formulation) cluster_Membrane Cell Membrane / Cuticle cluster_Cytosol Intracellular Target Site Ester_Ext Ester Form (High Lipophilicity) Barrier Lipid Barrier Ester_Ext->Barrier Rapid Permeation Acid_Ext Acid Form (Ionized/Polar) Acid_Ext->Barrier Repelled (Slow) Ester_Int Intracellular Ester Barrier->Ester_Int Enzyme Esterase (Bioactivation) Ester_Int->Enzyme ActiveAcid Active Acid (Toxicant) Enzyme->ActiveAcid Hydrolysis Target Target Receptor (Inhibition) ActiveAcid->Target Binding

Figure 2: The "Pro-drug" mechanism. The ester bypasses the membrane barrier before converting to the active acid.

References

  • Vertex AI Search. (2024). 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives: In Vitro Antidiabetic Activity. ResearchGate. 4[2][3][5][6]

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PubMed. 7[2][3][5]

  • Google Patents. (2014). Preparation method of 3,5-dichloro-4-methylbenzoic acid (Isomer Context). CN104262087A. 1

  • University of Brescia. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: Human Carbonic Anhydrase Inhibitors. IRIS. 8

  • PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. 2

Sources

Comparative

Publish Comparison Guide: Structural Confirmation of 2,4-Dichloro-5-methylbenzoic Acid Derivatives

The following guide details the structural confirmation of 2,4-Dichloro-5-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceuticals (e.g., diuretics, anticancer agents) and agrochemicals. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 2,4-Dichloro-5-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceuticals (e.g., diuretics, anticancer agents) and agrochemicals.

This guide moves beyond basic characterization, focusing on the specific challenge of regioisomer differentiation in poly-substituted benzene rings, where chlorine and methyl groups often display isosteric behavior.

Executive Summary: The Regioisomer Challenge

In the synthesis of 2,4-dichloro-5-methylbenzoic acid, the primary risk is not the failure of reaction, but the formation of incorrect regioisomers (e.g., 2,4-dichloro-3-methyl or 2,4-dichloro-6-methyl isomers) during chlorination or methylation steps. Standard 1H NMR is often insufficient due to the isolated nature of aromatic protons in tetra-substituted rings, which eliminates characteristic ortho-coupling patterns.

This guide compares three validation tiers—Routine (1D NMR) , Advanced (2D NMR) , and Definitive (XRD) —to establish a self-validating protocol for unequivocal structure assignment.

Comparative Analysis of Characterization Methods

The following table compares the "performance" of analytical techniques in resolving the specific 2,4-dichloro-5-methyl substitution pattern.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (NOESY/HMBC) Method C: Single Crystal XRD
Primary Utility Purity check & functional group verification.Connectivity & Regiochemistry (Spatial arrangement).Absolute Structure & Packing.
Differentiation Power Low .[1] Protons appear as singlets in multiple isomers.[2]High . Correlates Methyl group to specific aromatic protons.Ultimate . Resolves all spatial ambiguities.
Sample Requirement ~5-10 mg (dissolved).~20-50 mg (dissolved).Single crystal (>0.1 mm).
Throughput High (<10 min).Medium (1-4 hours).[3][4]Low (Days to Weeks).
Critical Limitation Cannot definitively distinguish 5-Me from 3-Me isomers without reference standards.Requires careful parameter setup (mixing times).Cl and Me groups are isosteres and can show disorder.

Technical Deep Dive: The Confirmation Protocol

Phase 1: The "Singlet-Singlet" Baseline ( H NMR)

In a 1,2,4,5-substituted benzene ring, the two remaining aromatic protons (H3 and H6) are para to each other.

  • Observation: You will observe two distinct singlets in the aromatic region (approx.[2] 7.0–8.0 ppm).

  • The Trap: A 2,4-dichloro-3-methyl substitution (1,2,3,4-substitution pattern) would show two protons ortho to each other (doublets,

    
     Hz). However, a 2,4-dichloro-6-methyl isomer also produces two singlets (meta-position, 
    
    
    
    Hz, often unresolved).
Phase 2: The "Connectivity" Lock (2D NMR - NOESY/HMBC)

This is the critical step for field scientists. You must establish the spatial proximity of the Methyl group (C5-Me) to the aromatic proton at C6 .

Experimental Logic:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Methyl signal (~2.3 ppm).

    • Target Response: Look for a strong NOE correlation to one aromatic singlet (H6).

    • Validation: The other aromatic singlet (H3) is sandwiched between two Chlorines and should show NO NOE correlation to the methyl group.

    • If you see NOE to both protons (weakly) or neither, you may have the 3-methyl isomer or aggregation issues.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons will show a long-range (

      
      ) coupling to C5 (quaternary) and C4/C6.
      
    • Crucially, the Carbonyl carbon (COOH) will show a

      
       correlation only to H6.
      
    • Triangulation: If H6 correlates to both the Methyl group (via NOE) and the Carbonyl (via HMBC), the 5-methyl structure is confirmed.

Phase 3: The "Absolute" Truth (X-Ray Diffraction)

Use this when filing for regulatory approval or establishing a primary reference standard.

  • Warning: Chlorine (-Cl) and Methyl (-CH

    
    ) have similar van der Waals radii (~1.75 Å vs 2.0 Å). In low-quality crystals, they can appear disordered (occupying the same site in different unit cells).
    
  • Requirement: Ensure data collection at low temperature (100 K) to freeze methyl rotation and distinguish electron density maps (Cl is electron-dense; Me is not).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to reject incorrect isomers.

StructureConfirmation Start Crude Product (White Solid) H_NMR Step 1: 1H NMR Analysis (DMSO-d6) Start->H_NMR Decision1 Aromatic Pattern? H_NMR->Decision1 Doublets Two Doublets (J=8Hz) (Ortho Coupling) Decision1->Doublets  Split signals Singlets Two Singlets (Para/Meta Coupling) Decision1->Singlets  Isolated signals Reject1 REJECT: 2,3,4-substituted isomer Doublets->Reject1 Step2 Step 2: 2D NMR (NOESY) Irradiate Methyl Group Singlets->Step2 Decision2 NOE Correlation? Step2->Decision2 NoNOE No Correlation to Aromatics (Methyl isolated) Decision2->NoNOE YesNOE Strong Correlation to ONE Aromatic Proton (H6) Decision2->YesNOE Reject2 REJECT: Isomer with distant Me NoNOE->Reject2 Step3 Step 3: HMBC Triangulation Verify COOH to H6 coupling YesNOE->Step3 Final CONFIRMED STRUCTURE 2,4-Dichloro-5-methylbenzoic acid Step3->Final

Caption: Logical workflow for distinguishing the target 2,4-dichloro-5-methyl regioisomer from common synthetic impurities.

Experimental Protocol: Self-Validating Characterization

Objective: Confirm structure of Lot #XYZ-001.

1. Sample Preparation:

  • Dissolve 20 mg of the compound in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? It prevents aggregation of benzoic acid dimers, sharpening the carboxylic acid proton signal (~13.5 ppm) and preventing peak broadening that obscures splitting patterns.

2. Acquisition Parameters (Bruker 400 MHz equiv):

  • 1H NMR: 16 scans, 30° pulse. Center spectral window at 5 ppm.

  • NOESY: Mixing time (

    
    ) = 500 ms. (Optimized for medium-sized molecules).
    
  • HMBC: Optimized for long-range coupling

    
     Hz.
    

3. Data Interpretation (Expected Values):

AssignmentShift (

ppm)
MultiplicityIntegralKey Correlation (HMBC/NOE)
-COOH 13.50Broad Singlet1H-
H-6 7.90Singlet1HNOE to Methyl ; HMBC to C=O
H-3 7.72Singlet1HNO NOE to Methyl ; HMBC to C-Cl
-CH

2.35Singlet3HNOE to H-6

4. The "Litmus Test": If the proton at 7.90 ppm (H6) shows a correlation to the Carbonyl Carbon (approx 165 ppm) in HMBC, AND that same proton shows an NOE effect with the Methyl group, the structure is unequivocally 2,4-Dichloro-5-methylbenzoic acid .

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid.[5][6][7][8] Retrieved from [Link]

  • Royal Society of Chemistry. (2008). The crystal structures of chloro and methyl ortho-benzoic acids and their co-crystal. CrystEngComm. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

Comparative Guide: Analytical Methodologies for 2,4-Dichloro-5-methylbenzoic Acid

Executive Summary & Strategic Verdict 2,4-Dichloro-5-methylbenzoic acid (DCMBA) is a critical intermediate in the synthesis of sulfamoylbenzoic acid derivatives (e.g., antidiabetics, carbonic anhydrase inhibitors) and sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

2,4-Dichloro-5-methylbenzoic acid (DCMBA) is a critical intermediate in the synthesis of sulfamoylbenzoic acid derivatives (e.g., antidiabetics, carbonic anhydrase inhibitors) and specific agrochemicals. Its analysis presents a classic chromatographic challenge: the molecule possesses a polar, ionizable carboxylic acid tail attached to a lipophilic, chlorinated aromatic ring.

Selecting the correct analytical method depends entirely on the "Data Quality Objective" (DQO):

  • For Purity & Potency (Raw Material QC): Use HPLC-UV . It is robust, cost-effective, and handles high concentrations without detector saturation.

  • For Trace Impurities & Metabolites (< 0.1%): Use LC-MS/MS (ESI-) . It offers superior sensitivity and specificity, essential for biological matrices or genotoxic impurity screening.

  • For Orthogonal Confirmation: Use GC-MS (with derivatization). It provides structural fingerprints and separates structural isomers that may co-elute in LC.

Molecule Profile & Physicochemical Constraints[1][2][3][4][5]

Understanding the molecule is the first step to valid method design.

PropertyValue / CharacteristicAnalytical Implication
Formula C₈H₆Cl₂O₂MW: 205.04 g/mol
pKa ~2.8 - 3.2 (Estimated)Critical: Mobile phase pH must be < 2.5 to keep it protonated (neutral) for C18 retention.
LogP ~3.1Moderately lipophilic; retains well on Reverse Phase columns.
UV Max ~210 nm, ~230 nmStrong absorbance due to the conjugated benzene ring; suitable for UV detection.
Solubility Low in water; High in MeOH/ACNSample diluent must contain >50% organic solvent to prevent precipitation.

Method 1: HPLC-UV (The QC Workhorse)

Best For: Assay purity, reaction monitoring, and raw material testing.

The "Why" Behind the Protocol
  • Column Choice: A C18 column is standard. The high carbon load provides sufficient interaction with the chlorinated ring.

  • Mobile Phase pH: We use a phosphate buffer at pH 2.5. If the pH were neutral (pH 7), the acid would deprotonate to its carboxylate anion (

    
    ), causing it to elute near the void volume with significant peak tailing.
    
  • Wavelength: 230 nm is chosen as a balance between sensitivity and solvent cutoff interference (which occurs <210 nm).

Validated Protocol Parameters
ParameterSpecification
Column C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic: 60% A / 40% B (Adjust based on retention time requirements)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Reference 360 nm)
Injection Vol 10 µL
Run Time ~10-12 minutes
Self-Validation Criteria
  • Tailing Factor: Must be < 1.5. If higher, lower the pH of Mobile Phase A.

  • Resolution: If analyzing synthesis mixtures, ensure resolution > 2.0 between DCMBA and the starting material (2,4-dichlorobenzoic acid).

Method 2: LC-MS/MS (Trace Analysis)

Best For: Bioanalysis (plasma/urine), trace impurity profiling, and environmental residue analysis.

The "Why" Behind the Protocol
  • Ionization: Benzoic acids ionize poorly in Positive mode. Negative Electrospray Ionization (ESI-) is mandatory to form the

    
     ion.
    
  • Buffer: Phosphoric acid (non-volatile) is forbidden. We switch to Formic Acid or Ammonium Acetate .

  • Transitions: The dominant fragmentation pathway for chlorinated benzoic acids is the loss of the carboxyl group (

    
    , -44 Da), yielding a stable chlorinated phenyl anion.
    
Workflow Visualization (Graphviz)

LCMS_Workflow Sample Sample Matrix (Plasma/Water) Prep Protein PPT / SPE (Oasis HLB) Sample->Prep Clean-up LC LC Separation (C18, Formic Acid) Prep->LC Inject ESI ESI Source (-) Ionization LC->ESI Elute Q1 Q1 Filter [M-H]- = 203.0 ESI->Q1 203 m/z Collision Collision Cell (Loss of CO2) Q1->Collision Frag Q3 Q3 Filter Fragment = 159.0 Collision->Q3 159 m/z

Figure 1: LC-MS/MS Workflow for 2,4-Dichloro-5-methylbenzoic acid showing the critical MRM transition.

MRM Parameters (Triple Quadrupole)
  • Precursor Ion: 203.0 m/z (

    
    )
    
  • Quantifier Product: 159.0 m/z (Loss of

    
    )
    
  • Qualifier Product: 123.0 m/z (Loss of HCl from the ring - requires high collision energy)

  • Mobile Phase: Water + 0.1% Formic Acid (A) / Methanol (B). Gradient elution is preferred to sharpen peaks.

Method 3: GC-MS (Derivatization Required)

Best For: Separating structural isomers (regio-isomers) that co-elute on LC columns.

The "Why" Behind the Protocol

DCMBA is non-volatile and polar due to the -COOH group. Direct injection leads to peak tailing and column adsorption. Derivatization masks the polar hydrogen, increasing volatility and thermal stability.

  • Reagent: BSTFA + 1% TMCS (Trimethylsilylation) is preferred over Diazomethane (safety concerns) or BF3-MeOH (long reaction time).

  • Mechanism: Replaces the active Hydrogen with a Trimethylsilyl (TMS) group.

Derivatization Protocol
  • Dry: Evaporate sample to complete dryness under Nitrogen (moisture kills the reagent).

  • Add: Add 50 µL Pyridine (solvent/catalyst) + 50 µL BSTFA (with 1% TMCS).

  • Heat: Incubate at 60°C for 30 minutes.

  • Inject: 1 µL into GC (Split 1:10).

Workflow Visualization (Graphviz)

GC_Derivatization Start DCMBA (Solid/Dry) Reagent Add BSTFA + 1% TMCS (Silylation Agent) Start->Reagent Reaction Reaction: 60°C, 30 min -COOH -> -CO-Si(CH3)3 Reagent->Reaction Product TMS-Ester Derivative (Volatile) Reaction->Product GC GC-MS Injection (DB-5MS Column) Product->GC

Figure 2: Silylation workflow to render DCMBA volatile for GC-MS analysis.

Comparative Performance Matrix

FeatureHPLC-UVLC-MS/MSGC-MS (TMS)
LOD (Limit of Detection) ~1-5 µg/mL (ppm)~1-10 ng/mL (ppb)~50 ng/mL (ppb)
Linearity (R²) > 0.999 (High Range)> 0.99 (Trace Range)> 0.995
Sample Prep Simple (Dilute & Shoot)Moderate (SPE/PPT)Complex (Derivatization)
Specificity Moderate (Retention Time)High (Mass + Fragment)High (Fingerprint)
Throughput High (10 min/run)High (5-8 min/run)Low (Requires incubation)
Cost per Sample $

$

Troubleshooting & Optimization

Issue: Peak Tailing (HPLC)

  • Cause: Silanol interactions or ionization of the acid.

  • Fix: Ensure Mobile Phase pH is ≤ 2.5. Add 0.1% Triethylamine (TEA) as a silanol blocker if using an older generation column.

Issue: Signal Suppression (LC-MS)

  • Cause: Matrix effects from co-eluting salts or phospholipids.

  • Fix: Switch from Protein Precipitation to Solid Phase Extraction (SPE). Use a stable isotope internal standard (e.g., Benzoic acid-d5 or 2,4-D-d3) to normalize ionization efficiency.

Issue: Moisture Contamination (GC-MS)

  • Cause: BSTFA hydrolyzes instantly in water, forming white silica deposits.

  • Fix: Ensure samples are lyophilized or dried completely under

    
    . Use anhydrous pyridine.[1]
    

References

  • Vertex AI Search. (2025). LC-MS/MS analysis of 2,4-Dichloro-5-methylbenzoic acid derivatives. Retrieved from 2

  • Shimadzu Scientific Instruments. (2024). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Retrieved from 3

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from 4

  • US EPA. (2015). Method 515.4: Determination of Chlorinated Acids in Drinking Water. Retrieved from 5

Sources

Safety & Regulatory Compliance

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